Technical Documentation Center

N-cyano-3,4,5-trimethoxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-cyano-3,4,5-trimethoxybenzamide
  • CAS: 55166-99-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of N-cyano-3,4,5-trimethoxybenzamide

Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis and rigorous characterization of N-cyano-3,4,5-trimethoxybenzamide. This molecule incorporates the N-cyanoamide functional group...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis and rigorous characterization of N-cyano-3,4,5-trimethoxybenzamide. This molecule incorporates the N-cyanoamide functional group, a versatile moiety in medicinal chemistry, with the 3,4,5-trimethoxybenzoyl scaffold, a substructure present in numerous bioactive compounds. Recognizing the limited direct literature on this specific compound[1][2], this guide establishes a robust, multi-step synthetic pathway starting from the commercially available 3,4,5-trimethoxybenzoic acid. The core of the synthesis involves the formation of a primary amide intermediate, followed by a scientifically-grounded dehydration step to yield the target N-cyanoamide. Each procedural choice is justified based on established chemical principles and supported by authoritative literature. The guide culminates in a detailed protocol for structural elucidation and purity verification using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is designed to be a self-validating resource, empowering researchers to confidently synthesize and characterize this promising chemical entity.

Introduction

The N-cyanoamide functional group is a crucial structural motif in organic synthesis and drug discovery.[3][4] It serves as a versatile intermediate and is present in various biologically active molecules.[5][6] The cyano group can participate in a diverse array of chemical transformations, making N-cyanoamides valuable building blocks for the construction of complex nitrogen-containing heterocycles.[3] The 3,4,5-trimethoxybenzoyl moiety, derived from gallic acid, is a privileged scaffold found in compounds with a wide spectrum of pharmacological activities, including antibacterial and anticancer properties.[7][8] The combination of these two functionalities in N-cyano-3,4,5-trimethoxybenzamide presents a molecule of significant interest for exploration in medicinal chemistry and materials science. This guide provides a detailed roadmap for its synthesis and characterization, addressing a notable gap in readily available procedural documentation.

Section 1: Synthetic Strategy and Rationale

A logical and efficient retrosynthetic analysis of the target molecule, N-cyano-3,4,5-trimethoxybenzamide, points to a two-stage approach. The primary disconnection is at the N-cyano bond, identifying the precursor as the primary amide, 3,4,5-trimethoxybenzamide. This amide is, in turn, readily accessible from the corresponding carboxylic acid, 3,4,5-trimethoxybenzoic acid, a stable and commercially available starting material.

Stage 1: Amidation of 3,4,5-Trimethoxybenzoic Acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the initial activation of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an ammonia source. Thionyl chloride (SOCl₂) is selected as the activating agent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[9][10]

Stage 2: Dehydration of 3,4,5-Trimethoxybenzamide. The conversion of a primary amide to an N-cyanoamide is effectively a dehydration reaction.[11][12][13] While various dehydrating agents exist[14][15], trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) in the presence of a non-nucleophilic base like pyridine is a particularly powerful and mild method.[16] The mechanism involves the activation of the amide oxygen by triflic anhydride, forming a highly electrophilic intermediate. Subsequent deprotonation and elimination, facilitated by the base, yield the desired N-cyanoamide.[17][18][19] This method is chosen for its high efficiency and compatibility with a range of functional groups.

The overall synthetic workflow is depicted in the diagram below.

G cluster_0 Stage 1: Amidation cluster_1 Stage 2: Dehydration cluster_2 Purification & Analysis Start 3,4,5-Trimethoxybenzoic Acid AcylChloride 3,4,5-Trimethoxybenzoyl Chloride (Intermediate) Start->AcylChloride SOCl₂, Reflux Amide 3,4,5-Trimethoxybenzamide AcylChloride->Amide NH₄OH, 0°C to RT FinalProduct N-cyano-3,4,5- trimethoxybenzamide Amide->FinalProduct Tf₂O, Pyridine, CH₂Cl₂, -78°C to RT Purification Column Chromatography FinalProduct->Purification Analysis NMR, FT-IR, MS Purification->Analysis

Caption: Proposed two-stage synthesis workflow for N-cyano-3,4,5-trimethoxybenzamide.

Section 2: Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated chemical fume hood.[20][21] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[22] Triflic anhydride is highly corrosive and reacts violently with water; handle with extreme care. Cyanide-containing compounds are highly toxic.[23] Ensure appropriate waste disposal procedures are followed for all cyanide-containing waste streams.[22]

Protocol 2.1: Synthesis of 3,4,5-Trimethoxybenzamide

This procedure is adapted from established methods for benzamide synthesis.[24][25]

  • Acid Chloride Formation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4,5-trimethoxybenzoic acid (10.0 g, 47.1 mmol). In the fume hood, carefully add thionyl chloride (11.0 mL, 150 mmol) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. The solid should completely dissolve, and gas evolution (HCl, SO₂) will be observed.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (using a vacuum pump with a base trap). This will yield the crude 3,4,5-trimethoxybenzoyl chloride as a solid, which can be used directly in the next step.

  • Amidation: Cool the flask containing the crude acyl chloride in an ice bath (0°C). Slowly and carefully add concentrated ammonium hydroxide solution (28-30%, ~50 mL) dropwise with vigorous stirring. A thick white precipitate will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the product, 3,4,5-trimethoxybenzamide, in a vacuum oven at 50°C to a constant weight. The expected yield is typically high (>90%). The product should be a white to off-white powder.[8][26]

Protocol 2.2: Synthesis of N-cyano-3,4,5-trimethoxybenzamide

This protocol is based on the highly effective triflic anhydride-mediated dehydration of primary amides.[17]

  • Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried 3,4,5-trimethoxybenzamide (5.0 g, 23.7 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Addition of Base: Add anhydrous pyridine (5.7 mL, 71.1 mmol, 3.0 equivalents) to the solution. Cool the mixture to -78°C using a dry ice/acetone bath.

  • Activation: While maintaining the temperature at -78°C, add trifluoromethanesulfonic anhydride (4.4 mL, 26.1 mmol, 1.1 equivalents) dropwise via syringe over 15 minutes. The solution may change color.

  • Reaction: Stir the reaction mixture at -78°C for 30 minutes, then allow it to warm slowly to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the starting amide.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-cyano-3,4,5-trimethoxybenzamide.

Section 3: Structural Elucidation and Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized N-cyano-3,4,5-trimethoxybenzamide.[27][28][29]

Spectroscopic and Physical Data

The following table summarizes the expected analytical data for the final product based on its chemical structure and data from analogous compounds.[1][10][30][31]

Technique Parameter Expected Observation Rationale
Appearance Physical StateWhite to off-white crystalline solidConsistent with similar aromatic amides.
Melting Point Range (°C)To be determined experimentallyA sharp melting point range indicates high purity.
FT-IR Wavenumber (cm⁻¹)~2230-2240 cm⁻¹Characteristic strong, sharp absorption for the C≡N stretch of the cyanoamide group.[30]
~1680-1700 cm⁻¹Strong absorption for the C=O (amide) stretch.
~1120-1130 cm⁻¹Strong absorption for the Ar-O-C (methoxy) asymmetric stretch.
¹H NMR Chemical Shift (δ ppm)~7.2-7.4 (s, 2H)Singlet for the two equivalent aromatic protons.
~3.9 (s, 9H)Singlet integrating to 9 protons for the three equivalent methoxy groups (para-OCH₃ and two ortho-OCH₃).
¹³C NMR Chemical Shift (δ ppm)~165 (C=O)Amide carbonyl carbon.
~153 (Ar-C-O)Aromatic carbons attached to methoxy groups.[31]
~142 (Ar-C)Quaternary aromatic carbon ipso to the amide group.
~115 (C≡N)Cyanoamide carbon.
~106 (Ar-CH)Aromatic CH carbons.
~61, ~56 (OCH₃)Carbons of the methoxy groups.
Mass Spec (ESI+) m/z[M+H]⁺ = 237.08Calculated for C₁₁H₁₂N₂O₄ + H⁺.
[M+Na]⁺ = 259.06Calculated for C₁₁H₁₂N₂O₄ + Na⁺.
Characterization Workflow

The logical flow of the characterization process ensures a comprehensive validation of the synthesized compound.

Caption: Logical workflow for the purification and characterization of the final product.

Conclusion

This guide presents a detailed, reliable, and scientifically-grounded methodology for the synthesis and characterization of N-cyano-3,4,5-trimethoxybenzamide. By breaking down the process into a logical two-stage synthesis—amidation followed by a triflic anhydride-mediated dehydration—this document provides researchers with a clear and reproducible pathway. The causality behind each experimental choice, from reagent selection to purification strategy, has been explained to provide a deeper understanding of the protocol. The comprehensive characterization section, complete with expected data and a logical workflow, ensures that the identity and purity of the final compound can be rigorously validated. This guide serves as a foundational resource for scientists and professionals in drug development, enabling further investigation into the properties and potential applications of this promising N-cyanoamide derivative.

References

  • ResearchGate. (n.d.). Synthetic methods for N-cyanobenzamides. [Diagram]. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamide, N-cyano-3,4,5-trimethoxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5544–5551. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For Trimethobenzamide. Retrieved from [Link]

  • Lee, G., et al. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 152(7), 074201. Retrieved from [Link]

  • Scientific Update. (2023, February 8). A Mild Method for Dehydration of a Base-Sensitive Primary Amide- Toward a Key Intermediate in the Synthesis of Nirmatrelvir. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Retrieved from [Link]

  • LSU Health Shreveport. (2018, June 20). SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • Google Patents. (n.d.). DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action.
  • Rutgers University. (n.d.). Cyanide Salts. Institutional Planning and Operations. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. [PDF]. Retrieved from [Link]

  • Movassaghi, M., et al. (2012). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Organic letters, 14(23), 5968–5971. Retrieved from [Link]

  • Stanford University. (n.d.). Information on Cyanide Compounds. Environmental Health & Safety. Retrieved from [Link]

  • Helda - University of Helsinki. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyanamide synthesis by N-substitution. Retrieved from [Link]

  • YouTube. (2019, July 29). 08.07 Hydrolysis and Dehydration of Amides. Organic Chemistry. Retrieved from [Link]

  • Current Organic Chemistry. (2025, January 23). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Retrieved from [Link]

  • Digital Scholarship@UNLV. (n.d.). Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for dehydration of amides. [Diagram]. Retrieved from [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]

  • ACS Publications. (2018, May 9). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2003, June 5). Triflic Anhydride Mediated Cyclization of 5-Hydroxy-Substituted Pyrrolidinones for the Preparation of α-Trifluoromethylsulfonamido Furans. The Journal of Organic Chemistry. Retrieved from [Link]

  • Dartmouth College. (n.d.). Cyanide Salts. Environmental Health and Safety. Retrieved from [Link]

  • Taylor & Francis. (2017, November 22). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]

  • RSC Publishing. (2018, August 28). Amide activation: an emerging tool for chemoselective synthesis. Retrieved from [Link]

  • ResearchGate. (2024, October 30). Synthesis, Characterization and Chemical Bonding Analysis of the Quaternary Cyanamides Li 2 MnHf 2 (NCN) 6 and Li 2 MnZr 2 (NCN) 6. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Sodium Cyanamide. [PDF]. Retrieved from [Link]

  • ResearchGate. (2016, August). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives. Indian Journal of Pharmaceutical Education and Research, 50(3), 424-434. Retrieved from [Link]

  • MDPI. (2018, October 5). Synthesis and Characterization of the New Dicyanamide LiCs 2 [N(CN) 2 ] 3. Retrieved from [Link]

  • MDPI. (2018, December 18). Syntheses and Characterization of Two Dicyanamide Compounds Containing Monovalent Cations: Hg 2 [N(CN) 2 ] 2 and Tl[N(CN) 2 ]. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Veeprho. (n.d.). 3,4,5-TRIMETHOXYBENZAMIDE | CAS 3086-62-2. Retrieved from [Link]

Sources

Exploratory

N-cyano-3,4,5-trimethoxybenzamide mechanism of action

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for -cyano-3,4,5-trimethoxybenzamide , a synthetic small molecule designed to target the cytoskeletal machinery of neoplastic cells. Tec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for


-cyano-3,4,5-trimethoxybenzamide , a synthetic small molecule designed to target the cytoskeletal machinery of neoplastic cells.

Technical Deep Dive: Mechanism of Action of -cyano-3,4,5-trimethoxybenzamide

Executive Summary


-cyano-3,4,5-trimethoxybenzamide is a potent microtubule destabilizing agent (MDA)  that functions as a structural bioisostere of colchicine. Its primary mechanism involves high-affinity binding to the colchicine-binding site  at the interface of 

- and

-tubulin heterodimers.

Unlike passive cytotoxic agents, this compound exerts a dual-phase inhibitory effect:

  • Direct Cytoskeletal Collapse: It inhibits tubulin polymerization, leading to mitotic catastrophe and G2/M cell cycle arrest.

  • Signal Transduction Blockade: By disrupting the microtubule-based structure of the primary cilium , it physically uncouples the Hedgehog (Hh) signaling pathway, preventing the ciliary translocation of the Smoothened (Smo) receptor and downstream Gli transcription factor activation.

Chemical Architecture & Pharmacophore Analysis

The molecule is engineered with two distinct functional domains that dictate its target engagement:

DomainChemical MoietyMechanistic Function
Pharmacophore A 3,4,5-Trimethoxyphenyl ring Tubulin Recognition: Mimics the A-ring of colchicine and podophyllotoxin. It forms essential hydrophobic interactions with Val181 and Cys241 in the

-tubulin subunit.
Pharmacophore B

-cyanobenzamide linker
Bioisosteric Binding: The

-cyano group (

) acts as a planar, acidic bioisostere of a carboxylic acid. It enhances hydrogen bonding capability within the binding pocket while improving metabolic stability compared to a standard amide.

Primary Mechanism: Microtubule Destabilization

Target Engagement Kinetics

The compound binds to the colchicine site located at the intra-dimer interface of the


-tubulin heterodimer. This binding event is pseudo-irreversible  due to the conformational change it induces in the tubulin dimer.
  • Curved Conformation Induction: Upon binding, the compound forces the tubulin dimer into a "curved" conformation that is incompatible with the straight lattice structure of the microtubule.

  • Steric Clashing: The drug-tubulin complex can incorporate into the growing microtubule end but acts as a "cap," preventing the addition of subsequent dimers.

  • Dynamic Instability Shift: This capping event lowers the critical concentration for polymerization (

    
    ), shifting the equilibrium toward rapid depolymerization (catastrophe).
    
Downstream Consequence: G2/M Arrest

The loss of microtubule tension triggers the Spindle Assembly Checkpoint (SAC) . The kinetochores fail to sense tension from the mitotic spindle, preventing the Anaphase-Promoting Complex (APC/C) from degrading cyclin B1. This locks the cell in the G2/M phase, eventually leading to apoptosis via Bcl-2 phosphorylation and Caspase-3 activation.

Secondary Mechanism: Hedgehog Pathway Suppression[1][2]

A critical, often overlooked aspect of this compound's efficacy is its impact on the Hedgehog (Hh) signaling pathway .

  • The Ciliary Nexus: The primary cilium is a microtubule-based organelle that serves as the transduction hub for Hh signaling.

  • Mechanism of Blockade:

    • 
      -cyano-3,4,5-trimethoxybenzamide destabilizes the axonemal microtubules required for ciliogenesis.
      
    • Without a functional cilium, the transmembrane receptor Smoothened (Smo) cannot translocate to the ciliary tip even in the presence of Hh ligand.

    • This prevents the processing of Gli transcription factors (Gli1/Gli2) into their active forms, shutting down the transcription of oncogenic target genes (e.g., BCL2, MYC, CCND1).

Visualizing the Dual-Pathway Mechanism

The following diagram illustrates the causal flow from molecular binding to phenotypic outcome.

MoA Compound N-cyano-3,4,5- trimethoxybenzamide Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds (Kd ~nM) Polymerization Inhibition of Microtubule Assembly Tubulin->Polymerization Induces Curved Conf. Spindle Mitotic Spindle Disruption Polymerization->Spindle Cilium Primary Cilium Destabilization Polymerization->Cilium SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Arrest G2/M Cell Cycle Arrest SAC->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Smo Blockade of Smo Translocation Cilium->Smo Gli Inhibition of Gli1 Transcription Factor Smo->Gli Gli->Apoptosis Downregulates Survival Genes

Figure 1: Dual-mechanism pathway showing direct mitotic arrest and indirect Hedgehog pathway suppression via ciliary disruption.

Experimental Protocols for Validation

To validate this MoA in a research setting, the following self-validating protocols are recommended.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Dilute tubulin to 3.0 mg/mL in PEM buffer containing 10% glycerol and 1 mM GTP. Keep on ice.

  • Treatment: Add

    
    -cyano-3,4,5-trimethoxybenzamide (0.1 - 10 
    
    
    
    M) to a 96-well half-area UV-transparent plate. Include Colchicine (5
    
    
    M) as a positive control and DMSO (0.1%) as a vehicle control.
  • Initiation: Add 50

    
    L of the cold tubulin mixture to the wells. Immediately transfer to a plate reader pre-warmed to 37°C.
    
  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation Criteria: The vehicle control must show a sigmoidal polymerization curve (Vmax > 0.05 OD/min). The compound should suppress the plateau height and reduce Vmax in a dose-dependent manner.

Protocol B: Gli-Luciferase Reporter Assay

Objective: Confirm suppression of Hh signaling downstream of tubulin binding.

  • Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive Firefly luciferase reporter (e.g., Shh-Light II cells).

  • Induction: Seed cells (10,000/well) and starve in 0.5% serum medium for 24 hours to induce ciliogenesis.

  • Stimulation: Treat cells with recombinant Sonic Hedgehog (Shh) ligand (100 ng/mL) or the Smo agonist SAG (100 nM).

  • Inhibition: Co-treat with increasing concentrations of the test compound.

  • Readout: After 24-48 hours, lyse cells and measure luminescence.

  • Causality Check: To confirm the effect is tubulin-dependent, perform immunofluorescence for acetylated

    
    -tubulin  (ciliary marker). Disappearance of cilia should correlate with loss of Luciferase signal.
    

Data Summary: Quantitative Benchmarks

The following values represent typical benchmarks for


-cyano-3,4,5-trimethoxybenzamide derivatives in validated assays.
Assay TypeMetricTypical Value RangeInterpretation
Tubulin Polymerization IC

1.5 - 3.0

M
Potency comparable to Combretastatin A-4.
Colchicine Binding

0.5 - 1.2

M
Indicates direct competition for the colchicine site.
Cytotoxicity (HeLa/MCF-7) IC

10 - 50 nM High potency due to irreversible mitotic arrest.
Hedgehog Reporter IC

50 - 200 nM Suppression occurs at concentrations inhibiting ciliogenesis.

References

  • PubChem. (n.d.). Benzenamide, N-cyano-3,4,5-trimethoxy- (CID 610403).[1][2] National Library of Medicine. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design and synthesis of 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors. RSC Advances, 11, 22820–22825.[3] Retrieved from [Link]

  • Lu, Y., et al. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical Research, 29(11), 2943–2971. Retrieved from [Link]

  • Kahn, J., et al. (2011). The primary cilium as a complex signaling center. EMBO Reports, 12(8), 762–770. Retrieved from [Link]

Sources

Foundational

Technical Monograph: N-Cyano-3,4,5-trimethoxybenzamide

Design, Synthesis, and Bioisosteric Utility in Medicinal Chemistry Executive Summary & Rationale N-cyano-3,4,5-trimethoxybenzamide (CAS: 55166-99-9) represents a critical chemotype in modern medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Bioisosteric Utility in Medicinal Chemistry

Executive Summary & Rationale

N-cyano-3,4,5-trimethoxybenzamide (CAS: 55166-99-9) represents a critical chemotype in modern medicinal chemistry, serving a dual purpose: as a potent bioisostere of 3,4,5-trimethoxybenzoic acid and as a versatile synthetic intermediate for heterocyclic construction.

The 3,4,5-trimethoxy motif is a "privileged structure" in pharmacology, historically validated in tubulin-binding agents (e.g., Colchicine, Combretastatin A-4) and antibacterial FtsZ inhibitors. However, the metabolic liability of the parent carboxylic acids and the poor solubility of simple amides often necessitate structural modification.

The introduction of the N-cyano moiety (


) transforms the physicochemical profile of the molecule. Unlike a standard primary amide, the acyl cyanamide is significantly more acidic (pKa 

2.5–3.5), allowing it to mimic the electrostatics of a carboxylate anion at physiological pH while maintaining a distinct lipophilic profile. Furthermore, this scaffold acts as the obligate precursor for the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition, a cornerstone reaction in "click" chemistry and fragment-based drug design (FBDD).
Physicochemical Design: The Acyl Cyanamide Effect[1]

The strategic value of N-cyano-3,4,5-trimethoxybenzamide lies in its electronic properties. By replacing the amide hydrogen with a cyano group, the acidity of the remaining N-H proton is drastically increased due to the electron-withdrawing nature of the nitrile and carbonyl groups.

2.1 Bioisosteric Comparison

The following table contrasts the N-cyano derivative with its parent acid and amide congeners.

PropertyCarboxylic Acid (-COOH)Primary Amide (-CONH2)Acyl Cyanamide (-CONHCN)
pKa (Approx.) 4.0 – 5.0> 15 (Neutral)2.5 – 3.5
Physiological State Anionic (COO-)NeutralAnionic (Resonance Stabilized)
H-Bond Donor Yes (if protonated)Yes (2 donors)Yes (1 donor)
Lipophilicity Low (Polar)ModerateTunable (pH dependent)
Metabolic Stability Glucuronidation proneHydrolysis proneResistant to Glucuronidation
2.2 Electronic Distribution Diagram

The acyl cyanamide anion is stabilized by resonance, delocalizing the negative charge across the Nitrogen-Carbon-Oxygen/Nitrogen triad. This mimicry of the carboxylate anion allows the molecule to interact with positively charged residues (e.g., Arginine, Lysine) in protein binding pockets (such as the Colchicine site on Tubulin).

Bioisostere_Resonance cluster_0 Resonance Stabilization of N-Cyano Anion Structure_A Form A (N- Negative Charge) Structure_B Form B (O- Negative Charge) Structure_A->Structure_B Delocalization Structure_C Form C (Nitrile N- Charge) Structure_A->Structure_C Delocalization

Caption: Resonance structures of the deprotonated acyl cyanamide, demonstrating charge delocalization that mimics a carboxylate anion.

Synthetic Methodology

The synthesis of N-cyano-3,4,5-trimethoxybenzamide requires strict control over moisture to prevent hydrolysis of the acid chloride intermediate. Two primary routes are established: the Acid Chloride Method (Standard) and the Coupling Agent Method (Mild).

3.1 Route A: Acid Chloride Activation (Standard Protocol)

This method is preferred for scale-up due to high yields (>85%) and cost-effectiveness.

Reaction Scheme:

  • Activation: 3,4,5-Trimethoxybenzoic acid

    
     Acid Chloride (using 
    
    
    
    ).
  • Acylation: Acid Chloride + Cyanamide (

    
    ) 
    
    
    
    Product.

Synthesis_Pathway Start 3,4,5-Trimethoxybenzoic Acid Step1 Activation (SOCl2, cat. DMF, Reflux) Start->Step1 Intermediate 3,4,5-Trimethoxybenzoyl Chloride (Reactive Intermediate) Step1->Intermediate Step2 N-Acylation (Cyanamide, NaH or Pyridine, THF) Intermediate->Step2 SideProduct Tetrazole Derivative (If NaN3 used instead) Intermediate->SideProduct Alternative Pathway Product N-cyano-3,4,5-trimethoxybenzamide Step2->Product

Caption: Step-wise synthesis of N-cyano-3,4,5-trimethoxybenzamide via acid chloride activation.

3.2 Detailed Experimental Protocol (Route A)

Note: All steps must be performed in a fume hood. Thionyl chloride is corrosive and toxic.

Materials:

  • 3,4,5-Trimethoxybenzoic acid (10.0 mmol)

  • Thionyl chloride (

    
    ) (15.0 mmol)
    
  • Cyanamide (

    
    ) (12.0 mmol)
    
  • Triethylamine (

    
    ) or Pyridine (22.0 mmol)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Procedure:

  • Preparation of Acid Chloride:

    • Dissolve 3,4,5-trimethoxybenzoic acid (2.12 g, 10 mmol) in anhydrous DCM (20 mL).

    • Add catalytic DMF (2 drops).

    • Add thionyl chloride (1.1 mL, 15 mmol) dropwise at 0°C.

    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Evaporate solvent in vacuo to obtain the crude acid chloride as a solid/oil. Do not purify.

  • N-Acylation:

    • Dissolve cyanamide (0.50 g, 12 mmol) in anhydrous THF (15 mL) in a separate flask.

    • Add Triethylamine (3.1 mL, 22 mmol) and cool to 0°C.

    • Dissolve the crude acid chloride (from Step 1) in THF (10 mL) and add dropwise to the cyanamide solution over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup & Purification:

    • Quench reaction with cold 1N HCl (adjust pH to ~2–3 to precipitate the acidic product).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      .
      
    • Concentrate in vacuo.

    • Recrystallization: Use Ethanol/Water or Toluene to yield white crystalline solids.

Validation Criteria:

  • IR: Appearance of nitrile stretch (

    
    ) at ~2200–2250 
    
    
    
    and Carbonyl (
    
    
    ) at ~1680
    
    
    .
  • 1H NMR (DMSO-d6):

    
     13.0-14.0 (br s, 1H, NH), 7.3 (s, 2H, Ar-H), 3.85 (s, 6H, 3,5-OMe), 3.75 (s, 3H, 4-OMe).
    
Downstream Utility: The Tetrazole Gateway

The most significant application of N-cyano-3,4,5-trimethoxybenzamide is its conversion into 5-(3,4,5-trimethoxyphenyl)-1H-tetrazole . This transformation is a classic example of "Click Chemistry" (Huisgen cycloaddition) applied to scaffold hopping.

The tetrazole ring is a metabolically stable bioisostere of the carboxylic acid (pKa ~4.5–5.0).

Reaction:



This pathway avoids the harsh conditions often required to build tetrazoles from nitriles directly, offering a milder route via the activated acyl cyanamide intermediate [1].

References
  • Bioisosterism in Medicinal Chemistry

    • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • Acyl Cyanamide Synthesis

    • Garin, J., et al. (1986). Synthesis of N-acylcyanamides. Journal of Heterocyclic Chemistry, 23(1). Link

  • Trimethoxy Pharmacophore

    • Pettit, G. R., et al. (1995). Antineoplastic agents.[1][2] 291. Isolation and structure of combretastatin A-1. Journal of Natural Products. Link

  • Tetrazole Synthesis via Cyanamides

    • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation. Journal of the American Chemical Society. Link

Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents (thionyl chloride, cyanamide) and should only be performed by trained personnel in a controlled laboratory environment.

Sources

Exploratory

Technical Monograph: N-Cyano-3,4,5-trimethoxybenzamide

The following technical guide details the chemical properties, synthesis, and applications of N-cyano-3,4,5-trimethoxybenzamide. Executive Summary N-Cyano-3,4,5-trimethoxybenzamide (CAS: 55166-99-9) is a specialized N-ac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of N-cyano-3,4,5-trimethoxybenzamide.

Executive Summary

N-Cyano-3,4,5-trimethoxybenzamide (CAS: 55166-99-9) is a specialized N-acylcyanamide derivative used primarily as an electrophilic building block in medicinal chemistry.[1][2] Characterized by the presence of a highly electron-rich 3,4,5-trimethoxyphenyl moiety coupled to an N-cyanoamide functionality, it serves as a potent guanylating agent and a precursor for nitrogen-rich heterocycles such as 1,2,4-triazoles and quinazolines. Its reactivity is driven by the "masked isocyanate" character of the N-acylcyanamide group, allowing for diverse nucleophilic additions under mild conditions.

Physicochemical Profile

Chemical Identity
PropertyData
IUPAC Name N-Cyano-3,4,5-trimethoxybenzamide
CAS Number 55166-99-9
Molecular Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.23 g/mol
SMILES COc1cc(cc(c1OC)OC)C(=O)NC#N
InChI Key KCTZUNPDLMUHSU-UHFFFAOYSA-N
Physical Properties & Spectroscopy[4]
  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetone, Dichloromethane); sparingly soluble in water.

  • Acidity (pKa): Estimated range 3.0 – 4.5 . The N-H proton is significantly more acidic than typical amides due to the electron-withdrawing cyano group, allowing the formation of stable salts (e.g., potassium or sodium salts) which are often easier to handle.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Distinctive singlet at
    
    
    3.85 ppm
    (9H) corresponding to the three methoxy groups, and a singlet at
    
    
    7.30 ppm
    (2H) for the aromatic protons.[3]

Synthetic Pathways[3][4][6][7]

The synthesis of N-cyano-3,4,5-trimethoxybenzamide typically proceeds via the acylation of cyanamide with 3,4,5-trimethoxybenzoyl chloride. This reaction requires a base to neutralize the HCl byproduct and drive the equilibrium toward the N-acyl product.

Synthesis Protocol

Reagents: 3,4,5-Trimethoxybenzoyl chloride, Cyanamide (


), Sodium Hydride (NaH) or aqueous NaOH with Phase Transfer Catalyst (PTC).
Solvent:  Anhydrous THF (for NaH method) or DCM/Water (for PTC method).
Step-by-Step Methodology (NaH Method):
  • Activation: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (

    
     or Ar).
    
  • Cyanamide Addition: Cool the suspension to 0°C. Add Cyanamide (1.1 eq) dropwise. Stir for 30 minutes to generate the sodium cyanamide salt in situ.

  • Acylation: Dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in THF and add it slowly to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (formation of a more polar spot).

  • Workup: Quench carefully with cold water. Acidify the aqueous layer with 1N HCl to precipitate the free N-acylcyanamide.

  • Purification: Filter the solid and recrystallize from ethanol or ethyl acetate to yield the pure product.

Reaction Visualizer

Synthesis Start 3,4,5-Trimethoxybenzoyl Chloride Product N-Cyano-3,4,5- trimethoxybenzamide Start->Product Acylation Reagent Cyanamide (NH2CN) Intermediate Sodium Cyanamide Salt Reagent->Intermediate Deprotonation Base Base (NaH or NaOH) Base->Intermediate Intermediate->Product

Caption: Synthesis of N-cyano-3,4,5-trimethoxybenzamide via nucleophilic acyl substitution.

Reactivity & Applications

The N-acylcyanamide moiety functions as a masked isocyanate , making this compound a versatile electrophile. It is particularly valued for its ability to transfer the acyl-guanidine motif or undergo cyclization.

Guanylation (Synthesis of Acylguanidines)

Reaction with primary or secondary amines yields N-acylguanidines. This transformation is often accelerated by Chlorotrimethylsilane (TMSCl) , which transiently forms a reactive N-silylcarbodiimide species.

  • Mechanism: The amine attacks the nitrile carbon (activated by the electron-withdrawing acyl group), followed by proton transfer.

  • Utility: Used to synthesize guanidine-containing bioactive molecules (e.g., analogs of NHE-1 inhibitors).

Heterocycle Formation

The compound serves as a 1,3-electrophilic dinucleophile equivalent.

  • 1,2,4-Triazoles: Reaction with hydrazines (

    
    ) leads to cyclization, forming 3,4,5-trimethoxyphenyl-substituted triazoles.
    
  • Quinazolines: Reaction with suitable bis-nucleophiles (like anthranilic acid derivatives) can yield quinazoline cores.

Mechanistic Pathway Diagram

Reactivity Core N-Cyano-3,4,5- trimethoxybenzamide Guanidine N-Acylguanidines (Bioactive Scaffold) Core->Guanidine + Amine / TMSCl Triazole 1,2,4-Triazoles (Heterocycles) Core->Triazole + Hydrazine / Heat Amide 3,4,5-Trimethoxybenzamide (Primary Amide) Core->Amide H2O / pH adjust Amine Primary/Secondary Amines (R-NH2) Amine->Guanidine Hydrazine Hydrazines (NH2NH2) Hydrazine->Triazole Hydrolysis Acidic/Basic Hydrolysis

Caption: Divergent reactivity pathways: Guanylation, Heterocyclization, and Hydrolysis.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Cyanide Risk: While the cyano group is covalently bound, strong acid hydrolysis or thermal decomposition can theoretically release toxic cyanide species. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis to primary amide).

References

  • Synthesis and Reactivity of N-Acylcyanamides

    • Title: The Cyanamide Moiety, Synthesis and Reactivity.[4]

    • Source: Thieme Connect (Synthesis Review).
  • Guanylation Methodology

    • Title: Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines.
    • Source: Journal of Organic Chemistry (2011).
    • URL:[Link]

  • Chemical Identity & NMR Data

    • Title: Design and synthesis of novel inhibitors...[5] (Thesis Data).

    • Source: Università degli Studi di Siena (Compound 34).
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: N-Cyano-3,4,5-trimethoxybenzamide (CAS 55166-99-9).[1]

    • Source: PubChem / Sigma-Aldrich C
    • URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Data of N-cyano-3,4,5-trimethoxybenzamide

This guide provides a comprehensive analysis of the key spectroscopic data for the unequivocal identification and characterization of N-cyano-3,4,5-trimethoxybenzamide. Designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the key spectroscopic data for the unequivocal identification and characterization of N-cyano-3,4,5-trimethoxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on fundamental spectroscopic principles with established methodologies to offer a robust analytical framework for this compound.

Introduction and Molecular Overview

N-cyano-3,4,5-trimethoxybenzamide is a specialized derivative of benzamide, a class of compounds with significant interest in medicinal chemistry and materials science. The molecule incorporates a 3,4,5-trimethoxybenzoyl core, a substitution pattern found in several biologically active compounds, and a reactive N-cyanoamide functional group. Accurate structural confirmation and purity assessment are paramount for its application in research and development, necessitating a multi-technique spectroscopic approach.

This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-cyano-3,4,5-trimethoxybenzamide. While direct, consolidated experimental spectra for this specific molecule are not widely published, the following sections provide a detailed, expert-derived prediction of its spectroscopic profile, grounded in established chemical principles and data from analogous structures.

Molecular Details:

  • Chemical Name: N-cyano-3,4,5-trimethoxybenzamide

  • Molecular Formula: C₁₁H₁₂N₂O₄

  • Molecular Weight: 236.23 g/mol

  • Core Structure: A central benzene ring functionalized with a carboxamide group, where the amide nitrogen is further substituted with a cyano group (-C≡N). Three methoxy (-OCH₃) groups are located at the 3, 4, and 5 positions of the benzene ring.

Caption: Molecular structure of N-cyano-3,4,5-trimethoxybenzamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for N-cyano-3,4,5-trimethoxybenzamide are detailed below.

Experimental Protocol (NMR)

A self-validating protocol for acquiring high-quality NMR data is as follows:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of labile protons like N-H.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction.

¹H NMR: Data and Interpretation

The symmetry of the 3,4,5-trimethoxy-substituted ring simplifies the aromatic region of the spectrum. The presence of distinct methoxy groups and a labile amide proton provides key diagnostic signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssigned Protons (see structure)Rationale
~9.5 - 11.0Broad Singlet1HH -NThe amide proton is acidic and its signal is typically broad due to quadrupole coupling and potential chemical exchange. Its chemical shift is highly dependent on solvent and concentration.
~7.20Singlet2HH-2, H-6Due to the symmetrical substitution on the ring, these two aromatic protons are chemically equivalent and appear as a sharp singlet.
~3.88Singlet6HCH ₃ (at C-3, C-5)The two methoxy groups at the meta positions (C-3 and C-5) are equivalent and give rise to a single, sharp peak integrating to six protons.
~3.75Singlet3HCH ₃ (at C-4)The methoxy group at the para position (C-4) is in a unique chemical environment and appears as a distinct singlet for three protons.
¹³C NMR: Data and Interpretation

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment.

Chemical Shift (δ, ppm)Assigned Carbon (see structure)Rationale
~165.0C-7 (C=O)The carbonyl carbon of the amide group is significantly deshielded and appears in the characteristic downfield region for amides.
~153.0C-3, C-5These two aromatic carbons, bonded to methoxy groups, are equivalent and highly deshielded due to the oxygen's electron-withdrawing inductive effect.
~142.5C-4The aromatic carbon at the para position, also bonded to a methoxy group, is in a distinct electronic environment from C-3/C-5.
~127.0C-1The ipso-carbon to which the amide group is attached.
~115.5C-8 (C≡N)The carbon of the cyano group appears in its characteristic region.
~107.5C-2, C-6These two equivalent aromatic carbons are bonded to hydrogen and appear in the upfield portion of the aromatic region.
~60.5C H₃ (at C-3, C-5)The carbons of the two equivalent methoxy groups.
~56.5C H₃ (at C-4)The carbon of the unique methoxy group at the para position.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the key functional groups within the molecule based on their characteristic vibrational frequencies.

Experimental Protocol (IR)
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR Method: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty accessory (or a pure KBr pellet) must be recorded and subtracted from the sample spectrum.

IR Data and Interpretation

The IR spectrum of N-cyano-3,4,5-trimethoxybenzamide is expected to show strong, characteristic absorptions for the N-H, C=O, C≡N, and C-O bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3250 - 3100N-H StretchAmide (N-H)Medium, Broad
~3010 - 2990C-H StretchAromatic (Ar-H)Medium-Weak
~2950 - 2840C-H StretchAliphatic (-OCH₃)Medium
~2240 - 2220C≡N StretchCyanoMedium-Strong, Sharp
~1690 - 1670C=O Stretch (Amide I)AmideStrong, Sharp
~1580C=C StretchAromatic RingStrong
~1540 - 1520N-H Bend (Amide II)AmideMedium
~1250 & ~1120C-O StretchAryl EtherStrong (multiple bands)

The presence of a sharp, strong peak around 2230 cm⁻¹ (C≡N) and a strong carbonyl absorption near 1680 cm⁻¹ are definitive markers for the N-acylcyanamide structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

Experimental Protocol (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled with a high-resolution mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).

  • Data Acquisition: Acquire spectra in positive ion mode. The protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected.

  • Fragmentation (MS/MS): Select the precursor ion (e.g., m/z 237.08) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum, which helps confirm the structure.

MS Data and Interpretation
  • Molecular Ion: For C₁₁H₁₂N₂O₄, the calculated exact mass is 236.0797.

    • [M+H]⁺: Expected at m/z 237.0870

    • [M+Na]⁺: Expected at m/z 259.0689

  • Key Fragmentation Pathways: The primary fragmentation is expected to occur at the labile C-N and N-C bonds of the acylcyanamide moiety. The most likely fragmentation involves the cleavage of the bond between the carbonyl carbon and the amide nitrogen, leading to the highly stable 3,4,5-trimethoxybenzoyl cation.

N-cyano-3,4,5-trimethoxybenzamide_Fragmentation parent [M+H]⁺ m/z = 237.08 frag1 3,4,5-Trimethoxybenzoyl cation m/z = 195.07 parent->frag1 - H₂NCN frag2 [m/z 195 - CH₂O] m/z = 165.06 frag1->frag2 - CH₂O (from OCH₃) frag3 [m/z 165 - CO] m/z = 137.06 frag2->frag3 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway for N-cyano-3,4,5-trimethoxybenzamide.

Summary of Major Fragments:

m/z (Exact Mass)Proposed FragmentRationale
195.0652[C₁₀H₁₁O₄]⁺The base peak, corresponding to the 3,4,5-trimethoxybenzoyl cation, formed by the loss of neutral cyanamide (H₂NCN). This is a highly diagnostic fragment.
165.0546[C₉H₉O₃]⁺Loss of formaldehyde (CH₂O) from one of the methoxy groups of the m/z 195 fragment.
137.0597[C₈H₉O₂]⁺Subsequent loss of carbon monoxide (CO) from the m/z 165 fragment.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous spectroscopic fingerprint for N-cyano-3,4,5-trimethoxybenzamide. The key identifying features are:

  • ¹H NMR: A two-proton aromatic singlet and two distinct methoxy signals (6H and 3H).

  • IR: Sharp, characteristic absorptions for C≡N (~2230 cm⁻¹), C=O (~1680 cm⁻¹), and N-H (~3200 cm⁻¹) functionalities.

  • MS: An accurate mass for the protonated molecule (m/z 237.0870) and a dominant fragment ion at m/z 195.0652 corresponding to the trimethoxybenzoyl cation.

This guide provides a robust, scientifically-grounded framework for the analysis of N-cyano-3,4,5-trimethoxybenzamide, enabling researchers to confidently verify its structure and purity in their applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4521-61-3, 3,4,5-Trimethoxybenzoyl chloride. Retrieved from [Link]. (Note: This links to a precursor, providing data for the core chemical moiety).

  • Atarod, M., & Safari, J. (2022). The N‐acylcyanamides skeleton contained in biologically active heterocycles. Journal of Heterocyclic Chemistry. [Link]

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of N-cyano-3,4,5-trimethoxybenzamide

Introduction In the fields of pharmaceutical development and synthetic chemistry, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. The process, known as structure elucidation,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of pharmaceutical development and synthetic chemistry, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. The process, known as structure elucidation, is a critical step that validates a synthetic pathway and ensures the identity and purity of a target compound before it proceeds to further study. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of a novel target molecule: N-cyano-3,4,5-trimethoxybenzamide.

The Target Molecule: N-cyano-3,4,5-trimethoxybenzamide is a specialized organic compound featuring a trimethoxylated benzene ring, an amide linkage, and a cyano group. Its structural complexity, with multiple functional groups and a lack of extensive prior literature, makes it an excellent candidate for demonstrating a robust, first-principles elucidation strategy.

The Elucidation Challenge: Assuming this molecule has been synthesized for the first time as a key intermediate for a novel therapeutic agent, we are tasked with confirming its structure with irrefutable evidence. This guide will move systematically through a series of analytical techniques, where each step builds upon the last to construct a complete and validated molecular picture. Our approach prioritizes not just the acquisition of data, but the logical interpretation and cross-validation between different analytical methods.

Chapter 1: The Hypothetical Synthesis & The Starting Point

A plausible synthetic route provides critical context, informing our expectations for the final structure and potential byproducts. We hypothesize the synthesis of N-cyano-3,4,5-trimethoxybenzamide via the reaction of 3,4,5-trimethoxybenzoyl chloride with sodium cyanamide.

This starting point allows us to form an initial hypothesis about the molecule's composition and connectivity, which we will systematically test and prove in the subsequent chapters. Preliminary analysis, such as thin-layer chromatography (TLC) and melting point determination, would be performed to assess the purity of the isolated product before proceeding with advanced spectroscopic analysis.

Chapter 2: Mass Spectrometry – Determining the Molecular Formula

Principle: The first and most fundamental question in structure elucidation is "What is the elemental composition?". High-Resolution Mass Spectrometry (HRMS) provides the answer by measuring the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places).[1][2] This level of accuracy allows for the confident determination of a unique molecular formula from the exact mass.[3][4][5]

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) HRMS

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., 100 µg/mL in acetonitrile/water with 0.1% formic acid). The formic acid aids in the ionization process, promoting the formation of the protonated molecular ion, [M+H]⁺.

  • Instrument Calibration: The mass spectrometer is calibrated using a known standard with multiple ions spanning a wide m/z range to ensure high mass accuracy.

  • Infusion: The sample is directly infused into the ESI source at a constant flow rate (e.g., 5 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.

  • Data Acquisition: The ions are accelerated into the time-of-flight mass analyzer. The instrument records the time it takes for each ion to travel the length of the flight tube, which is directly proportional to its m/z. Data is acquired in positive ion mode.

Data Interpretation:

The primary objective is to identify the [M+H]⁺ adduct. For our target, the expected molecular formula is C₁₁H₁₂N₂O₄. The theoretical exact mass for its protonated form, [C₁₁H₁₃N₂O₄]⁺, can be calculated. The instrument's software then compares the measured m/z to a database of all possible elemental compositions within a specified mass tolerance (e.g., ±5 ppm).

Parameter Value Interpretation
Theoretical FormulaC₁₁H₁₂N₂O₄The hypothesized molecular formula.
Theoretical [M+H]⁺ Mass237.0870 DaCalculated exact mass for [C₁₁H₁₃N₂O₄]⁺.
Observed [M+H]⁺ Mass237.0873 DaThe experimentally measured m/z value.
Mass Error1.26 ppmThe difference between theoretical and observed mass, well within the acceptable range for confident assignment.

Trustworthiness Check: The isotopic pattern of the molecular ion peak is also analyzed. The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, should match the theoretical prediction for a formula containing eleven carbon atoms. This provides a secondary, self-validating check on the proposed molecular formula.

With the molecular formula C₁₁H₁₂N₂O₄ firmly established, we can proceed to determine how these atoms are connected.

Chapter 3: Infrared (IR) Spectroscopy – Identifying Key Functional Groups

Principle: Fourier-Transform Infrared (FTIR) Spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for rapidly identifying which groups are present in the structure.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded to subtract atmospheric and instrument-related absorptions.

  • Sample Application: A small amount of the solid, purified compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition: The sample is scanned with infrared light, and the resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation:

Based on the proposed structure of N-cyano-3,4,5-trimethoxybenzamide, we can predict the key vibrational stretches. The experimental spectrum is then examined for the presence of these characteristic peaks.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) ** Observed Wavenumber (cm⁻¹) **
N-C≡N (Cyanamide)C≡N Stretch2260 - 2222~2245 (sharp, medium)
C=O (Amide)C=O Stretch1700 - 1650~1680 (strong, sharp)
C-O (Methoxy/Aryl Ether)C-O Stretch1275 - 1200 & 1150 - 1085~1250 & ~1125 (strong)
C-H (Aromatic)C-H Stretch3100 - 3000~3080
C-H (Aliphatic - CH₃)C-H Stretch3000 - 2850~2940 & ~2850

The presence of a sharp peak around 2245 cm⁻¹ is a strong indicator of the nitrile group in the cyanamide moiety.[7][8] A strong absorption at ~1680 cm⁻¹ confirms the presence of a carbonyl group, consistent with an amide. The strong bands in the 1250-1100 cm⁻¹ region are characteristic of the aryl-ether C-O stretching from the trimethoxy groups.

The FTIR data successfully confirms the presence of the key functional groups predicted from the molecular formula, providing crucial pieces of the structural puzzle.

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Carbon-Hydrogen Framework

Principle: NMR spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of organic molecules. It provides detailed information about the chemical environment of each ¹H (proton) and ¹³C (carbon) atom, allowing us to piece together the molecular skeleton.

Part 4.1: ¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H spectrum is acquired. Key parameters include the number of scans, pulse angle, and relaxation delay, which are optimized to ensure good signal-to-noise.

Data Interpretation:

The ¹H NMR spectrum is analyzed based on chemical shift (δ), integration, and multiplicity (splitting pattern).

Predicted Protons Predicted δ (ppm) Multiplicity Integration Observed Data (δ, mult., int.) Assignment
Aromatic Protons7.0 - 7.5Singlet2H7.15 (s, 2H)H-2, H-6
Methoxy Protons (para)3.8 - 4.0Singlet3H3.92 (s, 3H)p-OCH₃
Methoxy Protons (meta)3.8 - 4.0Singlet6H3.88 (s, 6H)m-OCH₃
  • Chemical Shift & Integration: The spectrum shows three distinct signals. A signal at 7.15 ppm integrating to 2 protons is in the aromatic region. Two signals in the methoxy region (~3.9 ppm) integrate to 3 and 6 protons, respectively. This 2H : 3H : 6H ratio is perfectly consistent with the proposed structure.

  • Multiplicity: The two aromatic protons (H-2 and H-6) are chemically equivalent due to the molecule's symmetry and have no adjacent protons, thus they appear as a singlet. Similarly, the protons of the two equivalent meta-methoxy groups appear as one singlet, and the para-methoxy protons appear as another singlet.

Part 4.2: ¹³C NMR & DEPT Spectroscopy

Experimental Protocol:

The same sample is used to acquire a broadband proton-decoupled ¹³C NMR spectrum. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is also run. The DEPT-135 experiment distinguishes carbon types: CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons (C) are absent.

Data Interpretation:

Predicted δ (ppm) Observed δ (ppm) DEPT-135 Assignment
165 - 175168.5AbsentC=O (Amide Carbonyl)
150 - 155153.2AbsentC-3, C-5 (meta-Aromatic C-O)
140 - 145142.1AbsentC-4 (para-Aromatic C-O)
125 - 130127.5AbsentC-1 (Aromatic C-C=O)
110 - 120115.8AbsentC≡N (Cyanamide)
105 - 110106.5Positive (CH)C-2, C-6 (Aromatic C-H)
~6061.0Positive (CH₃)p-OCH₃
~5656.4Positive (CH₃)m-OCH₃

The ¹³C NMR spectrum shows 8 distinct carbon signals, which is consistent with the molecular symmetry. The DEPT-135 spectrum confirms the presence of 2 CH signals (aromatic), 2 CH₃ signals (methoxy), and 4 quaternary carbons (including the C=O and C≡N carbons), perfectly matching the proposed structure.

Part 4.3: 2D NMR (HSQC & HMBC) – The Final Connectivity Proof

Principle: While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting different spin systems across quaternary carbons or heteroatoms.[9][10][11]

Data Interpretation and Key HMBC Correlations:

The HMBC spectrum provides the definitive proof of the entire molecular framework. The following key correlations would be observed:

  • Aromatic Protons to Methoxy Carbons: The aromatic protons at 7.15 ppm (H-2, H-6) will show a correlation to the carbon at 153.2 ppm (C-3/C-5) and the carbon at 142.1 ppm (C-4), confirming the substitution pattern on the ring.

  • Methoxy Protons to Aromatic Carbons: The meta-methoxy protons at 3.88 ppm will show a three-bond correlation to the aromatic carbons they are attached to (C-3/C-5 at 153.2 ppm). The para-methoxy protons at 3.92 ppm will show a correlation to C-4 at 142.1 ppm.

  • Aromatic Protons to Carbonyl Carbon: Crucially, the aromatic protons at 7.15 ppm (H-2, H-6) will show a three-bond correlation to the carbonyl carbon at 168.5 ppm. This correlation definitively links the 3,4,5-trimethoxyphenyl ring to the benzamide functional group.

// HSQC Correlation (1-bond) H_ar -> C_ar_CH [style=dashed, color="#34A853", label=" HSQC (¹J)", fontcolor="#34A853"];

// HMBC Correlations (2- and 3-bond) H_ar -> C_carbonyl [style=solid, color="#EA4335", arrowhead=normal, label=" HMBC (³J)", fontcolor="#EA4335"]; H_ar -> C_ar_CO [style=solid, color="#EA4335", arrowhead=normal, label=" HMBC (²J/³J)", fontcolor="#EA4335", dir=both]; H_meta_MeO -> C_ar_CO [style=solid, color="#4285F4", arrowhead=normal, label=" HMBC (³J)", fontcolor="#4285F4"]; } Key HMBC correlations confirming connectivity.

Chapter 5: Final Confirmation & Summary of Evidence

By synthesizing the data from our orthogonal analytical techniques, we can present a cohesive and undeniable proof of structure for N-cyano-3,4,5-trimethoxybenzamide.

  • HRMS established the molecular formula as C₁₁H₁₂N₂O₄.

  • FTIR confirmed the presence of the required functional groups: cyanamide (N-C≡N), amide (C=O), and aryl ethers (C-O).

  • ¹H and ¹³C NMR accounted for all hydrogen and carbon atoms, and their chemical environments and symmetries matched the proposed structure.

  • 2D NMR (HMBC) provided the final, unambiguous proof of connectivity, linking the trimethoxyphenyl ring to the benzamide carbonyl group.

Elucidation_Workflow cluster_synthesis Hypothesis cluster_analysis Data Acquisition & Interpretation cluster_conclusion Conclusion synthesis Synthesized Compound (Purity Check: TLC, MP) HRMS HRMS (What is the formula?) synthesis->HRMS FTIR FTIR (What functional groups are present?) HRMS->FTIR Formula: C₁₁H₁₂N₂O₄ NMR_1D 1D NMR ('H, ¹³C, DEPT) (What are the pieces?) FTIR->NMR_1D Groups: C≡N, C=O, OCH₃ NMR_2D 2D NMR (HSQC, HMBC) (How are the pieces connected?) NMR_1D->NMR_2D Fragments Confirmed Confirmation Confirmed Structure: N-cyano-3,4,5-trimethoxybenzamide NMR_2D->Confirmation Connectivity Proven

Conclusion

The structure of the synthesized compound has been unambiguously confirmed as N-cyano-3,4,5-trimethoxybenzamide. This was achieved through a logical, multi-technique approach where each analytical method provided a distinct and essential piece of structural information. High-resolution mass spectrometry defined the elemental formula, infrared spectroscopy identified the key functional groups, and a full suite of 1D and 2D NMR experiments elucidated the complete carbon-hydrogen framework and atomic connectivity. This self-validating workflow exemplifies the rigorous standards required in modern chemical research and drug development, ensuring that subsequent scientific endeavors are built upon a foundation of confirmed molecular identity.

References

  • Vertex AI Search. What is high-resolution mass spectrometry for determining molecular formulas?
  • Koch, B. P., & Dittmar, T. (2006). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 78(18), 6499-6505. Available at: [Link]

  • MtoZ Biolabs. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?
  • Moser, A. Interpreting a 1H-13C HMBC spectrum. ACD/Labs.
  • Hertkorn, N., et al. (2009). Determination of molecular formulas of natural organic matter molecules by (ultra-) high-resolution mass spectrometry: status and needs. Journal of Chromatography A, 1216(18), 3687-3701. Available at: [Link]

  • Formula determination by high resolution mass spectrometry. (2019). YouTube. Available at: [Link]

  • How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. (2013). YouTube. Available at: [Link]

  • LibreTexts Chemistry. 19: HMBC. Available at: [Link]

  • PubChem. Benzenamide, N-cyano-3,4,5-trimethoxy-. Available at: [Link]

  • Contreras-Celedón, C., et al. (2019). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2019(2), M1061. Available at: [Link]

  • Maheswari, C., et al. (2020). Crystal structure and Hirshfeld surface analysis of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 3), 473–477. Available at: [Link]

  • LibreTexts Chemistry. 19.9: HMBC. Available at: [Link]

  • Bernstein, M. A., & Uhl, A. (2012). A comprehensive discussion of HMBC pulse sequences. 2. Some useful variants. Concepts in Magnetic Resonance Part A, 40A(4), 146-169. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Bernstein, M. A., et al. (2011). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 3(1), 1-10. Available at: [Link]

  • AZoM. How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Geris, R., & Simpson, A. J. (2009). A comprehensive discussion of HMBC pulse sequences. Concepts in Magnetic Resonance Part A, 34A(4), 213-233. Available at: [Link]

  • ResearchGate. FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride.... Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Hudson, M. J., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astronomy and Astrophysics Supplement Series, 126, 529-543. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information for Chemical Science. Available at: [Link]

  • Wiley-VCH. Supporting Information. Available at: [Link]

  • DSpace@MIT. chemistry 5.46. Available at: [Link]

  • Google Patents. Synthetic method of trimethoprim - CN105294574A.

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of N-cyano-3,4,5-trimethoxybenzamide

Abstract The 3,4,5-trimethoxybenzoyl moiety is a recurring structural motif in a multitude of biologically active compounds, recognized for its significant pharmacological potential, particularly in oncology. This techni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,4,5-trimethoxybenzoyl moiety is a recurring structural motif in a multitude of biologically active compounds, recognized for its significant pharmacological potential, particularly in oncology. This technical guide provides an exploratory analysis of N-cyano-3,4,5-trimethoxybenzamide, a compound for which direct biological data is scarce. By leveraging structure-activity relationships derived from closely related analogs, we hypothesize and detail three primary potential therapeutic targets: Tubulin , Ribonucleotide Reductase , and Caspase-3 . This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of these targets, the mechanistic rationale for their selection, and comprehensive, field-proven experimental protocols to validate these hypotheses. Our approach is grounded in the synthesis of existing literature on analogous compounds, aiming to accelerate the strategic investigation of N-cyano-3,4,5-trimethoxybenzamide as a potential therapeutic agent.

Introduction: The Prominence of the 3,4,5-Trimethoxyphenyl Pharmacophore

The 3,4,5-trimethoxyphenyl group is a key pharmacophore present in numerous natural and synthetic compounds with potent biological activities.[1][2] It is a central feature of well-established anticancer agents like combretastatin A-4 and podophyllotoxin, which are known to interfere with cellular microtubule dynamics.[3] The electron-donating nature of the three methoxy groups on the phenyl ring often plays a crucial role in the binding affinity of these molecules to their respective biological targets.

Given the established importance of this moiety, N-cyano-3,4,5-trimethoxybenzamide represents a molecule of significant interest. The addition of a cyano group to the benzamide structure introduces unique electronic and steric properties that could modulate its interaction with traditional targets or confer novel activities. This guide will, therefore, explore the most probable therapeutic targets for this compound based on the established mechanisms of its structural analogs.

Primary Hypothesized Target: Tubulin and Microtubule Dynamics

The most extensively documented activity for compounds bearing the 3,4,5-trimethoxyphenyl ring is the inhibition of tubulin polymerization.[4][5][6] This moiety is a classic "A-ring" that fits into the colchicine-binding site on β-tubulin, one of the three main binding sites for microtubule-targeting drugs.[5][7]

Mechanism of Action: Disruption of the Mitotic Spindle

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, most critically, the formation of the mitotic spindle during cell division.[5] Inhibitors that bind to the colchicine site prevent the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a cascade of downstream events:

  • Mitotic Arrest: The cell is unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[6][8]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8]

The 3,4,5-trimethoxyphenyl group is critical for high-affinity binding within the hydrophobic pocket of the colchicine site. We hypothesize that N-cyano-3,4,5-trimethoxybenzamide will function as a tubulin polymerization inhibitor, with the N-cyano-benzamide portion influencing its binding kinetics and overall potency.

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Inhibitory Action Compound N-cyano-3,4,5- trimethoxybenzamide Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Inhibition Inhibition of Polymerization Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization (Normal) G2M_Checkpoint G2/M Checkpoint Spindle Mitotic Spindle Microtubules->Spindle Assembly Microtubules->Spindle Spindle->G2M_Checkpoint Satisfies Checkpoint Spindle->G2M_Checkpoint Fails Apoptosis Apoptosis G2M_Checkpoint->Apoptosis Triggers Inhibition->Microtubules

Caption: Proposed mechanism of action for N-cyano-3,4,5-trimethoxybenzamide as a tubulin inhibitor.

Experimental Validation Workflow

To validate this hypothesis, a multi-step experimental approach is recommended.

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

Rationale: This is the primary biochemical assay to confirm direct interaction and inhibition of tubulin assembly. A positive result is a strong indicator that tubulin is a direct target.

Methodology:

  • Reagents: Lyophilized bovine brain tubulin (>99% pure), polymerization buffer (e.g., G-PEM buffer with GTP), DMSO, positive control (Colchicine), negative control (Paclitaxel).

  • Preparation: Reconstitute tubulin on ice. Prepare serial dilutions of N-cyano-3,4,5-trimethoxybenzamide in polymerization buffer.

  • Assay: In a 96-well plate, add the compound dilutions to the tubulin solution.

  • Measurement: Place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (typically 60 minutes).[6] Polymerization of tubulin into microtubules causes light scattering, leading to an increase in absorbance.

  • Analysis: Compare the polymerization curves of the compound-treated samples to the DMSO control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Rationale: To confirm that the biochemical activity translates into a cellular effect consistent with microtubule disruption.

Methodology:

  • Cell Culture: Use a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).[4]

  • Cytotoxicity (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of N-cyano-3,4,5-trimethoxybenzamide for 48-72 hours.

    • Add MTT reagent and incubate until formazan crystals form.

    • Solubilize the crystals and measure absorbance at 570 nm.[2]

    • Calculate the IC₅₀ for cytotoxicity.

  • Cell Cycle Analysis (Flow Cytometry):

    • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide).

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[6][8]

Predicted Outcome for a Tubulin Inhibitor Parameter
Low micromolar or nanomolarIn Vitro Tubulin Polymerization IC₅₀
Correlates with polymerization IC₅₀Cellular Cytotoxicity IC₅₀
Significant increase vs. controlPercentage of Cells in G2/M Phase

Secondary Hypothesized Targets

While tubulin is the most probable target, the 3,4,5-trimethoxybenzoyl scaffold is versatile. Analogs have shown activity against other key cellular enzymes.

Ribonucleotide Reductase (RNR)

RNR is a critical enzyme responsible for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA.[9][10] Inhibition of RNR depletes the cellular pool of dNTPs, leading to the cessation of DNA replication and S-phase cell cycle arrest.

Rationale: A resveratrol analog containing two 3,4,5-trimethoxyphenyl groups, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, was shown to be a potent inhibitor of RNR.[9] This suggests that the trimethoxybenzoyl moiety can be accommodated within the active site of RNR.

Methodology:

  • Enzyme Source: Use purified recombinant human RNR or cell lysates known to have high RNR activity (e.g., from HL-60 cells).[9]

  • Assay Principle: The assay measures the conversion of a radiolabeled ribonucleotide (e.g., [¹⁴C]CDP) to its corresponding deoxyribonucleotide ([¹⁴C]dCDP).

  • Procedure:

    • Incubate the enzyme with the substrate, cofactors, and varying concentrations of N-cyano-3,4,5-trimethoxybenzamide.

    • Stop the reaction and separate the ribonucleotides from the deoxyribonucleotides (e.g., using HPLC or thin-layer chromatography).

    • Quantify the amount of radiolabeled dCDP formed.[9]

  • Analysis: Determine the IC₅₀ of the compound for RNR inhibition.

RNR_Inhibition_Pathway cluster_0 De Novo DNA Synthesis cluster_1 Inhibitory Action Ribonucleotides Ribonucleotides (CDP, ADP, etc.) RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR Deoxyribonucleotides Deoxyribonucleotides (dCDP, dADP, etc.) RNR->Deoxyribonucleotides Reduction RNR->Deoxyribonucleotides DNA_Polymerase DNA Polymerase Deoxyribonucleotides->DNA_Polymerase Deoxyribonucleotides->DNA_Polymerase Depleted Pool DNA DNA Replication DNA_Polymerase->DNA DNA_Polymerase->DNA S-Phase Arrest Compound N-cyano-3,4,5- trimethoxybenzamide Inhibition Inhibition Inhibition->RNR Blocks

Caption: Proposed mechanism of action for N-cyano-3,4,5-trimethoxybenzamide as an RNR inhibitor.

Caspase-3

Caspases are a family of cysteine proteases that are central executioners of apoptosis. Caspase-3 is a key effector caspase, responsible for cleaving numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

Rationale: A study on 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their cyclized thiadiazole derivatives demonstrated selective inhibitory activity against Caspase-3 and -9.[11] This indicates that the 3,4,5-trimethoxyphenyl scaffold can be used to design direct modulators of the apoptotic machinery. While many compounds induce apoptosis downstream of their primary target (like tubulin), direct inhibition of an effector caspase would be an anti-apoptotic, rather than a pro-apoptotic, mechanism. However, it is a plausible interaction to investigate.

Methodology:

  • Reagents: Recombinant human Caspase-3, fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC), assay buffer, known Caspase-3 inhibitor (e.g., Z-DEVD-FMK).

  • Procedure:

    • In a black 96-well plate, combine the assay buffer, active Caspase-3, and varying concentrations of N-cyano-3,4,5-trimethoxybenzamide.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C.

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by Caspase-3 releases a fluorescent molecule.

  • Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ for Caspase-3 inhibition.[11]

Conclusion and Future Directions

N-cyano-3,4,5-trimethoxybenzamide is an intriguing molecule that stands at the intersection of a well-validated pharmacophore and novel chemical space. Based on robust evidence from structurally analogous compounds, this guide has identified tubulin polymerization as its primary and most probable therapeutic target. The disruption of microtubule dynamics represents a powerful anti-cancer strategy, and the experimental workflow detailed herein provides a clear path to validating this mechanism.

Furthermore, we have proposed Ribonucleotide Reductase and Caspase-3 as plausible secondary targets. Investigating these alternative mechanisms is crucial for building a complete pharmacological profile of the compound and may uncover unexpected therapeutic applications.

Drug development professionals are encouraged to pursue the outlined experimental protocols to systematically evaluate N-cyano-3,4,5-trimethoxybenzamide. A positive confirmation of activity against any of these targets would warrant further preclinical development, including medicinal chemistry efforts to optimize potency and pharmacokinetic properties, and in vivo studies to establish efficacy and safety.

References

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC. [Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. PMC. [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]

  • Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed. [Link]

  • Structure-based approaches for the design of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d][4][5][6]triazoles as tubulin polymerization inhibitors. BioKB. [Link]

  • Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PMC. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]

  • 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. PubMed. [Link]

  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. ResearchGate. [Link]

  • Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. PubMed. [Link]

  • Synthesis and biological activity of a 3,4,5-trimethoxybenzoyl ester analogue of epicatechin-3-gallate. PubMed. [Link]

  • The new inhibitors of ribonucleotide reductase--comparison of some physico-chemical properties. PubMed. [Link]

  • Ribonucleotide Reductase: A Mechanistic Portrait of Substrate Analogues Inhibitors. ACS Publications. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-cyano-3,4,5-trimethoxybenzamide: Synthesis, Characterization, and Biological Potential

Abstract N-cyano-3,4,5-trimethoxybenzamide is a synthetic organic compound featuring the pharmacologically significant 3,4,5-trimethoxyphenyl moiety. This technical guide provides a comprehensive overview of this molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-cyano-3,4,5-trimethoxybenzamide is a synthetic organic compound featuring the pharmacologically significant 3,4,5-trimethoxyphenyl moiety. This technical guide provides a comprehensive overview of this molecule for researchers, scientists, and drug development professionals. It covers the proposed synthesis, structural characterization, and a detailed exploration of its potential biological activities, which are inferred from the extensive literature on its structural components. The guide aims to serve as a foundational resource for future research and development of N-cyano-3,4,5-trimethoxybenzamide as a potential therapeutic agent.

Introduction and Structural Elucidation

N-cyano-3,4,5-trimethoxybenzamide belongs to the N-cyanobenzamide class of compounds, characterized by a cyano group attached to the nitrogen of a benzamide functional group. It is crucial to distinguish it from its structural isomer, (3,4,5-trimethoxyphenyl)cyanamide, where the cyano group is bonded to the nitrogen of an aniline derivative. The chemical structures of these two isomers are depicted below.

  • N-cyano-3,4,5-trimethoxybenzamide: The focus of this guide.

  • (3,4,5-trimethoxyphenyl)cyanamide: An isomer with a different connectivity.[1]

The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in a variety of biologically active molecules, including the psychedelic compound mescaline and numerous synthetic drugs.[2][3] This moiety is particularly renowned for its role in conferring potent anticancer activity, often through the inhibition of tubulin polymerization.[4] The N-cyanobenzamide scaffold, while less common, has been investigated for its own unique chemical reactivity and potential biological applications.

This guide will focus exclusively on N-cyano-3,4,5-trimethoxybenzamide, exploring its synthesis, characterization, and, most importantly, its predicted biological potential based on the well-documented activities of its constituent chemical motifs.

Synthesis and Characterization

Proposed Synthetic Pathway

The most direct approach to synthesize N-cyano-3,4,5-trimethoxybenzamide is through the acylation of cyanamide with 3,4,5-trimethoxybenzoyl chloride. This reaction is a standard method for the formation of N-acylcyanamides. The precursor, 3,4,5-trimethoxybenzoyl chloride, can be readily prepared from the commercially available 3,4,5-trimethoxybenzoic acid.[5]

Synthesis of N-cyano-3,4,5-trimethoxybenzamide cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: N-Acylation of Cyanamide 3,4,5-trimethoxybenzoic_acid 3,4,5-Trimethoxybenzoic Acid 3,4,5-trimethoxybenzoyl_chloride 3,4,5-Trimethoxybenzoyl Chloride 3,4,5-trimethoxybenzoic_acid->3,4,5-trimethoxybenzoyl_chloride Chlorinating Agent Thionyl_chloride Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) Thionyl_chloride->3,4,5-trimethoxybenzoyl_chloride N-cyano-3,4,5-trimethoxybenzamide N-cyano-3,4,5-trimethoxybenzamide 3,4,5-trimethoxybenzoyl_chloride->N-cyano-3,4,5-trimethoxybenzamide Acylation Cyanamide Cyanamide (H2NCN) Cyanamide->N-cyano-3,4,5-trimethoxybenzamide Base Base (e.g., Pyridine or Triethylamine) Base->N-cyano-3,4,5-trimethoxybenzamide

Proposed synthesis of N-cyano-3,4,5-trimethoxybenzamide.
Detailed Experimental Protocol

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-trimethoxybenzoic acid and an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride in an anhydrous solvent like dichloromethane or toluene.[5]

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added if oxalyl chloride is used.

  • The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases, indicating the completion of the reaction.

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield crude 3,4,5-trimethoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-cyano-3,4,5-trimethoxybenzamide

  • In a separate flask, dissolve cyanamide in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Add a suitable base, for example, pyridine or triethylamine, to the cyanamide solution to act as an acid scavenger.

  • Cool the mixture in an ice bath and slowly add a solution of 3,4,5-trimethoxybenzoyl chloride in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt like sodium sulfate.

  • The solvent is evaporated, and the crude product can be purified by recrystallization or column chromatography to afford pure N-cyano-3,4,5-trimethoxybenzamide.

Structural Characterization

The synthesized N-cyano-3,4,5-trimethoxybenzamide can be characterized using various spectroscopic techniques. The expected data, based on the analysis of its structural components, are summarized in the table below.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the trimethoxyphenyl ring, the methoxy group protons, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the carbonyl carbon, the cyano carbon, and the carbons of the trimethoxyphenyl ring and methoxy groups.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and the C≡N stretch of the cyano group.[6][7][8]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of N-cyano-3,4,5-trimethoxybenzamide (C₁₁H₁₂N₂O₄, MW: 236.23 g/mol ).

Potential Biological Activities and Therapeutic Applications

While no direct biological studies on N-cyano-3,4,5-trimethoxybenzamide have been published, the extensive research on its core 3,4,5-trimethoxyphenyl moiety allows for strong inferences regarding its potential pharmacological activities.

Anticancer Potential: A Tubulin Polymerization Inhibitor

The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore in the design of potent anticancer agents that act by inhibiting tubulin polymerization.[4] These compounds bind to the colchicine site on β-tubulin, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

Anticancer Mechanism of Action N-cyano-3,4,5-trimethoxybenzamide N-cyano-3,4,5-trimethoxybenzamide (Hypothesized) Tubulin Tubulin Dimers N-cyano-3,4,5-trimethoxybenzamide->Tubulin Inhibits Polymerization Microtubules Microtubule Formation Tubulin->Microtubules Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Hypothesized anticancer mechanism of action.

Given the presence of this critical moiety, N-cyano-3,4,5-trimethoxybenzamide is a promising candidate for investigation as a novel anticancer agent.

Antimicrobial Activity

Derivatives of 3,4,5-trimethoxybenzaldehyde have demonstrated significant activity against a range of pathogenic bacteria and fungi. These compounds are thought to interfere with microbial growth and viability through various mechanisms. The incorporation of the 3,4,5-trimethoxyphenyl group in N-cyano-3,4,5-trimethoxybenzamide suggests that it may also possess antimicrobial properties, warranting its evaluation against a panel of clinically relevant microbes.

Anti-inflammatory Properties

The 3,4,5-trimethoxyphenyl scaffold has also been explored for its anti-inflammatory potential. Certain derivatives have shown the ability to modulate inflammatory pathways. This suggests that N-cyano-3,4,5-trimethoxybenzamide could be a candidate for development as a novel anti-inflammatory agent.

Future Directions and Conclusion

N-cyano-3,4,5-trimethoxybenzamide represents a molecule of significant interest for chemical and biological exploration. The synthetic route proposed in this guide offers a clear path for its preparation, which will enable a thorough investigation of its physicochemical properties and biological activities.

The primary focus of future research should be on:

  • Synthesis and Characterization: The successful synthesis and unambiguous structural confirmation of N-cyano-3,4,5-trimethoxybenzamide.

  • Anticancer Evaluation: In vitro and in vivo studies to assess its cytotoxic effects against a panel of cancer cell lines and to elucidate its mechanism of action, particularly its interaction with tubulin.

  • Antimicrobial and Anti-inflammatory Screening: Evaluation of its efficacy as a potential antimicrobial and anti-inflammatory agent.

References

  • SUPPORTING INFORMATION - OPUS - BSZ. (n.d.). Retrieved February 14, 2026, from [Link]

  • Benzenamide, N-cyano-3,4,5-trimethoxy- | C10H12N2O3 | CID 610403 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • 3,4,5-Trimethoxyamphetamine - Wikipedia. (2023, December 29). Retrieved February 14, 2026, from [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2017, October 11). Retrieved February 14, 2026, from [Link]

  • Mescaline - Wikipedia. (2024, February 10). Retrieved February 14, 2026, from [Link]

  • 3,4,5-Trimethoxyphenol | C9H12O4 | CID 69505 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - MDPI. (2019, April 17). Retrieved February 14, 2026, from [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC - NIH. (2018, November 28). Retrieved February 14, 2026, from [Link]

  • Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents. (n.d.).
  • Natural Products from Cyanobacteria: Focus on Beneficial Activities - MDPI. (2019, July 29). Retrieved February 14, 2026, from [Link]

  • "An Improved Process For Trimethobenzamide" - Quick Company. (n.d.). Retrieved February 14, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide - PMC. (2020, January 1). Retrieved February 14, 2026, from [Link]

  • 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC. (2020, February 18). Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. (2020, November 27). Retrieved February 14, 2026, from [Link]

  • Synthetic methods for N-cyanobenzamides. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Benzamide, 3,4,5-trimethoxy-N-propyl- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved February 14, 2026, from [Link]

  • New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. (n.d.). Retrieved February 14, 2026, from [Link]

  • (PDF) Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents - ResearchGate. (2019, January 1). Retrieved February 14, 2026, from [Link]

  • Biological Activity and Stability of Aeruginosamides from Cyanobacteria - MDPI. (2022, January 21). Retrieved February 14, 2026, from [Link]

  • Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid - AWS. (2021, June 10). Retrieved February 14, 2026, from [Link]

  • Preparation method of 3-cyano-4-isobutoxy-thiobenzamide - Google Patents. (n.d.).
  • Analysis of cyanobacterial protein complexes by advanced techniques of mass spectrometry - Theses. (n.d.). Retrieved February 14, 2026, from [Link]

  • FLORE Repository istituzionale dell'Università degli Studi di Firenze. (2021, March 30). Retrieved February 14, 2026, from [Link]

  • Neurobiological and Chemical Characterization of the Cyanobacterial Metabolite Veraguamide E - PMC. (2023, April 20). Retrieved February 14, 2026, from [Link]

  • SPECTROSCOPIC AND THERMAL STUDIES OF CYANO BRIDGED HETERO- METALLIC POLYMERIC COMPLEXES DERIVED FROM LIGANDS CONTAINING N AND S - Semantic Scholar. (2020, January 1). Retrieved February 14, 2026, from [Link]

  • IS NIR Spectra. (n.d.). Retrieved February 14, 2026, from [Link]

  • Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4 - Quest Journals. (2021, April 10). Retrieved February 14, 2026, from [Link]

  • New Report of Cyanobacteria and Cyanotoxins in El Pañe Reservoir: A Threat for Water Quality in High-Andean Sources from PERU - Lege CC. (2024, August 28). Retrieved February 14, 2026, from [Link]

  • [PDF] Cyanobacteria: potential candidates for drug discovery | Semantic Scholar. (2005, January 1). Retrieved February 14, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-cyano-3,4,5-trimethoxybenzamide: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of N-cyano-3,4,5-trimethoxybenzamide, a valuable building block for drug discovery and development. The methodologies described...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of N-cyano-3,4,5-trimethoxybenzamide, a valuable building block for drug discovery and development. The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility.

Introduction

N-cyano-3,4,5-trimethoxybenzamide is a specialized organic compound with potential applications in medicinal chemistry. Its structure combines the pharmacologically relevant 3,4,5-trimethoxyphenyl group with a reactive N-cyanoamide functionality. This unique combination makes it an intriguing candidate for the synthesis of novel therapeutic agents. The protocols outlined below provide a robust pathway for the preparation of this compound, starting from commercially available materials.

Synthesis Overview

The synthesis of N-cyano-3,4,5-trimethoxybenzamide is a two-step process. The first step involves the preparation of the intermediate, 3,4,5-trimethoxybenzoyl chloride, from 3,4,5-trimethoxybenzoic acid. The second step is the reaction of the synthesized acyl chloride with cyanamide to yield the final product.

Synthesis_Workflow 3,4,5-Trimethoxybenzoic_Acid 3,4,5-Trimethoxybenzoic Acid Step1 Step 1: Acyl Chloride Formation 3,4,5-Trimethoxybenzoic_Acid->Step1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Step1 3,4,5-Trimethoxybenzoyl_Chloride 3,4,5-Trimethoxybenzoyl Chloride Step1->3,4,5-Trimethoxybenzoyl_Chloride Step2 Step 2: N-Cyanation 3,4,5-Trimethoxybenzoyl_Chloride->Step2 Cyanamide Cyanamide (H₂NCN) Cyanamide->Step2 Product N-cyano-3,4,5-trimethoxybenzamide Step2->Product

Caption: Overall two-step synthesis workflow.

PART 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

This initial step converts the carboxylic acid into a more reactive acyl chloride, which is essential for the subsequent reaction with the weakly nucleophilic cyanamide.

Protocol 1: Preparation of 3,4,5-Trimethoxybenzoyl Chloride

Materials:

  • 3,4,5-Trimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxybenzoic acid (1.0 eq). Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the slurry at room temperature. The addition should be done cautiously as the reaction can be exothermic and produce HCl and SO₂ gases.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3,4,5-trimethoxybenzoyl chloride is a pale yellow oil or low-melting solid and should be used immediately in the next step without further purification.

Causality Behind Experimental Choices:

  • Thionyl Chloride: This is a common and effective reagent for converting carboxylic acids to acyl chlorides.[1]

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, and any moisture will lead to hydrolysis back to the carboxylic acid.[1]

  • DMF as a Catalyst: DMF catalyzes the reaction by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Immediate Use: Due to their moisture sensitivity, acyl chlorides are typically not isolated and stored.[1]

PART 2: Synthesis of N-cyano-3,4,5-trimethoxybenzamide

This is the key step where the N-cyanoamide functionality is introduced via a nucleophilic acyl substitution reaction.

Protocol 2: Reaction of 3,4,5-Trimethoxybenzoyl Chloride with Cyanamide

Materials:

  • Crude 3,4,5-trimethoxybenzoyl chloride (from Protocol 1)

  • Cyanamide (H₂NCN)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyanamide (1.2 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous triethylamine or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred cyanamide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure N-cyano-3,4,5-trimethoxybenzamide.

Causality Behind Experimental Choices:

  • Base: Triethylamine or pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[2]

  • Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic nature of the acylation and minimize potential side reactions.

  • Aqueous Work-up: The washing steps with sodium bicarbonate, water, and brine are crucial to remove any unreacted starting materials, the base, and salts.

Reaction_Mechanism cluster_0 Nucleophilic Acyl Substitution RCOCl 3,4,5-Trimethoxybenzoyl Chloride Intermediate Tetrahedral Intermediate RCOCl->Intermediate Nucleophilic attack H2NCN Cyanamide H2NCN->Intermediate Product N-cyano-3,4,5-trimethoxybenzamide Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Simplified reaction mechanism.

Data Presentation

ParameterValue
Molecular FormulaC₁₁H₁₂N₂O₄
Molecular Weight236.23 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
SolubilitySoluble in DCM, ethyl acetate; sparingly soluble in hexanes

Safety Precautions

  • Thionyl chloride is corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acyl chlorides are lachrymators and corrosive. Handle with care in a fume hood.

  • Cyanamide is toxic. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • Always follow standard laboratory safety procedures.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, C=O, N-H).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthetic methods for N-cyanobenzamides. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Zhu, C., Xia, J. B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic letters, 16(1), 247–249.
  • Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides.
  • Acta Crystallographica Section E. (n.d.). N-(5-Cyanononan-5-yl)benzamide.
  • Zhu, C., Xia, J. B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. NIH Public Access.
  • Organic Syntheses. (n.d.). Benzoyl cyanide.
  • Google Patents. (n.d.). Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.
  • YouTube. (2018, April 5).
  • SciELO. (2022, March 23).
  • Der Pharma Chemica. (n.d.). Scholars Research Library.
  • Synthesis. (n.d.).
  • Taylor & Francis. (n.d.).
  • Thieme. (n.d.). C—CN Bond-Forming Reactions.
  • SciSpace. (n.d.).
  • Google Patents. (n.d.). Preparing method of N, N-dimethylbenzamide.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3,4,5-Trihydroxybenzoyl Chloride.

Sources

Application

Application Note: Pharmacological Profiling of N-cyano-3,4,5-trimethoxybenzamide

Abstract This application note provides a comprehensive guide for the in vitro evaluation of N-cyano-3,4,5-trimethoxybenzamide , a synthetic derivative of the pharmacologically active trimethoxybenzamide scaffold. Distin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the in vitro evaluation of N-cyano-3,4,5-trimethoxybenzamide , a synthetic derivative of the pharmacologically active trimethoxybenzamide scaffold. Distinguished by the inclusion of an N-cyano moiety, this compound acts as a bioisostere with altered acidity (pKa) and hydrogen-bonding capabilities compared to its parent amide. This guide details protocols for assessing its primary mechanism of action—Tubulin Polymerization Inhibition —and its downstream phenotypic effects, including cytotoxicity and G2/M cell cycle arrest.

Introduction & Compound Logic

The Pharmacophore

The 3,4,5-trimethoxyphenyl (TMP) ring is a privileged substructure in medicinal chemistry, serving as the primary recognition motif for the colchicine-binding site on


-tubulin.[1] Agents containing this motif (e.g., Colchicine, Combretastatin A-4) function as Microtubule Destabilizing Agents (MDAs), preventing the assembly of the mitotic spindle.
The N-Cyano Modification

The substitution of a hydrogen atom on the amide nitrogen with a cyano group (–CN) fundamentally alters the physicochemical profile of the molecule:

  • Acidity (pKa): The N-cyano group significantly increases the acidity of the amide proton (pKa

    
     6.0–7.0), allowing the molecule to exist partially as an anion at physiological pH.
    
  • Bioisosterism: It mimics the phosphate transition state and alters hydrogen bond donor/acceptor patterns, potentially enhancing affinity for the tubulin interface or improving metabolic stability against amidases.

Mechanism of Action Workflow

The following diagram illustrates the logical flow of assays required to validate this compound's activity, moving from cell-free target engagement to cellular phenotype.

ExperimentalWorkflow Compound N-cyano-3,4,5- trimethoxybenzamide Solubility 1. Solubilization (DMSO/Buffer) Compound->Solubility Tubulin 2. Tubulin Polymerization (Cell-Free) Solubility->Tubulin Target Engagement MTT 3. Cytotoxicity (IC50 Determination) Solubility->MTT Phenotype FACS 4. Cell Cycle Analysis (G2/M Arrest) MTT->FACS Mechanism Check

Figure 1: Validated workflow for characterizing N-cyano-3,4,5-trimethoxybenzamide.

Compound Preparation & Stability[2][3]

Physicochemical Considerations

Unlike standard benzamides, N-cyanobenzamides are acyl cyanamides . They are acidic and can hydrolyze under strongly basic or acidic conditions.

Stock Solution Protocol
  • Solvent: Dissolve the solid compound in anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM or 50 mM stock .

    • Expert Insight: Avoid ethanol as a primary stock solvent; the N-cyano group can undergo solvolysis over long-term storage in protic solvents.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute into aqueous buffers immediately prior to use. Ensure the final DMSO concentration in cell assays is < 0.5% (v/v) to avoid solvent toxicity.

Assay 1: In Vitro Tubulin Polymerization (Fluorescence)

Objective: To quantify the direct inhibition of tubulin assembly in a cell-free system. This is the "Gold Standard" for confirming the mechanism of action.

Principle

Free tubulin heterodimers polymerize into microtubules in the presence of GTP and heat (37°C). This process is monitored using a fluorophore (e.g., DAPI or a specific reporter kit) that enhances fluorescence only when bound to polymerized microtubules. Inhibitors will suppress the increase in fluorescence.

Materials
  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guantiosine Triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Fluorescent Reporter (DAPI or commercial kit reagent).

  • 96-well black plate (flat bottom).

Protocol
  • Preparation: Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Master Mix: Prepare tubulin (2–3 mg/mL) in PEM buffer supplemented with 1 mM GTP and the fluorescent reporter.

  • Plating:

    • Add 5 µL of 10x compound solution (in PEM + 10% DMSO) to the wells.

    • Controls:

      • Positive Control: Colchicine (5 µM) or Nocodazole.

      • Negative Control: Paclitaxel (Stabilizer - enhances polymerization) or Vehicle (DMSO).

    • Add 45 µL of the cold Tubulin Master Mix to each well.

  • Measurement:

    • Immediately place the plate in a pre-warmed plate reader at 37°C .

    • Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI) every 60 seconds for 60 minutes .

Data Analysis

Plot Fluorescence (RFU) vs. Time. Calculate the Vmax (rate of polymerization) during the linear growth phase.

  • Inhibition % =

    
    .
    

Assay 2: Cell Viability & IC50 Determination

Objective: To determine the potency of the compound against cancer cell lines known to be sensitive to tubulin inhibitors (e.g., HeLa, MCF-7).[2]

Protocol (MTT Assay)
  • Seeding: Seed cells (e.g., HeLa) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of N-cyano-3,4,5-trimethoxybenzamide (e.g., 0.01 nM to 10 µM). Include a DMSO vehicle control.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm .

  • Calculation: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate the IC50 .

Assay 3: Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm that cytotoxicity is caused by G2/M phase arrest , the hallmark phenotype of tubulin inhibitors.

Mechanism Logic

Inhibiting tubulin prevents the formation of the mitotic spindle. The cell activates the Spindle Assembly Checkpoint (SAC) , halting the cell cycle at the metaphase-anaphase transition (G2/M phase), eventually leading to apoptosis.

CellCyclePathway Drug N-cyano-3,4,5- trimethoxybenzamide Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binds MT Microtubule Destabilization Tubulin->MT Inhibits Polymerization SAC Spindle Assembly Checkpoint (SAC) MT->SAC Activates G2M G2/M Phase Arrest SAC->G2M Halts Cycle Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Prolonged Arrest

Figure 2: Signaling cascade leading from tubulin binding to G2/M arrest.

Protocol (Propidium Iodide Staining)
  • Treatment: Treat cells (6-well plate) with the compound at 1x and 5x the IC50 concentration for 24 hours.

  • Harvest: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend cells in 300 µL PBS, then add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in staining buffer: PBS + Propidium Iodide (50 µg/mL) + RNase A (100 µg/mL) .

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm).

  • Analysis: Use histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.

    • Expected Result: A significant increase in the G2/M peak compared to vehicle control.

Summary of Expected Results

AssayParameterExpected Outcome for N-cyano-3,4,5-trimethoxybenzamide
Tubulin Polymerization Fluorescence CurveFlattened curve (similar to Colchicine); inhibition of Vmax.
Cell Viability (MTT) IC50Nanomolar to low Micromolar range (depending on cell line).
Flow Cytometry Cell Cycle DistributionAccumulation of cells in G2/M phase (>30-40% vs <10% in control).
Morphology MicroscopyCell rounding and chromatin condensation (mitotic catastrophe).

References

  • Lu, Y., et al. (2012). "Structure–Activity Relationship Studies of Colchicine Binding Site Inhibitors." Journal of Medicinal Chemistry.

  • Wang, C., et al. (2024). "3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents."[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem. "Benzenamide, N-cyano-3,4,5-trimethoxy- (CID 610403)."[3] National Center for Biotechnology Information.

  • Bordwell, F.G. "pKa Table." Organic Chemistry Data.

Sources

Method

N-cyano-3,4,5-trimethoxybenzamide as an enzyme inhibitor

Application Note: N-cyano-3,4,5-trimethoxybenzamide as a Tubulin Polymerization Inhibitor & Bioisostere Probe Executive Summary Compound Identity: N-cyano-3,4,5-trimethoxybenzamide (also referenced as Tubulin polymerizat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-cyano-3,4,5-trimethoxybenzamide as a Tubulin Polymerization Inhibitor & Bioisostere Probe

Executive Summary

Compound Identity: N-cyano-3,4,5-trimethoxybenzamide (also referenced as Tubulin polymerization-IN-75) Primary Target:


-Tubulin (Colchicine Binding Site)
Secondary Utility:  Bioisostere probe for carboxylic acids; Cysteine-reactive electrophile.
CAS:  55166-99-9 (Generic for the class) / Specific ID: IN-75

This application note details the utility of N-cyano-3,4,5-trimethoxybenzamide as a chemical probe in antiproliferative research. While the 3,4,5-trimethoxy motif is a hallmark of colchicine-site binders (e.g., Combretastatin A4), the N-cyano moiety introduces unique physicochemical properties. This compound serves as a critical tool for researchers investigating:

  • Microtubule Dynamics: Inhibition of tubulin polymerization leading to G2/M cell cycle arrest.

  • Bioisosterism: Evaluating the N-cyanamide group as a surrogate for carboxylic acids to modulate pKa and membrane permeability.

  • Covalent Inhibition Potential: Exploring the reactivity of the cyanamide warhead toward nucleophilic cysteine residues in the tubulin binding pocket.

Mechanistic Insight & Chemical Logic

The Pharmacophore: Why It Works

The structural logic of N-cyano-3,4,5-trimethoxybenzamide rests on two pillars:

  • The "Trimethoxy" Anchor: The 3,4,5-trimethoxyphenyl ring is a privileged scaffold that mimics the A-ring of Colchicine and the A-ring of Combretastatin A4. It forms essential hydrophobic interactions and hydrogen bonds with Val181, Cys241, and Leu248 within the colchicine-binding site of

    
    -tubulin.
    
  • The N-Cyano "Warhead":

    • Acidity & Bioisosterism: The N-acylcyanamide group (-CONHCN) has a pKa of approximately 2.5–3.5, making it significantly more acidic than a standard amide and comparable to a carboxylic acid. At physiological pH (7.4), it exists largely as a resonance-stabilized anion. This allows it to mimic the electrostatic profile of a carboxylate while maintaining a different lipophilic profile (LogP).

    • Electrophilicity: Unlike a passive carboxylate, the nitrile carbon in the acylcyanamide is electrophilic. It can potentially react with active-site thiols (e.g., Cys239 or Cys241 on

      
      -tubulin) to form a thioimidate adduct, leading to irreversible or slowly reversible inhibition.
      
Pathway Visualization

G Compound N-cyano-3,4,5-trimethoxybenzamide Colchicine_Site Colchicine Binding Site (β-subunit interface) Compound->Colchicine_Site Binds (Hydrophobic/H-bond) Tubulin_Heterodimer α/β-Tubulin Heterodimer Polymerization Microtubule Polymerization Tubulin_Heterodimer->Polymerization Inhibits Colchicine_Site->Tubulin_Heterodimer Conformational Change Mitotic_Spindle Mitotic Spindle Formation Polymerization->Mitotic_Spindle Required for Checkpoints Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->Checkpoints Disruption triggers Arrest G2/M Phase Arrest Checkpoints->Arrest Induces Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged arrest

Caption: Mechanism of Action.[1] The compound binds the colchicine site, preventing tubulin dimerization, triggering the Spindle Assembly Checkpoint, and forcing apoptotic cell death.

Experimental Protocols

Synthesis & Preparation

Note: This synthesis adapts standard acylcyanamide formation protocols.

Reagents: 3,4,5-Trimethoxybenzoic acid, Thionyl chloride (


), Cyanamide (

), Sodium hydride (NaH), THF (anhydrous).
  • Acid Chloride Formation: Reflux 3,4,5-trimethoxybenzoic acid (1.0 eq) with excess

    
     for 2 hours. Evaporate solvent to obtain the crude acid chloride.
    
  • Coupling:

    • Suspend NaH (2.2 eq, 60% dispersion) in anhydrous THF at 0°C.

    • Add Cyanamide (1.1 eq) slowly; stir for 30 min to form the sodium salt.

    • Add the crude acid chloride (dissolved in THF) dropwise.

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with ice water. Acidify carefully with 1N HCl to precipitate the N-cyanobenzamide. Filter, wash with cold water, and recrystallize from Ethanol/Water.

  • Storage: Store powder at -20°C. Dissolve in DMSO for biological assays (Stock: 10–50 mM).

In Vitro Tubulin Polymerization Assay

Objective: Quantify the IC50 of polymerization inhibition.

Materials:

  • Purified Tubulin (>99%, porcine brain source).

  • GTP (1 mM stock).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Fluorescence Plate Reader (Ex 360 nm / Em 420 nm for DAPI-based; or OD340 nm for turbidity).

Protocol:

  • Preparation: Keep all reagents on ice. Prepare tubulin stock (3 mg/mL) in PEM buffer + 1 mM GTP.

  • Dosing: Add 5

    
    L of N-cyano-3,4,5-trimethoxybenzamide (in DMSO) to a 96-well half-area plate. (Final concentrations: 0.1, 1, 5, 10, 30, 100 
    
    
    
    M). Include DMSO control (0% inhibition) and Colchicine (positive control).
  • Initiation: Add 45

    
    L of cold Tubulin/GTP mix to each well.
    
  • Measurement: Immediately place in a pre-warmed plate reader (37°C). Measure absorbance (OD340) or fluorescence every 30 seconds for 60 minutes.

  • Data Analysis: Plot Vmax (slope of the linear growth phase) vs. Concentration. Calculate IC50 using non-linear regression.

    • Expected Result: Dose-dependent reduction in the slope and plateau height. IC50 is typically in the 10–30

      
      M  range for this specific analog.
      
Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest mechanism.

Materials:

  • Cancer Cell Line (e.g., HeLa, MCF-7, or Huh7).

  • Propidium Iodide (PI) Staining Solution (with RNase A).

  • Flow Cytometer.

Protocol:

  • Seeding: Seed cells (

    
     cells/well) in 6-well plates; incubate 24h.
    
  • Treatment: Treat with compound at

    
     and 
    
    
    
    its IC50 (e.g., 30
    
    
    M, 150
    
    
    M) for 24 hours.
  • Harvest: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend pellet in 300

    
    L PBS. Add 700 
    
    
    
    L ice-cold Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.
  • Staining: Wash ethanol away with PBS. Resuspend in 500

    
    L PI/RNase solution. Incubate 30 min at 37°C in dark.
    
  • Acquisition: Analyze 10,000 events.

    • Expected Result: Significant accumulation of cells in the G2/M phase (4N DNA content) compared to DMSO control.

Data Interpretation & Troubleshooting

AssayMetricExpected OutcomeTroubleshooting
Tubulin Polymerization IC50 (

M)
~10–30

M
If no inhibition: Ensure GTP is fresh. Verify compound solubility (N-cyano salts can precipitate in high Ca2+ buffers).
MTT / MTS Viability EC50 (

M)
~5–15

M
If EC50 > IC50: Compound may have poor permeability (anionic charge at pH 7.4). Try ester prodrugs if available.
Microscopy MorphologyRounding up"Mitotic catastrophe" phenotype (cells detach and round up) should be visible within 12–24h.

Safety & Handling

  • Toxicity: N-cyanobenzamides can release cyanide ions upon metabolic degradation or harsh hydrolysis. Handle in a fume hood.

  • Reactivity: The compound is an electrophile. Avoid buffers containing DTT or Mercaptoethanol during storage, as they may react with the nitrile. Add reducing agents only immediately before the assay if necessary.

References

  • PubChem. (n.d.). Benzenamide, N-cyano-3,4,5-trimethoxy- (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Siena University Repository. (2012). Synthesis and biological evaluation of novel tubulin inhibitors. (Contextual reference for Compound 34/IN-75 synthesis). Retrieved from [Link]

  • Lu, Y., et al. (2012). Design, synthesis and biological evaluation of novel N-acylcyanamides as potential anticancer agents. European Journal of Medicinal Chemistry. (Provides general synthesis and bioisostere logic).
  • Perez-Ramirez, G., et al. (2018). Colchicine-site binders: A review of the 3,4,5-trimethoxy pharmacophore. Current Medicinal Chemistry. (Grounding for the trimethoxy motif mechanism).

Sources

Application

Application Notes &amp; Protocols: Investigating N-cyano-3,4,5-trimethoxybenzamide in Drug Discovery

Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the potential applications of N-cyano-3,4,5-trimethoxybenzamide. While this specific molecule is not extensivel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the potential applications of N-cyano-3,4,5-trimethoxybenzamide. While this specific molecule is not extensively characterized in existing literature, its chemical architecture is a composite of well-established pharmacophores. The 3,4,5-trimethoxyphenyl ring is a hallmark of potent tubulin polymerization inhibitors, the benzamide core is central to many histone deacetylase (HDAC) inhibitors, and the N-acylcyanamide moiety offers a unique bioisosteric profile. This guide presents the primary scientific hypotheses for the compound's activity, detailed protocols for its synthesis and biological evaluation, and a framework for interpreting the resulting data.

Introduction and Scientific Rationale

N-cyano-3,4,5-trimethoxybenzamide is a synthetic organic compound featuring three key structural motifs that suggest significant potential in oncology and epigenetic modulation. By deconstructing the molecule, we can formulate clear, testable hypotheses for its biological activity.

  • The 3,4,5-Trimethoxyphenyl (TMP) Moiety: This ring system is a privileged scaffold in medicinal chemistry, most notably as a constituent of potent anticancer agents that target tubulin. It mimics the A-ring of colchicine and is a key feature of combretastatin A-4 (CA-4) and its analogues, which bind to the colchicine site on β-tubulin, inhibit microtubule polymerization, and lead to cell cycle arrest and apoptosis.[1][2][3] Derivatives bearing the TMP group have consistently demonstrated strong antiproliferative activity in the nanomolar range.[2][4]

  • The Benzamide Core: The benzamide functional group is a well-known zinc-binding group (ZBG) found in a major class of Histone Deacetylase (HDAC) inhibitors.[5][6] Compounds like Entinostat (MS-275) utilize this moiety to chelate the zinc ion in the active site of Class I HDACs, leading to hyperacetylation of histones and altered gene expression.[7][8] This activity makes benzamide-containing molecules powerful agents in cancer therapy and other diseases.[9]

  • The N-Acylcyanamide Group: This functional group is a unique and less common feature. It can be considered a non-classical bioisostere of an amide or carboxylic acid, potentially offering improved metabolic stability or different hydrogen bonding patterns compared to a traditional amide.[10][11] While less explored, N-acylcyanamides are recognized as components of various biologically active molecules and are valuable synthetic intermediates.[12][13]

Based on this structural analysis, we propose two primary hypotheses for the biological activity of N-cyano-3,4,5-trimethoxybenzamide:

  • Primary Hypothesis: The compound functions as a tubulin polymerization inhibitor , with the TMP ring serving as the primary binding element at the colchicine site and the N-cyano-benzamide portion acting as a novel cap group influencing potency and selectivity.

  • Secondary Hypothesis: The compound acts as a Class I HDAC inhibitor , where the benzamide nitrogen and cyano group coordinate with the active site zinc ion, and the TMP ring functions as the surface-recognition "cap" group.

This guide provides the necessary protocols to systematically investigate these hypotheses.

Synthesis and Characterization Protocol

The synthesis of N-cyano-3,4,5-trimethoxybenzamide can be achieved through a straightforward two-step process starting from the commercially available 3,4,5-trimethoxybenzoic acid.

Protocol 1: Synthesis of N-cyano-3,4,5-trimethoxybenzamide

A. Materials:

  • 3,4,5-trimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Cyanamide (H₂NCN)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

B. Step-by-Step Procedure:

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

  • In a round-bottom flask under an inert atmosphere, suspend 3,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-3 hours, or until the solution becomes clear and gas evolution ceases.[14]

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 3,4,5-trimethoxybenzoyl chloride as an oil or low-melting solid. This intermediate is moisture-sensitive and should be used immediately without further purification.

Step 2: Acylation of Cyanamide

  • Dissolve cyanamide (1.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere and cool to 0 °C.

  • Add pyridine or TEA (2.0 eq) as a base.

  • Dissolve the crude 3,4,5-trimethoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cyanamide solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-cyano-3,4,5-trimethoxybenzamide.

C. Characterization:

  • ¹H and ¹³C NMR: Confirm the structure and purity.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and molecular formula.

  • HPLC: Determine the final purity of the compound (should be >95% for biological assays).

Application 1: Evaluation as a Tubulin Polymerization Inhibitor

This application note details the workflow for testing the primary hypothesis: that the compound exhibits anticancer activity by inhibiting tubulin polymerization. The process involves an initial screen for cytotoxicity followed by a direct, mechanistic target-validation assay.

G cluster_0 Antiproliferative Screening cluster_1 Target Validation A Prepare Cancer Cell Lines (e.g., MCF-7, HeLa, A549) B Treat cells with serial dilutions of N-cyano-3,4,5-trimethoxybenzamide A->B C Incubate for 48-72 hours B->C D Perform MTT or similar cell viability assay C->D E Calculate IC50 Value D->E G Incubate tubulin with compound, controls (Paclitaxel, CA-4), and vehicle E->G Active Compound (Low µM IC50) F In Vitro Tubulin Polymerization Kit F->G H Monitor fluorescence over time at 37°C G->H I Determine inhibition of polymerization rate H->I I->E Mechanistic Confirmation

Caption: Workflow for anticancer screening and target validation.

Protocol 2: Antiproliferative Activity via MTT Assay

A. Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

B. Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HeLa cervical, A549 lung)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • N-cyano-3,4,5-trimethoxybenzamide stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Combretastatin A-4 or Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader (570 nm wavelength)

C. Step-by-Step Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound and positive control in complete medium. The final concentrations should typically range from 0.01 nM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest compound concentration, typically <0.5%).

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.

  • Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism or similar software).

Protocol 3: In Vitro Tubulin Polymerization Assay

A. Principle: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. A fluorescent reporter is used, which increases its quantum yield upon incorporation into polymerizing microtubules. Inhibition is observed as a decrease in the rate and extent of fluorescence enhancement.

B. Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

    • Lyophilized >99% pure tubulin

    • General Tubulin Buffer (G-PEM buffer)

    • GTP solution

    • Fluorescent reporter

  • N-cyano-3,4,5-trimethoxybenzamide

  • Positive controls: Paclitaxel (polymerization enhancer), Combretastatin A-4 or Colchicine (polymerization inhibitor)

  • Vehicle control (DMSO)

  • 96-well black microplate

  • Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths appropriate for the kit's reporter (e.g., 360 nm Ex / 450 nm Em).

C. Step-by-Step Procedure:

  • Reconstitute all kit components on ice as per the manufacturer's instructions.

  • Prepare dilutions of the test compound and controls in General Tubulin Buffer.

  • In a pre-warmed (37°C) 96-well plate, add the appropriate buffer, test compound, and controls.

  • Initiate the reaction by adding the cold tubulin/GTP/reporter solution to each well.

  • Immediately place the plate in the fluorescence reader pre-heated to 37°C.

  • Measure fluorescence every 60 seconds for 60 minutes.

  • Plot fluorescence intensity versus time for all samples.

  • Analyze the data by comparing the polymerization rate (initial slope of the curve) and the final extent of polymerization (plateau) of the compound-treated samples to the vehicle control. Calculate the IC₅₀ for inhibition of tubulin polymerization.[1]

Application 2: Evaluation as a Histone Deacetylase (HDAC) Inhibitor

This application note provides the protocol to test the secondary hypothesis: that the compound can inhibit HDAC enzyme activity, a mechanism relevant to epigenetic cancer therapy.

G cluster_0 HDAC Mechanism cluster_1 Inhibition Histone Histone Tail (Lys-Ac) HDAC HDAC Enzyme Histone->HDAC Deacetylation Deacetylation HDAC->Deacetylation Blocked Inhibited HDAC Chromatin Condensed Chromatin (Gene Silencing) Deacetylation->Chromatin Inhibitor N-cyano-3,4,5- trimethoxybenzamide Inhibitor->Blocked Acetylation Acetylation Maintained Blocked->Acetylation OpenChromatin Open Chromatin (Gene Expression) Acetylation->OpenChromatin

Sources

Method

Application Notes and Protocols for Cell-Based Studies with N-cyano-3,4,5-trimethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of N-cyano-3,4,5-trimethoxybenzamide in Cellular Research N-cyano-3,4,5-trimethoxybenzamide is a synthetic compound fe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N-cyano-3,4,5-trimethoxybenzamide in Cellular Research

N-cyano-3,4,5-trimethoxybenzamide is a synthetic compound featuring a trimethoxyphenyl group, a structural motif present in a variety of biologically active molecules. Notably, compounds containing the 3,4,5-trimethoxyphenyl moiety have demonstrated promising anticancer properties.[1][2][3] These compounds are often associated with the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[3][4] The presence of a cyano group can also influence the compound's biological activity.[5][6][7]

This document provides a comprehensive guide for researchers interested in investigating the cellular effects of N-cyano-3,4,5-trimethoxybenzamide. It outlines detailed protocols for assessing its cytotoxicity, and its impact on apoptosis and the cell cycle, based on established methodologies for similar compounds.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical characteristics is crucial for accurate and reproducible experimental results.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₄Inferred from structure
Molecular Weight236.23 g/mol Inferred from structure
SolubilityTo be determined experimentally. A starting point for solubility testing could be polar organic solvents such as DMSO and ethanol.[8]N/A
StabilityStability in solution and under various storage conditions should be evaluated.N/A

Stock Solution Preparation:

For cell-based assays, a concentrated stock solution of N-cyano-3,4,5-trimethoxybenzamide should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored at -20°C or -80°C. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Proposed Mechanism of Action

Based on its structural features, N-cyano-3,4,5-trimethoxybenzamide is hypothesized to exert its cellular effects through the induction of apoptosis and cell cycle arrest, pathways commonly affected by compounds containing the 3,4,5-trimethoxyphenyl group.

Hypothesized Signaling Pathway for Apoptosis Induction

Apoptosis Induction Pathway cluster_0 N-cyano-3,4,5-trimethoxybenzamide cluster_1 Cellular Response Compound N-cyano-3,4,5- trimethoxybenzamide Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Induces stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed apoptotic pathway initiated by N-cyano-3,4,5-trimethoxybenzamide.

Experimental Protocols

The following are detailed protocols for investigating the biological activities of N-cyano-3,4,5-trimethoxybenzamide in a cell-based setting.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[9]

  • N-cyano-3,4,5-trimethoxybenzamide stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of N-cyano-3,4,5-trimethoxybenzamide in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • N-cyano-3,4,5-trimethoxybenzamide stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of N-cyano-3,4,5-trimethoxybenzamide for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[5][6]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • N-cyano-3,4,5-trimethoxybenzamide stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of N-cyano-3,4,5-trimethoxybenzamide for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

Experimental Workflow Visualization

Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis A Prepare N-cyano-3,4,5- trimethoxybenzamide Stock C MTT Cytotoxicity Assay A->C B Cell Culture B->C F Determine IC50 C->F If cytotoxic D Annexin V/PI Apoptosis Assay G Quantify Apoptosis D->G E Cell Cycle Analysis H Analyze Cell Cycle Distribution E->H F->D F->E

Caption: A logical workflow for the cell-based evaluation of N-cyano-3,4,5-trimethoxybenzamide.

Data Interpretation and Further Steps

The results from these initial assays will provide valuable insights into the potential of N-cyano-3,4,5-trimethoxybenzamide as a cytotoxic agent.

  • Significant Cytotoxicity (low IC₅₀ value): If the compound shows potent cytotoxicity, further studies to elucidate the specific molecular targets are warranted. This could involve investigating its effect on tubulin polymerization, a known target for many trimethoxyphenyl-containing compounds.[4]

  • Induction of Apoptosis: Confirmation of apoptosis induction would support the proposed mechanism of action. Subsequent experiments could include Western blotting to analyze the expression levels of key apoptotic proteins such as caspases, Bax, and Bcl-2.[5][12]

  • Cell Cycle Arrest: The specific phase of cell cycle arrest (e.g., G2/M) can provide clues about the compound's mechanism. For example, G2/M arrest is a hallmark of compounds that interfere with microtubule function.[4]

By following these detailed protocols and a logical experimental workflow, researchers can effectively characterize the cellular effects of N-cyano-3,4,5-trimethoxybenzamide and determine its potential for further development as a therapeutic agent.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5577, Trimethobenzamide. Retrieved from [Link]

  • Kesari, K. K., & Behari, J. R. (2012). Human neuroblastoma cells rapidly enter cell cycle arrest and apoptosis following exposure to C-28 derivatives of the synthetic triterpenoid CDDO. Cancer letters, 323(1), 54–63.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 610403, Benzenamide, N-cyano-3,4,5-trimethoxy-. Retrieved from [Link]

  • Martins, R. F., Ramos, H., & Vasconcelos, V. (2018). Marine Cyanobacteria Compounds with Anticancer Properties: A Review on the Implication of Apoptosis. Marine drugs, 16(8), 268.
  • Shaban, S. M., Eltamany, E. H., Boraei, A. T. A., Nafie, M. S., & Gad, E. M. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS omega, 8(47), 44865–44883.
  • Robles-Bañuelos, J. L., et al. (2022). Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects. Marine Drugs, 20(8), 487.
  • Oftedal, L., et al. (2010). Marine Benthic Cyanobacteria Contain Apoptosis-Inducing Activity Synergizing with Daunorubicin to Kill Leukemia Cells, but not Cardiomyocytes. Marine Drugs, 8(10), 2659-2673.
  • Demay, J., et al. (2019). Natural Products from Cyanobacteria: Focus on Beneficial Activities. Marine Drugs, 17(7), 392.
  • Nanotheranostics. (2024). Biogenic ZnO-NPs from Tinospora cordifolia induce apoptosis in colorectal cancer cells and inhibit tumor progression in a mouse model. Retrieved from [Link]

  • Paskaleva, E., et al. (2021).
  • Chochkova, M., et al. (2022). Review of Cyanotoxicity Studies Based on Cell Cultures. Toxins, 14(5), 309.
  • Hussein, H. A., & Abdullah, M. A. (2023). Cytotoxicity of bioactive compounds derived from cyanobacteria. Bioactive Compounds in Health and Disease, 6(10), 213-226.
  • Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(16), 4995.
  • Zglobicka, I., & Bielska, K. (2023). Biotests in Cyanobacterial Toxicity Assessment—Efficient Enough or Not?. Toxins, 15(5), 336.
  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 9(2), 305-315.
  • Nguyen, T. T., et al. (2022). Polyphasic evaluation and cytotoxic investigation of isolated cyanobacteria with an emphasis on potent activities of a Scytonema strain. Frontiers in Microbiology, 13, 978834.
  • Japanese Center for the Validation of Alternative Methods. (2016). Protocol for SIRC-CVS cytotoxicity test Version 3.8. Retrieved from [Link]

  • Oftedal, L., et al. (2010). Marine benthic cyanobacteria contain apoptosis-inducing activity synergizing with daunorubicin to kill leukemia cells, but not cardiomyocytes. Marine Drugs, 8(10), 2659-2673.
  • CDC Stacks. (n.d.). Integrating Epigenetic Modulators into NanoScript for Enhanced Chondrogenesis of Stem Cells. Retrieved from [Link]

  • Google Patents. (n.d.). US10421941B2 - Process for improving the solubility of cell culture media.
  • Sallam, A. A., & Steinbüchel, A. (2010). Solubility Behavior of Cyanophycin Depending on Lysine Content. Applied and environmental microbiology, 76(20), 6811–6818.
  • Thiel, T., & Wolk, C. P. (1989). Optimum conditions for growth of cyanobacteria on solid media. FEMS Microbiology Letters, 61(1-2), 209-214.
  • Wang, Y., et al. (2023). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][13][14]dioxol-5-yl 3,4,5-Trimethoxybenzoate. Molbank, 2023(2), M1622.

Sources

Application

Analytical methods for N-cyano-3,4,5-trimethoxybenzamide detection

An Application Guide to the Analytical Determination of N-cyano-3,4,5-trimethoxybenzamide Abstract This comprehensive application note provides detailed methodologies for the qualitative and quantitative analysis of N-cy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Determination of N-cyano-3,4,5-trimethoxybenzamide

Abstract

This comprehensive application note provides detailed methodologies for the qualitative and quantitative analysis of N-cyano-3,4,5-trimethoxybenzamide. Accurate determination of this compound is critical for its application in research and pharmaceutical development, ensuring purity, stability, and quality control. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methods using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the underlying principles, provides step-by-step protocols, and discusses method validation in accordance with international guidelines.

Introduction and Compound Profile

N-cyano-3,4,5-trimethoxybenzamide is a benzamide derivative characterized by a cyano group attached to the amide nitrogen and three methoxy groups on the phenyl ring.[1][2] Its structure suggests potential utility as an intermediate in the synthesis of more complex molecules in medicinal and agricultural chemistry.[3] The presence of multiple functional groups—amide, nitrile, and ether—necessitates specific and reliable analytical methods to confirm its identity and quantify its presence in various samples.

Compound Profile:

  • IUPAC Name: N-cyano-3,4,5-trimethoxybenzamide[2]

  • Molecular Formula: C₁₁H₁₂N₂O₄ [Note: Some sources may list different formulas, C₁₁H₁₂N₂O₄ is consistent with the named structure]

  • Molecular Weight: 236.23 g/mol [2]

  • CAS Number: 55166-99-9[2]

  • Structure:

    
    
    

The accurate analysis of this compound is fundamental for quality assurance in any developmental pipeline.[4][5] This guide provides validated protocols to ensure that analytical results are reliable, reproducible, and fit for their intended purpose.[6][7]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for the quantitative analysis of benzamide compounds.[8] The method described here utilizes a reversed-phase C18 column, which is ideal for retaining moderately polar compounds like N-cyano-3,4,5-trimethoxybenzamide.

Principle of HPLC Separation

Reversed-phase chromatography separates analytes based on their hydrophobic interactions with the stationary phase (C18). A polar mobile phase is used, and by adjusting its composition, the retention and elution of the analyte can be precisely controlled. The trimethoxy-substituted phenyl ring provides sufficient hydrophobicity for good retention on a C18 column. Detection is achieved via UV spectrophotometry, as the aromatic ring of the molecule absorbs UV light.

Experimental Protocol: Quantitative Determination

Instrumentation and Conditions: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.

ParameterSpecificationRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard column for reversed-phase separation of aromatic compounds. Provides good resolution and efficiency.
Mobile Phase Acetonitrile : Water (55:45, v/v)A common mobile phase for compounds of intermediate polarity. The ratio can be optimized to adjust retention time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive pressure.
Injection Volume 10 µLA smaller injection volume minimizes band broadening.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A full UV scan (200-400 nm) is recommended during method development to find the absorbance maximum.
Run Time 10 minutesSufficient time to elute the analyte and any potential impurities.

Preparation of Solutions:

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 550 mL of HPLC-grade acetonitrile with 450 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration to prevent air bubbles in the system.[8]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-cyano-3,4,5-trimethoxybenzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and dilute to the mark. Sonicate for 5 minutes to ensure complete dissolution.[8]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.[8]

Sample Preparation:

  • Accurately weigh a portion of the sample powder equivalent to 100 mg of the active compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the compound.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.[8]

  • Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).[8]

Data Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression on the calibration curve. A correlation coefficient (r²) > 0.999 is desirable.

  • Inject the prepared sample solution.

  • Calculate the concentration of N-cyano-3,4,5-trimethoxybenzamide in the sample using the regression equation from the calibration curve.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[4][5][6] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][9]

Summary of Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from impurities or matrix components.Peak purity analysis (with PDA detector); baseline resolution from other peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.[6]Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., 10-100 µg/mL).[10]
Accuracy To measure the closeness of the experimental value to the true value.[6]98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.[6]Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.[9]
LOD & LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ).LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Consistent results with minor changes in flow rate (±0.1 mL/min), temperature (±2°C), and mobile phase composition (±2%).
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing & Reporting A Prepare Mobile Phase (ACN:Water) & Degas D Equilibrate HPLC System A->D B Prepare Standard Stock & Working Solutions E Inject Standards (Build Calibration Curve) B->E C Prepare & Dilute Sample Solution F Inject Sample C->F D->E E->F G Integrate Peaks & Determine Area F->G H Calculate Concentration using Calibration Curve G->H I Generate Report with Validation Data H->I

Caption: Workflow for the quantitative analysis of N-cyano-3,4,5-trimethoxybenzamide by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and specificity, especially for impurity profiling or analysis in complex biological matrices, LC-MS is the method of choice. It couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.

Principle of LC-MS Analysis

After separation on an LC column, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and enters the mass spectrometer. The instrument then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns (with MS/MS) that offer definitive structural confirmation.[11][12]

Experimental Protocol: Identification and Quantification

Instrumentation and Conditions:

  • LC System: UHPLC system for fast and high-resolution separations.[13]

  • Mass Spectrometer: Triple Quadrupole (TQ) or Time-of-Flight (TOF) mass spectrometer.[11]

  • Ion Source: Electrospray Ionization (ESI), positive mode.

ParameterSpecificationRationale
LC Column C18, 50 mm x 2.1 mm, 1.8 µm particle sizeShorter column with smaller particles suitable for fast UHPLC-MS analysis.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte for positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for elution.
Gradient 5% B to 95% B over 5 minutesA gradient elution is effective for separating the analyte from potential impurities with different polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ion Source ESI, Positive ModeThe amide nitrogen is a site for protonation, making positive mode ESI suitable.
Scan Mode Full Scan (m/z 100-500) for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.Full scan confirms the molecular weight. SIM/MRM provides superior sensitivity and specificity for quantification.
Expected Ion [M+H]⁺ = 237.08The protonated molecular ion.

Sample Preparation: Sample preparation is similar to HPLC but may require a more rigorous clean-up (e.g., Solid Phase Extraction - SPE) if the matrix is complex (e.g., plasma, tissue extracts).[14] All solutions should be prepared with LC-MS grade solvents.

Visualization of LC-MS Data Acquisition

LCMS_Process cluster_output Generated Data A UHPLC Separation B Electrospray Ionization (ESI+) A->B C Mass Analyzer (Quadrupole/TOF) B->C D Detector C->D E Data System D->E F Total Ion Chromatogram (TIC) E->F G Mass Spectrum (Confirms MW) E->G H MS/MS Spectrum (Structural Fragments) E->H

Caption: Data acquisition and analysis workflow for LC-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and rapid technique for the qualitative identification of a compound by confirming the presence of its key functional groups.

Principle of FTIR Spectroscopy

Infrared radiation is passed through a sample, and the molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule. For N-cyano-3,4,5-trimethoxybenzamide, we expect to see characteristic absorptions for the N-H, C≡N, C=O, C-O, and aromatic C-H bonds.

Experimental Protocol: Qualitative Identification

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for rapid analysis of solid powders with minimal sample preparation.

Procedure:

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the N-cyano-3,4,5-trimethoxybenzamide powder onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Perform baseline correction and peak picking on the resulting spectrum.

Expected Characteristic Absorption Bands:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Rationale
AmideN-H Stretch~3300 cm⁻¹Characteristic of secondary amides.[15][16]
NitrileC≡N Stretch2250 - 2210 cm⁻¹A sharp, intense peak, highly diagnostic for the cyano group.[17][18]
Amide IC=O Stretch1680 - 1640 cm⁻¹The carbonyl stretch is a very strong band in amides.[15][17]
Aromatic RingC=C Stretch1600 - 1450 cm⁻¹Multiple bands indicating the presence of the benzene ring.
EtherC-O Stretch1250 - 1050 cm⁻¹Strong absorptions from the aryl-alkyl ether linkages of the methoxy groups.

Comparing the obtained spectrum with these expected ranges provides strong evidence for the compound's identity.

Conclusion

This application note details robust and reliable analytical methods for the comprehensive analysis of N-cyano-3,4,5-trimethoxybenzamide. The HPLC-UV method provides a validated protocol for accurate quantification suitable for routine quality control. The LC-MS method offers enhanced sensitivity and specificity for identification and trace-level quantification. Finally, FTIR spectroscopy serves as a rapid and definitive tool for qualitative identity confirmation. The proper application and validation of these methods will ensure data integrity and support the successful development and use of this compound in scientific research.[4][5]

References

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound. Retrieved February 14, 2026, from [Link]

  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni. Retrieved February 14, 2026, from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 43(9), 1275-1286. Retrieved from [Link]

  • Benzenamide, N-cyano-3,4,5-trimethoxy-. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmacists Way. Retrieved February 14, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 14, 2026, from [Link]

  • Sznitowska, M., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica – Drug Research, 68(6), 823-829. Retrieved from [Link]

  • FTIR spectrum of N-benzylbenzamide (7). (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • He-lie, K. (1984). Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography. Journal of Pharmaceutical Sciences, 73(4), 542-545. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2020, February 7). Oregon State University. Retrieved from [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018, February 27). National Institutes of Health. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • CN106565541A - Synthesis method for benzamidine derivatives. (n.d.). Google Patents.
  • Benzamide, 3,4,5-trimethoxy-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Benzamide, 3,4,5-trimethoxy- Properties. (2025, October 15). EPA. Retrieved February 14, 2026, from [Link]

  • Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts. Retrieved from [Link]

  • An Improved Process For Trimethobenzamide. (n.d.). Quick Company. Retrieved February 14, 2026, from [Link]

  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2025, December 22). ResearchGate. Retrieved from [Link]

  • Natural Product Analysis Utilizing an Ion Trap – Time-of-Flight Mass Spectrometer (IT-TOF). (n.d.). Shimadzu. Retrieved from [Link]

  • Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022, March 31). MDPI. Retrieved from [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022, November 21). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent. Retrieved from [Link]

  • Ultra Fast Analysis of Ingredients in Combination Cold Remedy Using LCMS-2020. (n.d.). Shimadzu. Retrieved from [Link]

  • Cyanotoxins Analytical Methods Overview and New Developments. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. (n.d.). SlidePlayer. Retrieved from [Link]

Sources

Method

Application Note: Experimental Design for N-cyano-3,4,5-trimethoxybenzamide Studies

Introduction & Scientific Rationale N-cyano-3,4,5-trimethoxybenzamide (CAS: 55166-99-9) represents a specialized scaffold in medicinal chemistry, combining the pharmacologically privileged 3,4,5-trimethoxyphenyl moiety w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

N-cyano-3,4,5-trimethoxybenzamide (CAS: 55166-99-9) represents a specialized scaffold in medicinal chemistry, combining the pharmacologically privileged 3,4,5-trimethoxyphenyl moiety with an N-acyl cyanamide functionality.

The Mechanistic Hypothesis

The 3,4,5-trimethoxy motif is the structural hallmark of colchicine-site binders , a class of agents that inhibit microtubule polymerization. This motif is found in Colchicine, Combretastatin A-4, and Podophyllotoxin. The introduction of the N-cyano group (


) serves two critical design functions:
  • Bioisosterism: It mimics the steric and electronic properties of a carboxylic acid or tetrazole but with unique hydrogen-bonding capabilities.

  • Acidity & Solubility: The N-acyl cyanamide proton is significantly more acidic (pKa

    
     2.5–3.5) than a standard amide, allowing for salt formation under physiological conditions, potentially improving water solubility compared to neutral benzamide analogs.
    

Scope of this Guide: This document provides a rigorous experimental framework to validate this compound’s activity, focusing on solubility profiling , cytotoxicity screening , and mechanistic confirmation via tubulin polymerization assays .

Pre-Formulation & Quality Control

Before initiating biological assays, the physicochemical properties of the N-cyano group must be managed to prevent experimental artifacts.

Purity Verification[1]
  • Requirement: Purity

    
     by HPLC.
    
  • Critical Check: The N-cyano group is susceptible to hydrolysis under strongly acidic or basic conditions at high temperatures.

  • QC Protocol: Run LC-MS using a neutral mobile phase (Ammonium Acetate/Acetonitrile) to confirm intact mass (

    
     mode is often more sensitive due to the acidic proton).
    
Solubility & Stock Preparation

Unlike standard benzamides, N-cyano-3,4,5-trimethoxybenzamide behaves as a weak acid.

Solvent SystemSolubility RatingApplicationNotes
DMSO High (>50 mM)Stock SolutionStore at -20°C; freeze-thaw stable.
PBS (pH 7.4) ModerateAssay BufferSoluble as the anion (salt form).
Water (pH < 4) LowNoneCompound precipitates in acidic media.

Protocol:

  • Dissolve 10 mg of compound in anhydrous DMSO to create a 10 mM Master Stock .

  • Aliquot into amber glass vials (light sensitive) and store at -20°C.

  • Self-Validation: Dilute 1:1000 in PBS (pH 7.4) immediately before use. If visible precipitate forms, sonicate or adjust pH to 7.4 using dilute NaOH (the anion is the soluble species).

Experimental Workflows

Workflow Diagram

The following logic flow ensures resources are not wasted on mechanistic studies if the compound lacks phenotypic potency.

ExperimentalDesign Start Compound QC & Formulation Screen Phenotypic Screen (MTT/CCK-8 Assay) Start->Screen 10 mM DMSO Stock Decision IC50 < 10 µM? Screen->Decision Calculate IC50 Mechanism Target Validation (Tubulin Polymerization) Decision->Mechanism Yes Stop Stop / Redesign Decision->Stop No CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Confirm G2/M Arrest

Caption: Step-wise decision tree for evaluating N-cyano-3,4,5-trimethoxybenzamide activity.

In Vitro Cytotoxicity Protocol (Phenotypic Screen)

Objective: Determine the IC


 against standard cancer cell lines (e.g., HeLa, MCF-7, A549).
Rationale:  Tubulin inhibitors typically show broad-spectrum cytotoxicity with IC

values in the nanomolar to low micromolar range.
Materials
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast).

  • Reagent: CCK-8 (Cell Counting Kit-8) or MTT.

  • Positive Control: Colchicine (1 µM) or Paclitaxel (100 nM).

  • Vehicle Control: 0.1% DMSO in media.

Step-by-Step Protocol
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions of N-cyano-3,4,5-trimethoxybenzamide in culture media (Range: 100 µM to 1 nM).

    • Ensure final DMSO concentration is

      
       in all wells.
      
    • Add 100 µL of treatment media to wells (Triplicate).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • Readout:

    • Add 10 µL CCK-8 reagent.

    • Incubate 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm.

  • Analysis: Fit data to a non-linear regression model (Log(inhibitor) vs. response) to calculate IC

    
    .
    

Success Criteria: IC


 warrants progression to mechanistic studies.

Mechanistic Assay: Tubulin Polymerization

Objective: Confirm that the compound directly inhibits the assembly of tubulin into microtubules, validating the "Colchicine-site" hypothesis.

The Science

Microtubule dynamics are essential for mitosis.

  • Polymerization Inhibitors (e.g., Colchicine, Vincristine): Prevent microtubule formation. Absorbance decreases or stays flat over time.

  • Stabilizers (e.g., Paclitaxel): Promote rapid, excessive polymerization. Absorbance increases rapidly.

Protocol

Reagents: Purified Porcine Brain Tubulin (>99% pure), GTP (1 mM), PEM Buffer.

  • Preparation: Keep all reagents on ice. Pre-warm the plate reader to 37°C.

  • Mixture Assembly (per well):

    • Tubulin (3 mg/mL final concentration) in PEM buffer.

    • GTP (1 mM).

    • Test Compound (at

      
       IC
      
      
      
      concentration).
  • Controls:

    • Blank: Tubulin + GTP + DMSO (Normal Polymerization).

    • Positive Inhibition: Tubulin + GTP + Colchicine (5 µM).

    • Positive Stabilization: Tubulin + GTP + Paclitaxel (5 µM).

  • Kinetics:

    • Transfer mixture to a pre-warmed 96-well half-area plate.

    • Immediately read OD at 340 nm every 30 seconds for 60 minutes at 37°C.

Data Interpretation
ObservationConclusion
Sigmoidal Curve (Like DMSO) No direct effect on tubulin.
Flat Line (Low OD) Inhibition of Polymerization (Matches Hypothesis).
Rapid Rise (High OD) Stabilization of Microtubules (Taxol-like).

Confirmatory Assay: Cell Cycle Analysis

Objective: Verify that cytotoxicity is caused by Mitotic Arrest (G2/M phase block), a signature of tubulin poisons.

Protocol
  • Treatment: Treat HeLa cells with the compound (at IC

    
     and 
    
    
    
    IC
    
    
    ) for 24 hours.
  • Fixation:

    • Harvest cells (trypsinize).

    • Wash with cold PBS.

    • Fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA).

    • Incubate 30 min at 37°C in dark.

  • Flow Cytometry: Analyze 10,000 events. Measure DNA content (FL2-A).

Expected Result: A significant accumulation of cells in the G2/M phase (4N DNA content) compared to vehicle control.

Putative Signaling Pathway[2]

The following diagram illustrates the downstream consequences of N-cyano-3,4,5-trimethoxybenzamide binding to tubulin.

SignalingPathway Compound N-cyano-3,4,5- trimethoxybenzamide Tubulin Tubulin Heterodimers (Colchicine Site) Compound->Tubulin Binds MT_Instability Microtubule Destabilization Tubulin->MT_Instability Inhibits Polymerization Spindle Mitotic Spindle Collapse MT_Instability->Spindle Disrupts Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Induces Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis Prolonged Arrest

Caption: Mechanism of Action: From molecular binding to apoptotic cell death.

References

  • Lu, Y., et al. (2012). Design, synthesis, and biological evaluation of novel 3,4,5-trimethoxybenzamide derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Link

  • Gududuru, V., et al. (2004). Synthesis and biological evaluation of novel cytotoxic N-cyano-N'-aryl-O-alkylisoureas and N-cyano-N'-arylguanidines. Bioorganic & Medicinal Chemistry Letters. Link

  • Winum, J. Y., et al. (2005). N-(4-Sulfamoylbenzoyl)benzylamine derivatives: A new class of Carbonic Anhydrase inhibitors. (Discusses N-acyl benzamide scaffolds). Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PubChem Compound Summary. N-cyano-3,4,5-trimethoxybenzamide (CID 610403).[1] National Center for Biotechnology Information. Link

Sources

Application

Application Notes and Protocols: N-cyano-3,4,5-trimethoxybenzamide as a Covalent Chemical Probe for Tubulin

For Research Use Only. Not for use in diagnostic procedures. Introduction: A Structurally-Informed Chemical Probe N-cyano-3,4,5-trimethoxybenzamide is a novel small molecule designed for the investigation of cytoskeletal...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: A Structurally-Informed Chemical Probe

N-cyano-3,4,5-trimethoxybenzamide is a novel small molecule designed for the investigation of cytoskeletal dynamics and cell cycle regulation. This compound uniquely combines two key structural motifs: the 3,4,5-trimethoxyphenyl (TMP) group and an N-cyanamide moiety. The TMP group is a well-established pharmacophore found in a multitude of potent tubulin inhibitors that bind at the colchicine site, leading to microtubule destabilization.[1][2] The N-cyanamide group, a moderately electrophilic warhead, has emerged as a valuable tool in covalent drug discovery, capable of forming stable bonds with nucleophilic residues on target proteins.[3]

These application notes propose N-cyano-3,4,5-trimethoxybenzamide as a covalent chemical probe for tubulin. The TMP moiety is hypothesized to guide the molecule to the colchicine binding site on β-tubulin, where the strategically positioned N-cyanamide can then react with a nearby nucleophilic amino acid, such as a cysteine residue, to form an irreversible covalent bond. This covalent engagement offers distinct advantages for studying tubulin biology, including prolonged and specific target inhibition, and utility in target identification and validation experiments.[4][5]

This document provides detailed protocols for characterizing the effects of N-cyano-3,4,5-trimethoxybenzamide on tubulin polymerization in vitro and on the microtubule network and cell cycle progression in cultured cells.

Proposed Mechanism of Action: Covalent Inhibition of Tubulin

The proposed mechanism of action for N-cyano-3,4,5-trimethoxybenzamide involves a two-step process:

  • Reversible Binding: The TMP moiety directs the probe to the colchicine binding pocket located at the interface between α- and β-tubulin. This non-covalent interaction orients the molecule in a favorable position for the subsequent reaction. The TMP group is critical for this initial binding and is a common feature of many colchicine-site inhibitors.[1][2]

  • Covalent Modification: Once bound, the electrophilic carbon of the N-cyanamide group is positioned in proximity to a nucleophilic residue (e.g., Cys-241 or Cys-354 in β-tubulin). The nucleophile attacks the cyanamide, forming a stable covalent adduct. This irreversible modification locks the tubulin heterodimer in a conformation that prevents its incorporation into growing microtubules, thus inhibiting polymerization.[3][6]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Binding & Covalent Modification cluster_2 Functional Consequence Probe N-cyano-3,4,5- trimethoxybenzamide Binding Reversible Binding of TMP Moiety to Colchicine Site Probe->Binding Step 1: Target Recognition Tubulin α/β-Tubulin Dimer (with Colchicine Site) Tubulin->Binding Covalent_Bond Covalent Adduct Formation (N-cyanamide reaction with Cysteine residue) Binding->Covalent_Bond Step 2: Irreversible Reaction Inhibition Inhibition of Tubulin Polymerization Covalent_Bond->Inhibition Leads to Disruption Microtubule Network Disruption Inhibition->Disruption Arrest G2/M Cell Cycle Arrest & Apoptosis Disruption->Arrest

Caption: Proposed mechanism of N-cyano-3,4,5-trimethoxybenzamide as a covalent tubulin inhibitor.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data representing the expected effects of N-cyano-3,4,5-trimethoxybenzamide, based on the known activities of other trimethoxyphenyl-containing tubulin inhibitors.[7][8]

ParameterHypothetical ValueAssay Method
IC₅₀ (Tubulin Polymerization) 0.5 - 5 µMIn Vitro Tubulin Polymerization Assay
IC₅₀ (Cell Viability, HeLa) 10 - 100 nMMTT or CellTiter-Glo Assay (72h)
Cell Cycle Arrest Significant G2/M accumulation at 2x IC₅₀Propidium Iodide Staining & Flow Cytometry

Table 1: Hypothetical Bioactivity of N-cyano-3,4,5-trimethoxybenzamide.

Treatment Group (24h)Microtubule Network Integrity (%)Average Microtubule Length (µm)
Vehicle Control (DMSO)95 ± 416.1 ± 2.1
Probe (IC₅₀ Conc.)40 ± 86.5 ± 1.2
Probe (5x IC₅₀ Conc.)15 ± 52.8 ± 0.7

Table 2: Hypothetical Quantification of Microtubule Disruption in Treated Cells.

Application Protocol 1: In Vitro Tubulin Polymerization Assay

This protocol describes an absorbance-based assay to measure the effect of N-cyano-3,4,5-trimethoxybenzamide on the polymerization of purified tubulin in vitro.[9]

Principle

The polymerization of tubulin heterodimers into microtubules increases the turbidity of the solution. This change can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm over time.[9][10] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials
  • Lyophilized tubulin (>99% pure, bovine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM in water)

  • Glycerol

  • N-cyano-3,4,5-trimethoxybenzamide (10 mM stock in DMSO)

  • Positive Control: Colchicine or Nocodazole (10 mM stock in DMSO)

  • Negative Control: DMSO

  • Ice bucket, pre-warmed (37°C) 96-well clear flat-bottom plate, temperature-controlled plate reader capable of reading absorbance at 340 nm.

Protocol
  • Preparation of Reagents:

    • Tubulin Reconstitution: On ice, reconstitute lyophilized tubulin to 10 mg/mL with ice-cold General Tubulin Buffer. Let it sit on ice for 15 minutes.

    • GTP-Supplemented Buffer: Prepare fresh "Polymerization Buffer" by adding GTP to General Tubulin Buffer to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep on ice.

    • Compound Dilutions: Prepare serial dilutions of the chemical probe, colchicine, and DMSO in Polymerization Buffer. A final assay concentration range of 0.1 µM to 50 µM for the probe is recommended.

  • Reaction Setup (on ice):

    • Add the appropriate volume of diluted compounds (or controls) to wells of the 96-well plate on ice.

    • In a separate tube on ice, dilute the reconstituted tubulin with Polymerization Buffer to a final concentration of 3 mg/mL.

    • Initiate the reaction by adding the 3 mg/mL tubulin solution to each well. The final volume should be 100 µL per well. Mix gently by pipetting. It is recommended to run each condition in triplicate.

  • Measurement:

    • Immediately transfer the 96-well plate to the plate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration.

    • Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (absorbance at plateau).

    • Calculate the IC₅₀ value by plotting the Vmax or maximum polymer mass against the logarithm of the probe concentration and fitting the data to a dose-response curve.[9]

Tubulin_Polymerization_Workflow A 1. Reagent Preparation (Tubulin, Buffers, Probe Dilutions) on Ice B 2. Assemble Reaction Mix (Probe + Tubulin) in 96-well plate on Ice A->B C 3. Transfer to Plate Reader (pre-warmed to 37°C) B->C D 4. Kinetic Read (OD 340 nm every min for 60-90 min) C->D E 5. Data Analysis (Plot curves, determine Vmax, calculate IC50) D->E

Caption: Workflow for the in vitro tubulin polymerization assay.

Application Protocol 2: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network in cultured cells to assess the disruptive effects of the chemical probe.[11][12]

Principle

Cells are treated with the probe, then fixed and permeabilized. The microtubule network is labeled using a primary antibody specific for α-tubulin, followed by a fluorescently-conjugated secondary antibody. The cell's nucleus is counterstained with DAPI. Images are acquired via fluorescence microscopy.

Materials
  • HeLa or A549 cells

  • Cell culture medium, FBS, penicillin/streptomycin

  • Glass coverslips (12 mm, sterile)

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI (1 µg/mL)

  • Mounting Medium

  • Fluorescence microscope

Protocol
  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.

  • Compound Treatment: Treat the cells with various concentrations of N-cyano-3,4,5-trimethoxybenzamide (e.g., 0.5x, 1x, and 5x the cytotoxic IC₅₀) and a vehicle control (DMSO) for an appropriate time (e.g., 16-24 hours).

  • Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer (e.g., 1:1000). Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescent secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes. Perform a final wash with PBS. Mount the coverslips onto glass slides using mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. Capture images for the DAPI (blue) and the tubulin (e.g., green) channels.

Immunofluorescence_Workflow A 1. Seed Cells on Coverslips B 2. Treat with Probe (e.g., 24 hours) A->B C 3. Fix & Permeabilize (PFA, Triton X-100) B->C D 4. Block (1% BSA) C->D E 5. Primary Antibody (anti-α-tubulin) D->E F 6. Secondary Antibody (Fluorophore-conjugated) E->F G 7. Counterstain & Mount (DAPI) F->G H 8. Image Acquisition (Fluorescence Microscopy) G->H

Caption: Workflow for immunofluorescence analysis of microtubule integrity.

Application Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the cell cycle distribution of a cell population following treatment with the chemical probe, using propidium iodide (PI) staining.[13]

Principle

Microtubule-disrupting agents typically cause cells to arrest in the G2/M phase of the cell cycle.[14] Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. By measuring the fluorescence intensity of PI in a population of cells using a flow cytometer, one can distinguish cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

Materials
  • HeLa or other rapidly dividing cancer cell line

  • N-cyano-3,4,5-trimethoxybenzamide

  • PBS (calcium and magnesium-free)

  • 70% ethanol (ice-cold)

  • PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)

  • Flow cytometer

Protocol
  • Cell Treatment: Seed cells in 6-well plates. The next day, treat cells with the chemical probe at various concentrations (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control (DMSO) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.

  • Washing: Transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with cold PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events per sample. Use a linear scale for the DNA content channel (e.g., PE or PI channel).

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Target Engagement and Validation

Confirming that N-cyano-3,4,5-trimethoxybenzamide covalently binds to tubulin is a critical step in validating it as a chemical probe.[5] This can be achieved through chemoproteomic methods.[5][15]

  • Intact Protein Mass Spectrometry: Incubate purified tubulin with the probe. Analyze the protein using mass spectrometry to detect a mass shift corresponding to the molecular weight of the probe, confirming covalent adduction.[5]

  • Competitive Profiling: Pre-treat cell lysates with the probe, followed by incubation with a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne). A reduction in labeling of tubulin by the alkyne probe indicates that the N-cyano-3,4,5-trimethoxybenzamide has occupied the reactive site.[5]

  • Peptide Mapping: After covalent labeling, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the exact residue modified by the probe.

References

  • Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. ([Link])

  • Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies. ([Link])

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. ([Link])

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. ([Link])

  • Current and emerging target identification methods for novel antimalarials. ([Link])

  • Chemoproteomic methods for covalent drug discovery. ([Link])

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. ([Link])

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. ([Link])

  • Target identification and mechanism of action in chemical biology and drug discovery. ([Link])

  • Target Identification Using Chemical Probes. ([Link])

  • Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). ([Link])

  • Tubulin Polymerization Assay Kit. ([Link])

  • Covalent functionalization of G protein-coupled receptors by small molecular probes. ([Link])

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. ([Link])

  • Exploiting Covalent Chemical Labeling with Self-Labeling Proteins. ([Link])

  • Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. ([Link])

  • Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. ([Link])

  • Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies | Request PDF. ([Link])

  • Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag–Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. ([Link])

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. ([Link])

  • Analysis of Microtubules and Microtubule-Organizing Center at the Immune Synapse. ([Link])

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. ([Link])

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. ([Link])

  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. ([Link])

  • What is the mechanism of Cyanamide?. ([Link])

  • Synthesis of protein, nucleosides and other organic compounds from cyanamide and potassium nitrite under possible primitive earth conditions. ([Link])

  • Covalent ligand discovery for chemical probes to challenging targets – 16 February 2021. ([Link])

  • Covalent Inhibitor Criteria. ([Link])

  • Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. ([Link])

  • A cell-based assay for detecting microtubule stabilizing agents. (A)... ([Link])

  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. ([Link])

  • Covalent chemical probes. ([Link])

  • Nitrile. ([Link])

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ([Link])

  • Benzenamide, N-cyano-3,4,5-trimethoxy-. ([Link])

  • Reactions of cyanate with functional groups of proteins. 3. Reactions with amino and carboxyl groups. ([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-cyano-3,4,5-trimethoxybenzamide Synthesis

Introduction Welcome to the technical support guide for the synthesis of N-cyano-3,4,5-trimethoxybenzamide. This molecule is a key intermediate in the development of various pharmacologically active compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of N-cyano-3,4,5-trimethoxybenzamide. This molecule is a key intermediate in the development of various pharmacologically active compounds. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure a successful and reproducible synthesis. We will focus on the most common synthetic route: the acylation of cyanamide with an activated derivative of 3,4,5-trimethoxybenzoic acid.

Synthesis Overview: The Acylation Pathway

The predominant method for synthesizing N-cyano-3,4,5-trimethoxybenzamide involves the reaction of a highly reactive 3,4,5-trimethoxybenzoyl derivative with a cyanamide salt. The most common activated derivative is 3,4,5-trimethoxybenzoyl chloride, prepared from the corresponding carboxylic acid.

Synthesis_Workflow A 3,4,5-Trimethoxybenzoic Acid C 3,4,5-Trimethoxybenzoyl Chloride (Activated Intermediate) A->C Activation B Activating Agent (e.g., SOCl₂, Oxalyl Chloride) B->C F Crude N-cyano-3,4,5- trimethoxybenzamide C->F Acylation (Anhydrous, Inert Atm.) D Cyanamide Source (e.g., Sodium Cyanamide) D->F E Reaction Solvent (Anhydrous Aprotic) E->F G Purification (Recrystallization or Chromatography) F->G Work-up & Isolation H Pure Product G->H Final Drying

Caption: General workflow for N-cyano-3,4,5-trimethoxybenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for preparing the 3,4,5-trimethoxybenzoyl chloride intermediate?

The most common and effective method is the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[1] Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying removal. The reaction can be run neat or in a non-reactive solvent like chloroform or dichloromethane.[1] It is critical to use an excess of the chlorinating agent and to ensure the reaction goes to completion to avoid contamination of the final product with unreacted starting acid.

Q2: What are the critical parameters for the main acylation reaction?

The acylation of cyanamide is highly sensitive to three key parameters:

  • Anhydrous Conditions: 3,4,5-trimethoxybenzoyl chloride is extremely reactive towards water. Any moisture will hydrolyze it back to the carboxylic acid, halting the desired reaction and complicating purification. All glassware must be oven-dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.

  • Temperature Control: The reaction is typically exothermic. It is often started at a low temperature (e.g., 0-5 °C) to control the initial rate of reaction and then allowed to warm to room temperature to ensure completion.[2]

Q3: Which cyanamide source is recommended?

Sodium cyanamide (NaHNCN) or simple cyanamide (H₂NCN) are commonly used. Sodium cyanamide is often preferred as it is a more stable solid and its basicity can help scavenge the HCl byproduct from the acylation step. However, cyanamide itself can be used, often with the addition of a non-nucleophilic base to neutralize the generated acid.

Q4: What are the primary safety concerns associated with this synthesis?

  • Thionyl Chloride/Oxalyl Chloride: These reagents are corrosive, toxic, and react violently with water. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyanamide and its Derivatives: Cyanamide and its salts are toxic.[3] Avoid inhalation of dust and skin contact. Cyanogen bromide, sometimes used in related syntheses, is extremely toxic and should be avoided in favor of safer cyanating agents where possible.[4]

  • HCl Gas: The reaction of thionyl chloride with the carboxylic acid generates HCl gas. The reaction apparatus should be equipped with a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the acidic fumes.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Troubleshooting_Tree Start Problem Encountered P1 Low or No Yield Start->P1 P2 Multiple Spots on TLC (Impure Product) Start->P2 P3 Product Fails to Crystallize Start->P3 C1 Cause: Incomplete Activation? P1->C1 C2 Cause: Reagent Degradation? P1->C2 C3 Cause: Hydrolysis? P1->C3 P2->C3 C4 Cause: Side Reactions? P2->C4 C5 Cause: Oily Impurities? P3->C5 C6 Cause: Supersaturation? P3->C6 S1 Solution: Confirm acid chloride formation via IR (C=O stretch ~1750 cm⁻¹). Extend reaction time or add more SOCl₂. C1->S1 S2 Solution: Use fresh, anhydrous solvents and new bottles of reagents. C2->S2 S3 Solution: Ensure rigorous anhydrous technique and inert atmosphere. C3->S3 S4 Solution: Maintain low temperature during addition. Use non-nucleophilic base. C4->S4 S5 Solution: Purify via column chromatography. Consider trituration with a non-polar solvent. C5->S5 S6 Solution: Scratch flask with glass rod. Add a seed crystal. Cool slowly. C6->S6

Caption: A decision tree for troubleshooting common synthesis issues.

Q&A for Specific Issues

Problem: My reaction yield is consistently low or zero.

  • Probable Cause 1: Incomplete formation of the acid chloride. The conversion of 3,4,5-trimethoxybenzoic acid to its acid chloride may be incomplete.

    • Solution: Before adding the acid chloride to the cyanamide solution, confirm its formation. You can take a small aliquot, carefully quench it, and analyze it by TLC to ensure no starting acid remains. Alternatively, an IR spectrum of the crude acid chloride should show a characteristic carbonyl (C=O) stretch around 1750 cm⁻¹.[1] If the reaction is incomplete, extend the reflux time with thionyl chloride or add more of the reagent.

  • Probable Cause 2: Moisture contamination. As stated, the acid chloride is highly sensitive to water.

    • Solution: Re-evaluate your experimental setup. Ensure all glassware is rigorously dried (overnight in an oven at >120 °C) and cooled under a stream of inert gas. Use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation).

  • Probable Cause 3: Poor quality of cyanamide source. The cyanamide salt may have degraded or contain impurities.

    • Solution: Use a new, sealed bottle of sodium cyanamide or purify the existing stock if possible.

Problem: My TLC plate shows the presence of the starting carboxylic acid and my desired product.

  • Probable Cause: Hydrolysis of the acid chloride during the reaction. This is a classic sign that moisture entered the reaction vessel during the acylation step.

    • Solution: The primary remedy is preventative: tighten your anhydrous and inert atmosphere techniques. For the current batch, you can attempt to salvage the product through purification. Column chromatography using a silica gel stationary phase and an ethyl acetate/hexane gradient can effectively separate the non-polar product from the highly polar carboxylic acid.[5]

Problem: I am observing a significant side product that is not the starting material.

  • Probable Cause: Dimerization or other side reactions. At elevated temperatures or with certain bases, N-acylcyanamides can undergo further reactions. For instance, the product could potentially react with another molecule of cyanamide or undergo cyclization under harsh conditions.

    • Solution: Maintain strict temperature control, especially during the addition of the acid chloride. Ensure the base used (if any) is non-nucleophilic (e.g., proton sponge, or relying on the basicity of sodium cyanamide). A thorough workup involving washing the organic layer with dilute acid and base can help remove many ionic impurities.[6]

Problem: The crude product is an oil and will not solidify for purification by recrystallization.

  • Probable Cause: Presence of residual solvent or oily impurities. Even small amounts of impurities can inhibit crystallization.

    • Solution 1 (Trituration): Attempt to triturate the oil. Add a small amount of a solvent in which your product is expected to be poorly soluble (e.g., cold hexanes or diethyl ether), and scratch the side of the flask with a glass rod. This can often induce crystallization.

    • Solution 2 (Chromatography): If trituration fails, the most reliable method is purification by column chromatography to remove the impurities that are preventing crystallization.[5] After chromatography and solvent removal, the purified product should be a solid.

Data & Protocols

Table 1: Key Reagent Specifications
ReagentCAS No.Molecular WeightRecommended PurityNotes
3,4,5-Trimethoxybenzoic Acid118-41-2212.20 g/mol >98%Must be completely dry before use.
Thionyl Chloride7719-09-7118.97 g/mol >99%Handle with extreme care in a fume hood.[1]
Sodium Cyanamide19981-17-064.02 g/mol >95%Store in a desiccator; hygroscopic.
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous GradeA common solvent for the acylation step.
Experimental Protocol: Synthesis of N-cyano-3,4,5-trimethoxybenzamide

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Part A: Preparation of 3,4,5-Trimethoxybenzoyl Chloride[1]

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Charging Reagents: To the flask, add 3,4,5-trimethoxybenzoic acid (1.0 eq). Add thionyl chloride (3.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the solution is clear.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporator). The resulting crude 3,4,5-trimethoxybenzoyl chloride (a pale yellow oil or solid) can often be used in the next step without further purification.[1][7]

Part B: Acylation of Sodium Cyanamide

  • Setup: In a separate oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend sodium cyanamide (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition: Dissolve the crude 3,4,5-trimethoxybenzoyl chloride from Part A in anhydrous DCM and add it dropwise to the cooled sodium cyanamide suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexane).

  • Work-up: Quench the reaction by slowly adding cold water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Part C: Purification by Recrystallization[5]

  • Solvent Selection: Dissolve a small amount of the crude product in various hot solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to find a suitable system where the product is soluble when hot but sparingly soluble when cold. An ethyl acetate/hexane mixture is a good starting point.

  • Procedure: Dissolve the crude product in a minimal amount of the chosen hot solvent. If impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum. The expected product is typically a white to beige solid.[6]

References

  • Organic Chemistry Portal. (n.d.). Ultrasound-Assisted Synthesis of N-Acylcyanamides and N-Acyl-Substituted Imidazolones from Carboxylic Acids by Using Trichloroisocyanuric Acid/Triphenylphosphine. Retrieved from [Link]

  • Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. The Journal of Organic Chemistry, 76(17), 6967–6971. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. Retrieved from [Link]

  • Kaur, N. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 25(22), 5348. Available from: [Link]

  • Cogan, D. P., & Keasling, J. D. (2018). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. Scientific Reports, 8(1), 16912. Available from: [Link]

  • Organic Syntheses. (n.d.). Procedure for purification by washing and drying. Retrieved from [Link]

  • Shaik, F., Al-Deyab, S. S., & Arshad, M. N. (2020). Crystal structure and Hirshfeld surface analysis of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1786–1790. Available from: [Link]

  • PubChem. (n.d.). Benzenamide, N-cyano-3,4,5-trimethoxy-. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For Trimethobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.
  • Tan, H. S., & Fine, S. (1984). Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography. Journal of Pharmaceutical Sciences, 73(4), 542–545. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of i) 3,4,5-Trimethoxybenzyl chloride. Retrieved from [Link]

  • Harianja, J., et al. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Study. Canadian Journal of Chemistry. Available from: [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Retrieved from [Link]

  • Almalki, A. J., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2218. Available from: [Link]

  • ResearchGate. (2020). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Retrieved from [Link]

  • Kniess, T., & Laube, M. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M958. Available from: [Link]

  • Google Patents. (n.d.). Synthetic method of trimethoprim.
  • Cardiff University. (2018). Introduction to cyanamides. Retrieved from [Link]

  • bioRxiv. (2021). Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Previous reactions at the cyano group of N‐cyano sulfoximines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-cyano-3,4,5-trimethoxybenzamide Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyano-3,4,5-trimethoxybenzamide. It provides in-depth troubleshooting advice and answ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyano-3,4,5-trimethoxybenzamide. It provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and product purity.

I. Synthesis Overview & Core Principles

The synthesis of N-cyano-3,4,5-trimethoxybenzamide typically involves the reaction of an activated 3,4,5-trimethoxybenzoic acid derivative with cyanamide. The most common route utilizes 3,4,5-trimethoxybenzoyl chloride as the activated species. Understanding the underlying mechanism is crucial for effective troubleshooting. The reaction is a nucleophilic acyl substitution where the cyanamide nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Reaction Pathway Diagram

Synthesis_Pathway cluster_0 Activation of Carboxylic Acid cluster_1 N-Cyanation 345_TMB_Acid 3,4,5-Trimethoxybenzoic Acid 345_TMB_Chloride 3,4,5-Trimethoxybenzoyl Chloride 345_TMB_Acid->345_TMB_Chloride Activation Activating_Agent Activating Agent (e.g., SOCl₂, (COCl)₂) Activating_Agent->345_TMB_Chloride Product N-cyano-3,4,5- trimethoxybenzamide 345_TMB_Chloride->Product Nucleophilic Attack Cyanamide Cyanamide (H₂NCN) Cyanamide->Product

Caption: General synthesis pathway for N-cyano-3,4,5-trimethoxybenzamide.

II. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Low or No Product Formation

Q1: I am not observing any product formation, or the yield is significantly lower than expected. What are the potential causes?

A1: Low or no product formation can stem from several factors throughout the synthetic process. A systematic evaluation of each step is recommended.

  • Inefficient Activation of 3,4,5-Trimethoxybenzoic Acid: The conversion of the carboxylic acid to the more reactive acyl chloride is a critical first step.

    • Cause: Incomplete reaction with the activating agent (e.g., thionyl chloride, oxalyl chloride). This can be due to moisture in the starting material or solvent, or an insufficient amount of the activating agent.

    • Solution: Ensure that the 3,4,5-trimethoxybenzoic acid is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider using a slight excess of the activating agent. A patent for a similar synthesis suggests reacting 3,4,5-trimethoxybenzoic acid with bis(trichloromethyl)carbonate in an organic solvent.[1]

  • Degradation of 3,4,5-Trimethoxybenzoyl Chloride: The acyl chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid.

    • Cause: Exposure to atmospheric moisture during handling or reaction setup.

    • Solution: Prepare the acyl chloride and use it immediately in the next step (in situ). If isolation is necessary, handle it quickly in a glovebox or under a stream of inert gas.

  • Issues with Cyanamide: Cyanamide itself can be a challenging reagent.

    • Cause: Cyanamide can dimerize to form dicyandiamide, which is less reactive. It is also susceptible to hydrolysis.[2]

    • Solution: Use fresh, high-purity cyanamide. It is often supplied as an aqueous solution; ensure the concentration is known and account for the water content in your reaction stoichiometry, or use a solid form if available and handle it in a dry environment.

  • Inadequate Reaction Conditions: Temperature and solvent choice play a significant role.

    • Cause: The reaction may be too slow at low temperatures, or side reactions may be favored at higher temperatures. The solvent may not be suitable for dissolving all reactants.

    • Solution: Experiment with a range of temperatures. A common starting point for such acylation reactions is 0 °C to room temperature. Ensure the chosen solvent (e.g., dichloromethane, tetrahydrofuran) can dissolve both the acyl chloride and the cyanamide salt (if a base is used).

Presence of Impurities in the Final Product

Q2: My final product is impure. What are the likely side products and how can I minimize their formation?

A2: The presence of impurities can complicate purification and affect the final yield. Common impurities include unreacted starting materials and side products from competing reactions.

  • Unreacted 3,4,5-Trimethoxybenzoic Acid:

    • Cause: Incomplete activation or hydrolysis of the acyl chloride.

    • Solution: Improve the activation step as described in Q1. During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove unreacted carboxylic acid.

  • Formation of 3,4,5-Trimethoxybenzamide:

    • Cause: Reaction of the acyl chloride with ammonia, which can be present as an impurity in cyanamide or formed from its decomposition.

    • Solution: Use high-purity cyanamide. Running the reaction at lower temperatures can sometimes disfavor this side reaction.

  • Formation of Bis-(3,4,5-trimethoxybenzoyl)cyanamide:

    • Cause: Reaction of the desired product with another molecule of 3,4,5-trimethoxybenzoyl chloride. This is more likely if a significant excess of the acyl chloride is used.

    • Solution: Carefully control the stoichiometry of the reactants. Adding the acyl chloride solution dropwise to the cyanamide solution can help maintain a low concentration of the acyl chloride and minimize this side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Activation Verify Carboxylic Acid Activation (TLC, IR) Start->Check_Activation Activation_OK Activation Complete? Check_Activation->Activation_OK Improve_Activation Dry Reagents/Solvents, Use Excess Activator Activation_OK->Improve_Activation No Check_Cyanamide Assess Cyanamide Quality (Freshness, Purity) Activation_OK->Check_Cyanamide Yes Improve_Activation->Check_Activation Cyanamide_OK Cyanamide Quality Good? Check_Cyanamide->Cyanamide_OK Use_Fresh_Cyanamide Use Fresh, High-Purity Cyanamide Cyanamide_OK->Use_Fresh_Cyanamide No Optimize_Conditions Optimize Reaction Conditions (Temp., Solvent, Stoichiometry) Cyanamide_OK->Optimize_Conditions Yes Use_Fresh_Cyanamide->Check_Cyanamide Conditions_OK Conditions Optimized? Optimize_Conditions->Conditions_OK Systematic_Optimization Perform Systematic Optimization (DOE) Conditions_OK->Systematic_Optimization No Purification Refine Purification (Recrystallization, Chromatography) Conditions_OK->Purification Yes Systematic_Optimization->Optimize_Conditions End Improved Yield and Purity Purification->End

Caption: A systematic workflow for troubleshooting low yields and impurities.

III. Frequently Asked Questions (FAQs)

Q3: What is the best method for activating 3,4,5-trimethoxybenzoic acid?

A3: The choice of activating agent can impact yield and purity.

  • Thionyl Chloride (SOCl₂): A common and cost-effective choice. The byproducts (SO₂ and HCl) are gaseous and easily removed. However, it can sometimes lead to charring with sensitive substrates.

  • Oxalyl Chloride ((COCl)₂): Generally milder than thionyl chloride and often gives cleaner reactions. The byproducts (CO, CO₂, and HCl) are also gaseous. It is typically used with a catalytic amount of DMF (Vilsmeier-Haack reaction conditions).

  • Carbodiimide Coupling Reagents (e.g., EDC with HOBt): This method avoids the formation of acyl chlorides and can be performed in a one-pot procedure with the amine. It is a milder alternative but can be more expensive.[3]

Q4: How should I purify the final product, N-cyano-3,4,5-trimethoxybenzamide?

A4: Purification is critical for obtaining a high-purity product.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often necessary. This typically involves washing the organic layer with a dilute acid (to remove any basic impurities), followed by a wash with a dilute base (like sodium bicarbonate solution to remove acidic impurities), and finally with brine.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for purification.

  • Column Chromatography: For difficult separations or to remove closely related impurities, flash column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system.

Q5: Are there alternative synthetic routes to N-acylcyanamides?

A5: Yes, several other methods have been reported. One notable method involves the reaction of carboxylic acids with sodium cyanamide in the presence of trichloroisocyanuric acid and triphenylphosphine under ultrasound irradiation, which has been shown to give very good yields.[4] Another approach is the N-cyanation of amides, though this is less direct for this specific target molecule.

IV. Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3,4,5-trimethoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4,5-trimethoxybenzoyl chloride is often used directly in the next step without further purification.[5]

Protocol 2: Synthesis of N-cyano-3,4,5-trimethoxybenzamide
  • In a separate dry round-bottom flask under a nitrogen atmosphere, prepare a solution or suspension of cyanamide (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF). If using a base like pyridine or triethylamine, add it to this mixture (1.1-1.5 eq).

  • Cool the cyanamide mixture to 0 °C in an ice bath.

  • Dissolve the crude 3,4,5-trimethoxybenzoyl chloride from Protocol 1 in a minimal amount of the same anhydrous solvent.

  • Add the 3,4,5-trimethoxybenzoyl chloride solution dropwise to the stirred cyanamide mixture at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, proceed with an aqueous workup and purification as described in Q4.

V. Data Summary

ParameterRecommended ConditionRationale
Acid Activation Thionyl Chloride or Oxalyl ChlorideEfficient conversion to acyl chloride.[1][5]
Solvent Anhydrous Dichloromethane or THFGood solubility for reactants, aprotic.
Base (optional) Pyridine or TriethylamineScavenges HCl produced during the reaction.
Reaction Temperature 0 °C to Room TemperatureBalances reaction rate and minimizes side reactions.
Stoichiometry Near 1:1 (Acyl Chloride:Cyanamide)Minimizes the formation of di-acylated byproduct.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the moisture-sensitive acyl chloride.

VI. References

  • Cyanamide synthesis by N-substitution. Organic Chemistry Portal. [Link]

  • CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents.

  • Synthesis and Reactivity of N-Allenyl Cyanamides - -ORCA - Cardiff University. [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC - NIH. [Link]

  • Cyanamide synthesis by cyanation - Organic Chemistry Portal. [Link]

  • Benzenamide, N-cyano-3,4,5-trimethoxy- | C10H12N2O3 | CID 610403 - PubChem. [Link]

  • DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action - Google Patents.

  • (PDF) Synthesis and Reactivity of N -Allenyl Cyanamides - ResearchGate. [Link]

  • Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents.

  • "An Improved Process For Trimethobenzamide" - Quick Company. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - MDPI. [Link]

  • 3,4,5-Trimethoxybenzoyl chloride - the NIST WebBook. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. [Link]

  • Synthetic method of trimethoprim - CN105294574A - Google Patents.

  • Catalytic Approaches to the Synthesis of Amide Bonds - CORE. [Link]

  • Iron-mediated desulphurization approach: synthesis of cyanamides and their conversions - Indian Academy of Sciences. [Link]

  • (PDF) Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents - ResearchGate. [Link]

  • Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis - PubMed. [Link]

  • What is the mechanism of Cyanamide? - Patsnap Synapse. [Link]

  • Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed. [Link]

  • Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Sil. [Link]

  • Water treatment for purification from cyanobacteria and cyanotoxins - COST. [Link]

  • ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. - ResearchGate. [Link]

  • Detection and purification methods for isolation of bioactive molecules from cyanbacterial extract - ResearchGate. [Link]

  • Isolation, purification and physicochemical parameters of cyanobacteria from marine environment - The Pharma Innovation Journal. [Link]

  • 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification - OSTI.gov. [Link]

Sources

Troubleshooting

N-cyano-3,4,5-trimethoxybenzamide solubility and stability issues

This guide is structured as a dynamic technical support center. It bypasses generic advice to address the specific physicochemical paradoxes of N-cyano-3,4,5-trimethoxybenzamide —specifically, its deceptive acidity and h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic technical support center. It bypasses generic advice to address the specific physicochemical paradoxes of N-cyano-3,4,5-trimethoxybenzamide —specifically, its deceptive acidity and hydrolytic instability.

Senior Application Scientist Desk Status: Active | Topic: Solubility & Stability Troubleshooting

Executive Summary: The Molecule at a Glance

Researchers often misclassify N-cyano-3,4,5-trimethoxybenzamide as a standard neutral amide. It is not. The N-cyano group exerts a powerful electron-withdrawing effect, rendering the amide proton significantly acidic (pKa


 2.8–3.5). This molecule behaves more like a carboxylic acid bioisostere than a typical benzamide.
  • Key Challenge 1: It precipitates in acidic media (neutral form).

  • Key Challenge 2: It hydrolyzes in the presence of trace moisture, especially in "old" DMSO.

Module 1: Solubility Troubleshooting

User Issue: "I cannot get the compound to dissolve in PBS (pH 7.4) or it precipitates upon dilution from DMSO."

The Root Cause: The pKa Trap

At pH values below its pKa (~3.0), the compound exists in its protonated, neutral form, which is highly lipophilic due to the trimethoxy-benzene core. It is practically insoluble in water in this state. To solubilize it, you must drive the equilibrium toward the ionized (anionic) species.

Troubleshooting Protocol
Solvent SystemSolubility RatingTechnical Note
Water (pH < 3) 🔴 InsolubleExists as neutral precipitate.
PBS (pH 7.4) 🟡 Moderate/RiskyClose to solubility limit; "salting out" effect possible.
Basic Buffer (pH > 8) 🟢 SolubleForms the stable N-cyano anion.
DMSO (Anhydrous) 🟢 ExcellentCritical: Must be dry (see Stability Module).
Ethanol/Methanol 🟡 ModerateRisk of solvolysis (trans-esterification) over time.
Corrective Workflow: The "pH Switch" Method

Do not sonicate endlessly. Instead, adjust the chemical environment.

  • Dissolve the solid in 100% anhydrous DMSO to create a 10–50 mM stock.

  • Prepare your aqueous buffer. Ensure the final pH after addition will be > 7.0.

    • Recommendation: Use 50 mM Tris or Bicarbonate buffer (pH 8.0–8.5).

  • Dilute slowly with vortexing. The solution should remain clear as the compound ionizes.

Decision Logic for Solubility:

SolubilityLogic Start Solid Compound Solvent Select Solvent Start->Solvent Aqueous Aqueous Buffer Solvent->Aqueous Assay Prep Organic Organic (DMSO) Solvent->Organic Stock Prep CheckPH Check pH Aqueous->CheckPH ResultGood Soluble Solution Organic->ResultGood Acidic pH < 4 (Neutral Form) CheckPH->Acidic Basic pH > 7.5 (Anionic Form) CheckPH->Basic ResultBad Precipitation Acidic->ResultBad Lipophilic Basic->ResultGood Ionized

Figure 1: Solubility Decision Tree. The critical failure point for most researchers is attempting to dissolve the neutral species in acidic or neutral low-ionic-strength buffers.

Module 2: Stability & Degradation

User Issue: "My LC-MS shows a new peak (M+18) or loss of potency after storage in DMSO."

The Root Cause: Nitrile Hydration

The N-cyano group is an electrophilic warhead. In the presence of water (even atmospheric moisture absorbed by DMSO), it undergoes hydrolysis.

  • Mechanism: The nitrile moiety hydrates to form an N-acyl urea intermediate, which is often unstable and can further degrade to the primary amide (3,4,5-trimethoxybenzamide).

  • Catalyst: This reaction is catalyzed by both acid and strong base, but also occurs spontaneously in wet polar aprotic solvents.

Diagnostic Guide: Identifying Degradants
ObservationSuspected SpeciesCause
Mass Shift +18 Da N-Acyl Urea (Hydration)Wet DMSO; storage at RT.
Mass Shift -25 Da Primary Amide (Loss of CN)Advanced hydrolysis; acidic pH.
Mass Shift -26 Da Carboxylic Acid Total hydrolysis (harsh conditions).
Degradation Pathway Visualization

Degradation Parent N-cyano-3,4,5-trimethoxybenzamide (Active) Intermediate N-Acyl Urea Intermediate (M+18 Inactive) Parent->Intermediate Slow Hydrolysis (in wet DMSO) Water + H2O (Trace Moisture) Water->Intermediate FinalProd 3,4,5-Trimethoxybenzamide (Primary Amide) Intermediate->FinalProd Decarboxylation/Cleavage

Figure 2: The primary degradation pathway involves the hydration of the nitrile group to a urea, rendering the molecule biologically inactive for its intended target.

Module 3: Handling & Storage Protocols

User Issue: "How should I store my stock solutions to prevent this?"

Protocol: The "Dry-Freeze" Standard

To maintain >98% purity over 6 months, strictly follow this protocol.

  • Solvent Selection: Use Anhydrous DMSO (sealed under argon/nitrogen) only. Do not use the "lab bottle" of DMSO that has been opened multiple times. DMSO is hygroscopic and will pull water from the air, triggering the hydrolysis described in Module 2.

  • Aliquot Immediately:

    • Dissolve the compound.[1]

    • Immediately split into single-use aliquots (e.g., 20 µL).

    • Seal tubes with Parafilm or use screw-caps with O-rings.

  • Storage Temperature: Store at -80°C .

    • Why? At -20°C, DMSO may phase-change slowly, creating micro-pockets of high concentration that can accelerate intermolecular reactions. -80°C ensures a solid glass state.

  • Thaw Cycle: Thaw an aliquot once and discard the remainder . Never re-freeze.

FAQ: Quick Solutions

Q: Can I use ethanol instead of DMSO? A: Yes, but ethanol evaporates faster, changing your concentration. Also, nucleophilic attack by ethanol (solvolysis) is possible over long periods, though slower than hydrolysis.

Q: Why did my compound turn into a gel in water? A: You likely created a supersaturated solution of the neutral form. Heat will not help (it accelerates degradation). Add a small amount of dilute NaOH or basic buffer to ionize the compound and it should clarify.

Q: Is the compound light sensitive? A: The trimethoxy-benzene ring is moderately UV-active. While not acutely photolabile, it is best practice to store it in amber vials to prevent radical generation.

References
  • Acidity of N-acyl cyanamides

    • Title: Structure-property relationships of N-acylsulfonamides and related bioisosteres (Comparison of acidity and physicochemical properties).
    • Source: European Journal of Medicinal Chemistry.[2]

    • URL:[Link]

  • Hydrolysis Mechanism

    • Title: The Mechanism of Nitrile Hydrolysis (General mechanism applicable to N-cyano deriv
    • Source: Chemistry Steps / LibreTexts.
    • URL:[Link]

  • DMSO Instability

    • Title: Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions (Highlighting DMSO hygroscopicity and interaction with amides).
    • Source: UCL Discovery / J. Phys. Chem B.
    • URL:[Link]

Sources

Optimization

Technical Support Center: N-Cyano-3,4,5-trimethoxybenzamide Synthesis

Status: Operational Subject: Optimization of Reaction Conditions & Purification Protocols Ticket ID: CHEM-OPT-345-TMB Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of Reaction Conditions & Purification Protocols Ticket ID: CHEM-OPT-345-TMB Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Acidity Trap"

Before beginning experimental work, it is critical to understand the physicochemical nature of your target. N-cyano-3,4,5-trimethoxybenzamide is not a standard amide; it is an N-acylcyanamide .

Due to the electron-withdrawing nature of the cyano group and the carbonyl, the N-H proton is significantly acidic (


).

Crucial Warning: Standard organic workups often fail here. If you wash your crude organic reaction mixture with saturated


 (a standard step to remove unreacted acid chloride), you will deprotonate your product and lose it into the aqueous waste stream. 

This guide focuses on an anhydrous synthesis route (Method A) which offers the highest purity profile for drug development, followed by a pH-swing purification strategy (Method B) that exploits the molecule's acidity for self-validation.

Part 1: Reagent Preparation & Stoichiometry

The Reagents
  • 3,4,5-Trimethoxybenzoyl Chloride (TMBC): Ensure this is freshly prepared or free of benzoic acid precipitate. Hydrolysis of the starting material is the #1 cause of low yields.

  • Cyanamide (

    
    ): 
    
    • Preferred: Crystalline cyanamide (handle with extreme caution; toxic and hygroscopic).

    • Alternative: 50% Aqueous solution (requires Schotten-Baumann conditions, see FAQ).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA). Pyridine can be used but is harder to remove.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Optimized Stoichiometry Table
ReagentEquivalents (Eq)RoleNotes
Cyanamide 1.2 – 1.5NucleophileExcess prevents di-acylation and compensates for trace moisture.
Base (

)
2.0 – 2.2Proton Scavenger1 Eq neutralizes HCl from acid chloride; 1 Eq neutralizes the acidic product (forming the salt).
TMBC 1.0ElectrophileLimiting reagent. Dissolve in minimal solvent.
DMAP 0.05 (Catalytic)CatalystOptional. Accelerates reaction if TMBC is sluggish.

Part 2: Optimized Experimental Protocol (Anhydrous)

Step-by-Step Methodology

1. System Setup: Flame-dry a 2-neck round-bottom flask. Cool under a stream of Nitrogen or Argon.[1][2]

2. Nucleophile Preparation: Charge the flask with Cyanamide (1.5 eq) and anhydrous DCM (10 mL/mmol) . Add


 (2.2 eq) .
  • Observation: The mixture should be homogeneous.

  • Temperature: Cool the bath to

    
      (Ice/Water). Low temperature prevents the polymerization of cyanamide (dicyandiamide formation).
    

3. Electrophile Addition: Dissolve TMBC (1.0 eq) in a separate vial with minimal anhydrous DCM. Add this solution dropwise to the stirring cyanamide mixture over 15–20 minutes.

  • Why Dropwise? This maintains a constant excess of nucleophile, minimizing side reactions.

  • Exotherm Check: Ensure internal temperature does not exceed

    
    .[3]
    

4. Reaction Maintenance: Allow the reaction to warm to room temperature (RT) naturally. Stir for 2–4 hours.

  • Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). The product spot will be polar and may streak due to acidity.

5. Quenching: Cool back to


. Quench carefully with 1M HCl .
  • Target pH: You must acidify the mixture to pH 2–3 . This ensures the product exists as the free amide (precipitate/organic soluble) rather than the water-soluble salt.

Part 3: The "pH-Swing" Purification Workflow

This protocol uses the specific acidity of the N-acylcyanamide to isolate it from non-acidic impurities (like unreacted cyanamide or neutral amides) and acidic impurities (like benzoic acid).

PurificationLogic Start Crude Reaction Mixture (DCM + Product Salt + Impurities) AcidWash 1. Acid Wash (1M HCl) Convert Product to Free Acid Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Product + Neutral Impurities) PhaseSep1->OrgLayer1 Contains Product AqLayer1 Aqueous Layer (Amine Salts + Excess Cyanamide) PhaseSep1->AqLayer1 Waste BaseExtract 2. Base Extraction (10% Na2CO3) Convert Product to Water-Soluble Salt OrgLayer1->BaseExtract PhaseSep2 Phase Separation BaseExtract->PhaseSep2 OrgLayer2 Organic Layer (Discard Neutral Impurities) PhaseSep2->OrgLayer2 Waste AqLayer2 Aqueous Layer (Product Salt) PhaseSep2->AqLayer2 Contains Product FinalAcid 3. Final Acidification (HCl to pH 2) Precipitate Pure Product AqLayer2->FinalAcid Filtration Filtration / Extraction FinalAcid->Filtration

Caption: The "pH-Swing" purification strategy isolates the target based on its pKa (~3.5), removing both amine salts and neutral organic impurities.

Part 4: Troubleshooting & FAQs

Q1: My yield is very low (<30%), and I see a large peak of 3,4,5-trimethoxybenzoic acid.

Diagnosis: Hydrolysis of the acid chloride. Solution:

  • Check Solvent Dryness: DCM must be anhydrous.[1][2]

  • Reagent Quality: 3,4,5-trimethoxybenzoyl chloride is electron-rich and relatively stable, but if stored improperly, it hydrolyzes. Recrystallize the acid chloride from hexane/toluene or prepare it fresh using Thionyl Chloride (

    
    ) and catalytic DMF immediately before use.
    
Q2: I lost my product during the workup. The organic layer is empty.

Diagnosis: The "Bicarb Trap." Explanation: You likely washed the organic layer with saturated sodium bicarbonate or carbonate. At pH 9, your product (pKa ~3.5) deprotonated and moved into the aqueous waste. Recovery: Take your aqueous waste, acidify it carefully to pH 2 with conc. HCl. Your product should precipitate as a white solid or become extractable into EtOAc.

Q3: Can I use aqueous cyanamide (50% wt)?

Answer: Yes, but you must switch to Schotten-Baumann conditions .

  • Protocol: Dissolve cyanamide (50% aq) and NaOH (2 eq) in water. Dissolve Acid Chloride in DCM. Mix the two phases vigorously at

    
    .
    
  • Drawback: Hydrolysis of the acid chloride competes with acylation. Yields are generally 10-15% lower than the anhydrous method.

Q4: How do I confirm the structure? The NMR looks odd.

Answer: N-acylcyanamides can exhibit tautomerism and restricted rotation.

  • 1H NMR: Look for the disappearance of the cyanamide

    
     protons (broad, variable) and the appearance of a highly downfield NH proton (>10 ppm), often broad.
    
  • IR: This is diagnostic. Look for the Cyano stretch (

    
    )  around 2220–2260 cm⁻¹ . It is often weaker than a standard nitrile due to conjugation. You should also see a carbonyl stretch shifted slightly compared to the parent amide.
    

Part 5: Mechanistic Visualization

Understanding the competitive pathways helps in optimizing conditions.

Mechanism RCOCl 3,4,5-Trimethoxybenzoyl Chloride Intermediate Tetrahedral Intermediate RCOCl->Intermediate Side2 Side Product: Benzoic Acid RCOCl->Side2 Hydrolysis (Wet Solvent) Cyanamide Cyanamide (NH2-CN) Cyanamide->Intermediate Nucleophilic Attack Side1 Side Product: Dicyandiamide Cyanamide->Side1 Dimerization (High Temp/No Electrophile) Base Base (Et3N) Base->Intermediate Nucleophilic Attack Product Target: N-Cyano-3,4,5-trimethoxybenzamide Intermediate->Product -HCl (Base Salt)

Caption: Reaction pathway showing the desired acylation vs. competitive hydrolysis and dimerization.

References

  • Garufi, M., et al. "Synthesis of N-acylcyanamides via reaction of acid chlorides with cyanamide." Tetrahedron Letters, vol. 52, no. 18, 2011, pp. 2345-2348.

  • Winum, J. Y., et al. "N-Cyano-sulfonamides: A new class of carbonic anhydrase inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 6, 2005, pp. 1683-1686.

  • Organic Syntheses. "Benzoyl Cyanide and related acyl cyanamide preparations." Org.[4][5] Synth. Coll. Vol. 3, p.119.

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, vol. 21, no. 12, 1988, pp. 456–463. (Reference for pKa data of N-H acids).

Sources

Troubleshooting

Technical Support Center: Purification of N-cyano-3,4,5-trimethoxybenzamide

Welcome to the technical support guide for the purification of N-cyano-3,4,5-trimethoxybenzamide (C₁₁H₁₂N₂O₄, Mol. Wt: 236.23 g/mol ). This document is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-cyano-3,4,5-trimethoxybenzamide (C₁₁H₁₂N₂O₄, Mol. Wt: 236.23 g/mol ). This document is designed for researchers, medicinal chemists, and process development scientists. Achieving high purity for this intermediate is critical for its successful use in subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and field experience.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The impurity profile of N-cyano-3,4,5-trimethoxybenzamide is primarily dictated by the synthetic route employed. A common synthesis involves the dehydration of the parent amide, 3,4,5-trimethoxybenzamide.

Common Potential Impurities:

Impurity NameChemical StructureSource / Reason for PresenceRecommended Removal Strategy
3,4,5-Trimethoxybenzamide C₁₀H₁₃NO₄Unreacted starting material from an incomplete dehydration reaction.Recrystallization, Column Chromatography
3,4,5-Trimethoxybenzoic Acid C₁₀H₁₂O₅Hydrolysis of the starting material or product; often present in aged starting material.[1]Aqueous basic wash (e.g., NaHCO₃ solution) during work-up, or Column Chromatography.
Dehydrating Agent Byproducts VariesResiduals or byproducts from reagents like P₂O₅, POCl₃, or trifluoroacetic anhydride (TFAA).Aqueous work-up, Column Chromatography.
Polymeric Materials High M.W. SpeciesSide reactions or degradation under harsh reaction conditions (e.g., excessive heat).Hot filtration during recrystallization, Column Chromatography.

Section 2: Analytical Methods for Purity Assessment

Reliable analytical techniques are essential for monitoring the purification process. Thin-Layer Chromatography (TLC) is ideal for rapid, real-time reaction monitoring and fraction analysis, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.[2]

Recommended Analytical Conditions:

MethodDetailsRationale
TLC Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: 30-50% Ethyl Acetate in HexaneVisualization: UV lamp (254 nm)The cyano group adds polarity, but the trimethoxybenzene ring is relatively nonpolar. This mobile phase provides good separation from the more polar starting amide and the less polar non-polar impurities. The aromatic ring allows for easy visualization under UV light.
HPLC Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5µm)[2]Mobile Phase: Isocratic or gradient, e.g., 40-60% Methanol in water with 0.1% formic acid.Detection: UV at 213 nm or 260 nm.[2][3]Reverse-phase HPLC is a robust method for separating organic molecules of moderate polarity. The acidic modifier improves peak shape.[4] A photodiode array (PDA) detector is recommended to check for co-eluting impurities.

Section 3: Troubleshooting Purification Challenges (Q&A)

This section addresses common issues encountered during the purification of N-cyano-3,4,5-trimethoxybenzamide.

Q1: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the boiling point of the solvent is too high or if impurities are depressing the melting point.

Causality & Solution Workflow:

  • Re-dissolve: Add more of the same solvent (or a co-solvent in which the compound is more soluble) and gently heat until the oil fully redissolves.

  • Reduce Saturation: If the solution is too concentrated, the compound may come out of solution too quickly. Add a small amount of additional hot solvent.

  • Promote Slow Cooling: This is the most critical step. Ensure the flask is not cooled too rapidly. Allow it to cool to room temperature on the benchtop, insulated with glass wool if necessary, before moving to an ice bath. Rapid cooling favors oil formation over crystal lattice formation.[5]

  • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the meniscus to create nucleation sites. If you have a pure crystal, add a tiny speck ("seed crystal") to induce crystallization.

  • Re-evaluate Solvent System: If the problem persists, your solvent system may be unsuitable. A good recrystallization solvent should dissolve the compound poorly at room temperature but very well when hot.[6] Consider a mixed solvent system like Hexane/Ethyl Acetate or Hexane/Acetone. Dissolve the compound in a minimal amount of the "good" solvent (e.g., Acetone) and slowly add the "poor" solvent (e.g., Hexane) until the solution becomes cloudy. Gently heat to clarify and then cool slowly.[6]

Q2: After recrystallization, my product is still a pale yellow/beige color. How do I get a pure white solid?

Answer: Colored impurities are common and are often highly conjugated organic molecules that are difficult to remove by simple recrystallization because they can get trapped in the crystal lattice.

Expert Recommendations:

  • Activated Charcoal Treatment: This is the most effective method for removing colored impurities.[7]

    • Protocol: After dissolving your crude product in the minimum amount of hot recrystallization solvent, cool the solution slightly to prevent violent boiling.

    • Add a very small amount of activated charcoal (1-2% of your compound's weight, just enough to cover the tip of a spatula).

    • Gently reheat the mixture to boiling for 5-10 minutes.

    • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.[7] The filtrate should be colorless.

    • Proceed with the slow cooling and crystallization as usual.

  • Solvent Trituration/Wash: If the color is due to a minor, highly soluble impurity, a simple wash may suffice. Stir (triturate) the solid product as a slurry in a solvent where the desired compound is poorly soluble (like cold methanol or diethyl ether) for 15-30 minutes, then filter. This can wash away surface-adsorbed impurities.[8]

Q3: My TLC shows a spot at the same Rƒ as my starting material (3,4,5-trimethoxybenzamide). Column chromatography isn't giving baseline separation. What should I do?

Answer: Co-elution of compounds with similar polarities is a common challenge in silica gel chromatography. N-cyano-3,4,5-trimethoxybenzamide is only slightly less polar than its parent amide, making separation difficult.

Strategies for Improved Resolution:

  • Optimize the Mobile Phase:

    • Decrease Polarity: Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. A shallower gradient or a less polar isocratic system (e.g., switching from 40% to 25% EtOAc in Hexane) will increase the retention time of both spots and often improve separation.

    • Try Different Solvents: Substitute ethyl acetate with a different solvent of similar polarity but with different chemical properties. For example, a Dichloromethane/Methanol system or adding a small percentage of acetone might alter the selectivity of the separation.

  • Improve Column Parameters:

    • Dry Loading: Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This technique often results in sharper bands and better separation than loading in a solution.

    • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for separation.

  • Consider a Different Stationary Phase: If silica gel fails, an alternative stationary phase may be necessary. Given the presence of the cyano group, a cyano-bonded silica column could offer different selectivity through dipole-dipole interactions.[4][9]

Section 4: Validated Purification Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is ideal for purifying material that is >85% pure and aims to remove minor impurities, including residual starting material.

  • Solvent Screening: Empirically determine a good solvent pair. Acetone (good solvent) and Hexane (poor solvent) is a recommended starting point. Methanol can also be effective for recrystallization.[10]

  • Dissolution: Place 1.0 g of crude N-cyano-3,4,5-trimethoxybenzamide into a 50 mL Erlenmeyer flask. Add the minimum volume of hot acetone required to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise with swirling until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot acetone to re-dissolve the precipitate, resulting in a saturated, clear solution.

  • Hot Filtration (Optional): If insoluble impurities or colored residues (after charcoal treatment) are present, perform a hot gravity filtration at this stage.[5]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain pure N-cyano-3,4,5-trimethoxybenzamide.

Protocol 2: Flash Column Chromatography

This method is recommended for complex mixtures or when baseline separation from the starting material is required.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with 10% Ethyl Acetate in Hexane.

  • Sample Loading: Dissolve 500 mg of the crude product in a minimal amount of dichloromethane or ethyl acetate. Add ~1 g of silica gel, and evaporate the solvent on a rotary evaporator to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 10% Ethyl Acetate/Hexane). Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% Ethyl Acetate/Hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Section 5: Visual Workflows

Purification Strategy Decision Tree

Purification_Strategy start Crude Product Purity Assessment (TLC/HPLC) purity_check Purity > 85%? start->purity_check recrystallize Attempt Recrystallization (Protocol 1) purity_check->recrystallize Yes column_chrom Perform Column Chromatography (Protocol 2) purity_check->column_chrom No / Complex Mixture success_check_recrys Pure Product? recrystallize->success_check_recrys success_check_col Pure Product? column_chrom->success_check_col success_check_recrys->column_chrom No end_ok Purified Product (Characterize) success_check_recrys->end_ok Yes success_check_col->end_ok Yes end_fail Re-evaluate Strategy (e.g., different column/solvents) success_check_col->end_fail No Recrystallization_Troubleshooting start Recrystallization Attempted problem What is the issue? start->problem oiling_out Product 'Oiled Out' problem->oiling_out Oiling low_yield Low Yield problem->low_yield Yield no_crystals No Crystals Formed problem->no_crystals No Formation solution_oil 1. Re-heat & add more solvent 2. Cool SLOWLY 3. Scratch/Seed oiling_out->solution_oil solution_yield 1. Cool longer / in ice bath 2. Reduce solvent volume 3. Check filtrate for product low_yield->solution_yield solution_no_xtal 1. Solution too dilute (concentrate) 2. Scratch/Seed 3. Change solvent system no_crystals->solution_no_xtal

Caption: Workflow for troubleshooting common recrystallization issues.

Section 6: Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance of pure N-cyano-3,4,5-trimethoxybenzamide? A: Highly pure N-cyano-3,4,5-trimethoxybenzamide should be a white to off-white crystalline solid.

  • Q: Is the cyano group stable to standard purification conditions? A: The N-cyano (cyanamide) functionality is generally stable to neutral and mildly acidic conditions used in recrystallization and silica gel chromatography. However, it can be susceptible to hydrolysis under strong acidic or basic conditions, which would revert it to the starting 3,4,5-trimethoxybenzamide. [11]Therefore, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

  • Q: Can I use an amine-specific stain for TLC visualization? A: While the compound contains nitrogen, the cyanamide nitrogen is not basic like a primary or secondary amine. Standard amine stains like ninhydrin are unlikely to be effective. Visualization under a UV lamp at 254 nm is the most reliable method due to the aromatic ring.

  • Q: My crude product is a sticky solid. How should I handle it for column chromatography? A: For sticky solids or oils, dry loading is highly recommended. Dissolve the crude material in a suitable solvent (like dichloromethane), add silica gel to the solution, and concentrate it on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be loaded evenly onto the column, leading to much better separation.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Benzenamide, N-cyano-3,4,5-trimethoxy-. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Shaik, F., Kumar, K. A., Al-Wabli, R. I., & Arshad, M. N. (2020). Crystal structure and Hirshfeld surface analysis of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1604–1608. Retrieved February 14, 2026, from [Link]

  • Stromberg, D. H. (1984). Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography. Journal of Pharmaceutical Sciences, 73(4), 542-545. Retrieved February 14, 2026, from [Link]

  • Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved February 14, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Process For Trimethobenzamide. Retrieved February 14, 2026, from [Link]

  • Srinivasan, K., & Meyyanathan, S. N. (2020). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Brazilian Journal of Pharmaceutical Sciences, 56, e18817. Retrieved February 14, 2026, from [Link]

  • Dakota Ingredients. (2026, January 11). The Synthesis Journey: From Raw Materials to 3,4,5-Trimethoxybenzaldehyde. Retrieved February 14, 2026, from [Link]

  • Stromberg, D. H. (1985). Ion-pair column chromatographic determination of trimethobenzamide hydrochloride in capsule and injection dosage forms: collaborative study. Journal of the Association of Official Analytical Chemists, 68(5), 1055-1057. Retrieved February 14, 2026, from [Link]

  • Roy-Lachapelle, A., Solliec, M., & Sauvé, S. (2015). New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. Presentation. Retrieved February 14, 2026, from [Link]

  • GL Sciences. (n.d.). Cyano Column. Retrieved February 14, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved February 14, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 14, 2026, from [Link]

  • Technical Disclosure Commons. (2022, August 21). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Retrieved February 14, 2026, from [Link]

  • de la Cruz, A. A., et al. (2013). A review on the occurrence of cyanobacterial blooms and cyanotoxins in Latin America: A perspective on the need for routine monitoring programs. Vigilância Sanitária em Debate: Sociedade, Ciência & Tecnologia, 1(3), 28-40.
  • Zhang, X., et al. (2014). Photocatalytic degradation of cylindrospermopsin by polymorphic titanium dioxide.
  • Durán, E., et al. (2020). Degradation of widespread cyanotoxins with high impact on drinking water by modified natural magnetite-promoted catalytic wet peroxide oxidation. Chemical Engineering Journal, 385, 123955. Retrieved February 14, 2026, from [Link]

Sources

Optimization

Overcoming resistance with N-cyano-3,4,5-trimethoxybenzamide analogs

This guide functions as a specialized Technical Support Center for researchers working with N-cyano-3,4,5-trimethoxybenzamide analogs . It is designed to troubleshoot specific challenges related to solubility, resistance...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with N-cyano-3,4,5-trimethoxybenzamide analogs . It is designed to troubleshoot specific challenges related to solubility, resistance profiling, and mechanistic validation.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Overcoming Multidrug Resistance (MDR) & Experimental Optimization

System Overview & Mechanism

Compound Class: Colchicine-Site Tubulin Inhibitors (CSTIs). Core Modification: The N-cyano moiety serves as a bioisostere for the amide or carboxylic acid. This modification typically increases acidity (pKa ~2.5–3.5 for N-acyl cyanamides), alters hydrogen bonding capacity, and is designed to evade P-glycoprotein (P-gp/ABCB1) efflux pumps.

Mechanism of Action (MoA) Pathway

The following diagram illustrates how these analogs bypass the resistance mechanisms that typically neutralize taxanes and vinca alkaloids.

MOA_Pathway node_drug N-cyano Analog node_cell Cell Membrane node_drug->node_cell Passive Diffusion node_pgp P-gp Efflux Pump (ABCB1) node_cell->node_pgp Low Affinity (Evasion) node_tubulin Colchicine Site (β-Tubulin) node_cell->node_tubulin High Affinity Binding node_pgp->node_drug Efflux Failed node_poly Microtubule Polymerization node_tubulin->node_poly Inhibits node_arrest G2/M Arrest node_poly->node_arrest Spindle Disruption node_apop Apoptosis node_arrest->node_apop Caspase Activation

Figure 1: Mechanism of Action showing evasion of P-gp efflux and inhibition of tubulin polymerization.

Troubleshooting Guides & FAQs

Module A: Solubility & Formulation Issues

User Issue: "My compound precipitates immediately when added to cell culture media, even though it dissolved in DMSO."

Technical Diagnosis: N-cyano-benzamides (N-acyl cyanamides) are significantly more acidic (pKa ~2.5–3.5) than their parent amides due to the electron-withdrawing cyano group. In standard pH 7.4 media, they exist primarily as anions. However, if your stock solution is highly concentrated and added to a slightly acidic environment (or if the local concentration shock occurs), the protonated neutral form may crash out.

Troubleshooting Protocol:

  • Check the pH: Ensure your media buffering (HEPES/Bicarbonate) is adequate to maintain pH 7.4.

  • The "Pre-Dilution" Step: Do not add 100% DMSO stock directly to the well.

    • Step 1: Dilute your DMSO stock 1:10 in PBS (pH 7.4) first. The phosphate buffer helps stabilize the anionic form before it hits the complex media proteins.

    • Step 2: Add this intermediate solution to your cell media.

  • Visual Check: Use an inverted microscope to check for micro-crystals (birefringence) immediately after dosing. Crystals cause false cytotoxicity readings (physical damage to cells).

Solvent SystemSolubility RatingNotes
100% DMSO HighStore at -20°C; avoid freeze-thaw cycles.
PBS (pH 7.4) ModerateSoluble as the salt form (anion).
Acidic Buffer (pH < 4) LowRisk of precipitation (protonated form).
Module B: Resistance Profiling (MDR)

User Issue: "I am testing this on MDR cell lines (e.g., K562/Adr), but the IC50 is higher than expected. Is the compound failing to overcome resistance?"

Technical Diagnosis: While 3,4,5-trimethoxybenzamide analogs generally evade P-gp, specific substitutions on the "B-ring" (the non-trimethoxy side) can inadvertently re-introduce P-gp affinity. You must calculate the Resistance Index (RI) to confirm efficacy.

Experimental Protocol:

  • Select Paired Lines: Use a sensitive parental line (e.g., K562) and its P-gp overexpressing counterpart (e.g., K562/Adr or MCF-7/Adr).

  • Run Cytotoxicity Assay: (MTT/SRB) for 48h or 72h.

  • Calculate RI:

    
    
    

Interpretation Guide:

  • RI < 2.0: Excellent. The compound completely overcomes resistance (P-gp "invisible").

  • RI 2.0 – 10.0: Moderate. Partial substrate for efflux pumps.[1]

  • RI > 10.0: Failure. The compound is being effluxed similarly to Paclitaxel/Vincristine.

FAQ: Why is my RI high? If your RI is high, check the lipophilicity (cLogP) of your N-cyano analog. If cLogP > 4.0, the compound may be partitioning into the lipid bilayer where P-gp extracts substrates. Consider adding polar groups to the B-ring to lower cLogP without disrupting the pharmacophore.

Module C: Validating the Target (Tubulin Polymerization)

User Issue: "The IC50 is good, but how do I prove it's actually binding to the colchicine site?"

Technical Diagnosis: Cytotoxicity alone proves nothing about mechanism. You must demonstrate direct inhibition of tubulin assembly in vitro and competition with colchicine.

Step-by-Step Validation Protocol:

  • In Vitro Polymerization Assay:

    • Use purified porcine brain tubulin (>99%).

    • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol.

    • Critical: Keep all reagents on ice until the moment of measurement.

    • Measure fluorescence (DAPI-based or light scattering at 350nm) at 37°C for 60 mins.

    • Success Criteria: A dose-dependent reduction in the Vmax (growth rate) and final plateau height compared to the vehicle control.

  • Colchicine Competition Assay (The "Gold Standard"):

    • Incubate tubulin with [³H]-colchicine and your analog.

    • If your analog binds the colchicine site, it will displace the radioligand.

    • Data Output: % Inhibition of [³H]-colchicine binding.

Decision Logic for Optimization

Use this workflow to decide the next step in your lead optimization process.

Optimization_Logic node_start Start: High IC50 in MDR Cells? node_ri Calculate Resistance Index (RI) node_start->node_ri node_ri_low RI < 2.0 (Overcomes MDR) node_ri->node_ri_low Yes node_ri_high RI > 10.0 (Substrate for P-gp) node_ri->node_ri_high No node_tubulin Check Tubulin Binding Affinity node_ri_low->node_tubulin node_modify Modify B-Ring (Reduce Lipophilicity) node_ri_high->node_modify Structure Redesign node_tubulin->node_modify Kd > 5 µM node_vivo Proceed to In Vivo Xenograft node_tubulin->node_vivo Kd < 5 µM node_modify->node_start Retest

Figure 2: Logic flow for troubleshooting high IC50 values in resistant cell lines.

References

  • Wang, Y. et al. (2019). Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry.

  • Lu, Y. et al. (2012). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Pharmaceutics.

  • Arnst, K. E. et al. (2018). A Potent, Metabolically Stable Tubulin Inhibitor Targets the Colchicine Binding Site and Overcomes Taxane Resistance. Cancer Research.[1]

  • Gao, C. et al. (2013). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. (Contextual reference for N-acyl acidity/bioisosteres). Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: N-cyano-3,4,5-trimethoxybenzamide

Welcome to the technical support resource for N-cyano-3,4,5-trimethoxybenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the synthesis, purification, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-cyano-3,4,5-trimethoxybenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the synthesis, purification, and handling of this versatile intermediate. We will address common experimental challenges, focusing on the identification and mitigation of side reaction products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding the synthesis and stability of N-cyano-3,4,5-trimethoxybenzamide.

Q1: What are the most reliable methods for synthesizing N-cyano-3,4,5-trimethoxybenzamide?

The synthesis of N-acylcyanamides like N-cyano-3,4,5-trimethoxybenzamide typically involves the dehydration of the corresponding primary amide, 3,4,5-trimethoxybenzamide. A highly effective and rapid method involves the use of trichloroisocyanuric acid (TCCA) and triphenylphosphine (PPh₃) with sodium cyanamide under ultrasound irradiation.[1] This method offers excellent yields and short reaction times at room temperature.[1] Alternative methods for generating N-acylcyanamides can involve other dehydrating agents or starting from carboxylic acids, but the TCCA/PPh₃ system is noted for its efficiency.[1]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

Low yields are typically traced back to one of three areas: reagent quality, reaction conditions, or side reactions.

  • Reagent Quality: The primary starting material, 3,4,5-trimethoxybenzamide, must be pure and, critically, dry. Moisture will readily consume dehydrating agents and can promote the hydrolysis of the product. Ensure all solvents are anhydrous.

  • Reaction Conditions: Incomplete conversion is a common issue. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, it may indicate insufficient dehydrating agent or deactivation of the reagents.

  • Side Reactions: The most significant cause of yield loss is the formation of side products. The N-acylcyanamide functional group is highly reactive and susceptible to hydrolysis and reaction with nucleophiles.[2][3] See Section 2 for a detailed breakdown of these side reactions.

Q3: I observe a major impurity in my crude product with a molecular weight of 211.22 g/mol . What is it?

This is almost certainly 3,4,5-trimethoxybenzamide , the starting material. Its presence indicates either an incomplete reaction or, more commonly, the hydrolysis of your desired product, N-cyano-3,4,5-trimethoxybenzamide (MW: 236.23 g/mol ), during the aqueous work-up or purification. The N-acylcyanamide linkage is susceptible to cleavage by water, especially under acidic or basic conditions.[4] To minimize this, use neutral water for extraction, work quickly, and avoid prolonged exposure to protic or aqueous environments.

Q4: How can I effectively purify N-cyano-3,4,5-trimethoxybenzamide?

Purification can be challenging due to the compound's reactivity.

  • Column Chromatography: This is the most effective method. Use a silica gel column with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. It is crucial to use dry solvents and perform the chromatography as quickly as possible to minimize on-column degradation.

  • Recrystallization: This can be effective if the primary impurity is unreacted starting material. Experiment with solvent systems like ethyl acetate/heptane or dichloromethane/diethyl ether. However, the heat required for dissolution can sometimes promote degradation, so use the minimum temperature necessary.

Q5: What are the optimal storage conditions for N-cyano-3,4,5-trimethoxybenzamide?

Due to its sensitivity to moisture and potential for decomposition, the compound should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is recommended for long-term storage), and protected from light. N-acylcyanamides are known to be unstable, and proper storage is critical to maintain purity.[5]

Section 2: Troubleshooting Guide for Side Reaction Products

The unique reactivity of the N-acylcyanamide moiety is a double-edged sword; it makes the compound a useful synthetic building block but also predisposes it to several side reactions.[2]

Diagram: Synthetic Pathways and Side Reactions

SM 3,4,5-Trimethoxybenzamide (MW: 211.22) Product N-Cyano-3,4,5-trimethoxybenzamide (MW: 236.23) SM->Product Dehydration (e.g., TCCA/PPh₃) Hydrolysis Hydrolysis Product (3,4,5-Trimethoxybenzamide) (MW: 211.22) Product->Hydrolysis H₂O (Work-up/Storage) Product->invis1 R-NH₂ (Amine Impurity) Product->invis2 Heat/Base Guanidine N-Acylguanidine Derivative (MW: Varies) Dimer Dimerization/Oligomerization Products invis1->Guanidine invis2->Dimer

Caption: Primary synthesis and common off-target reaction pathways.

Problem 1: Hydrolysis to Starting Material
  • Symptom: A significant peak corresponding to the starting material (3,4,5-trimethoxybenzamide) is observed in the final product's analytical data (LC-MS, NMR), even after chromatography.

  • Causality: The N-acylcyanamide functional group is an activated amide. It readily reacts with water, which acts as a nucleophile, to cleave the N-CN bond and regenerate the more stable primary amide.[4] This is the most common side reaction.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all reagents and solvents for the reaction are strictly anhydrous.

    • Work-up Protocol: During the aqueous work-up, use cooled, deionized water or a neutral brine solution. Minimize the time the organic layer is in contact with the aqueous phase.

    • Drying: Dry the final organic extract thoroughly with a desiccant like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

    • Purification: Use anhydrous solvents for chromatography and avoid protic solvents where possible.

Problem 2: Formation of N-Acylguanidines
  • Symptom: You observe unexpected peaks in your mass spectrum, often corresponding to the addition of an amine to your product. For example, if ammonia is present, you might see a peak at M+17.

  • Causality: N-acylcyanamides are excellent precursors for N-acylguanidines.[3] They react readily with primary and secondary amines.[3][5] If your starting material, solvents, or reaction atmosphere are contaminated with amines (e.g., ammonia, residual amines from other lab processes), this side reaction will occur.

  • Troubleshooting Steps:

    • Amine-Free Environment: Ensure all glassware is thoroughly cleaned and not previously used for amine reactions without rigorous cleaning.

    • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (N₂ or Ar) to prevent atmospheric ammonia from interfering.

    • Solvent Purity: Use high-purity, amine-free solvents.

Problem 3: Dimerization and Oligomerization
  • Symptom: A baseline "hump" or a series of high-molecular-weight peaks are observed in the LC-MS, and the isolated product is sticky or oily instead of a crisp solid.

  • Causality: The cyanamide moiety can react with itself, particularly under basic conditions or upon heating.[4] The molecule contains both nucleophilic (amine) and electrophilic (nitrile) sites, leading to dimerization or the formation of trimers like melamine, though this is less common for N-acyl derivatives.[4]

  • Troubleshooting Steps:

    • Temperature Control: Avoid excessive heating during the reaction and work-up. Concentrate the product solution under reduced pressure at low temperatures (<40°C).

    • pH Control: Maintain a neutral or slightly acidic pH during work-up. Strong bases can catalyze self-condensation reactions.

    • Prompt Isolation: Purify and isolate the product promptly after the reaction is complete. Do not let crude material sit for extended periods.

Table 1: Summary of Potential Side Products
Product NameMolecular FormulaMolecular Weight ( g/mol )Formation Pathway
3,4,5-TrimethoxybenzamideC₁₀H₁₃NO₄211.22Hydrolysis of product; incomplete reaction.
N-(3,4,5-trimethoxybenzoyl)guanidineC₁₁H₁₅N₃O₄269.26Reaction with ammonia impurity.
Product DimerC₂₂H₂₄N₄O₈472.45Self-condensation of the product.

Section 3: Experimental Protocols & Workflows

Protocol 1: Synthesis of N-cyano-3,4,5-trimethoxybenzamide

This protocol is adapted from established methods for N-acylcyanamide synthesis.[1]

Materials:

  • 3,4,5-trimethoxybenzamide (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Sodium Cyanamide (NaHNCN) (1.5 eq)

  • Trichloroisocyanuric Acid (TCCA) (0.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Deionized Water

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add 3,4,5-trimethoxybenzamide (1.0 eq), triphenylphosphine (1.2 eq), and sodium cyanamide (1.5 eq).

  • Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration).

  • Cool the flask in an ice-water bath.

  • Slowly add TCCA (0.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC (e.g., 50% EtOAc/Hexanes). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing cold deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the desiccant and concentrate the filtrate under reduced pressure at low temperature.

  • Purify the resulting crude solid via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Troubleshooting Workflow Diagram

decision decision result result start Reaction Complete. Analyze Crude Product. q1 Is Yield < 70%? start->q1 q2 Major Peak at MW 211.22? q1->q2 Yes end Purified Product q1->end No incomplete Incomplete Conversion. - Check reagent stoichiometry. - Extend reaction time. - Verify reagent quality. q2->incomplete No hydrolysis Product Hydrolysis. - Use anhydrous solvents. - Perform work-up quickly  and at low temp. q2->hydrolysis Yes q3 Other Unexpected High MW Peaks? amine Amine Adducts (Guanidines). - Use amine-free solvents. - Run under inert atmosphere. q3->amine Yes, MW = M+RNH dimer Dimerization/Oligomers. - Avoid high temperatures. - Maintain neutral pH. q3->dimer Yes, MW ≈ 2xM q3->end No incomplete->q3 hydrolysis->q3

Caption: A decision-making workflow for troubleshooting common issues.

References

  • The Cyanamide Moiety, Synthesis and Reactivity. Synlett, 2010.
  • Cyanamide synthesis by N-substitution. Organic Chemistry Portal.
  • Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. Journal of Organic Chemistry, 2011.
  • Synthesis of N-acyl amide natural products using a versatile adenylating bioc
  • Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. PMC.
  • Introduction to cyanamides. Cardiff University.
  • Benzenamide, N-cyano-3,4,5-trimethoxy-. PubChem.
  • Cyanamide. Wikipedia.

Sources

Optimization

Technical Support Center: Scaling Up N-cyano-3,4,5-trimethoxybenzamide Production

Welcome to the technical support center for the synthesis and scale-up of N-cyano-3,4,5-trimethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-cyano-3,4,5-trimethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to confidently execute and scale your production, ensuring high yield and purity.

Introduction: The Chemistry and Importance of N-cyano-3,4,5-trimethoxybenzamide

N-cyano-3,4,5-trimethoxybenzamide is a key intermediate in the synthesis of various pharmacologically active molecules. Its N-acyl cyanamide moiety imparts unique reactivity, making it a valuable building block in medicinal chemistry.[1] The synthesis involves the formation of an amide bond between the activated carboxyl group of 3,4,5-trimethoxybenzoic acid and a cyanamide source. While conceptually straightforward, the scale-up of this process can present challenges related to reagent stability, reaction control, and product purification. This guide will address these potential hurdles with scientifically grounded solutions.

I. Synthesis Workflow and Key Checkpoints

Successful production hinges on a well-defined and controlled workflow. Below is a visual representation of the key stages, from starting material preparation to final product characterization.

SynthesisWorkflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Acyl Cyanamide Formation cluster_2 Part 3: Purification and Analysis A 3,4,5-Trimethoxy- benzoic Acid C Reaction: Formation of 3,4,5-Trimethoxybenzoyl Chloride A->C B Thionyl Chloride (SOCl₂) B->C D Removal of Excess Thionyl Chloride C->D Distillation E 3,4,5-Trimethoxybenzoyl Chloride G Reaction: Nucleophilic Acyl Substitution E->G F Sodium Cyanamide (NaCN₂) F->G H Quenching and Work-up G->H I Crude Product J Purification (Recrystallization/ Chromatography) I->J K Characterization (NMR, IR, MS) J->K L Pure N-cyano-3,4,5- trimethoxybenzamide K->L Troubleshooting Start Low Yield or Impure Product Check_Purity Analyze Crude Product (TLC, NMR) Start->Check_Purity Impurity_ID Identify Major Impurities Check_Purity->Impurity_ID Starting_Material Unreacted Starting Material Impurity_ID->Starting_Material Yes Byproduct Side-Reaction Products Impurity_ID->Byproduct No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Starting_Material->Optimize_Reaction Improve_Workup Refine Work-up and Purification Protocol Byproduct->Improve_Workup Success High Yield, Pure Product Optimize_Reaction->Success Improve_Workup->Success

Sources

Troubleshooting

Technical Support: Stability &amp; Degradation of N-cyano-3,4,5-trimethoxybenzamide

Executive Summary & Chemical Context N-cyano-3,4,5-trimethoxybenzamide (hereafter N-CN-TMB ) is a critical electrophilic intermediate, primarily utilized in the synthesis of antifolate pharmaceuticals like Trimethoprim ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-cyano-3,4,5-trimethoxybenzamide (hereafter N-CN-TMB ) is a critical electrophilic intermediate, primarily utilized in the synthesis of antifolate pharmaceuticals like Trimethoprim .

Due to the electron-withdrawing nature of the N-cyano moiety (


), this compound exhibits unique instability patterns compared to standard benzamides. It functions as a "masked" acylating agent; consequently, its primary degradation vector is hydrolytic cleavage , followed by oxidative demethylation  of the electron-rich aromatic ring.

This guide provides mechanistic insights and self-validating protocols to distinguish between synthetic impurities and active degradation products.

Primary Degradation Pathway: Hydrolytic Cleavage

The Issue: Users often observe the disappearance of the N-CN-TMB peak accompanied by the rise of two distinct polar impurities, particularly in aqueous buffers at pH > 6.0.

Mechanistic Insight

The N-acylcyanamide functional group is structurally labile. The cyano group increases the acidity of the amide proton (


), making the carbonyl carbon highly susceptible to nucleophilic attack by water or hydroxide ions.

The Pathway:

  • Primary Hydrolysis: Nucleophilic attack at the carbonyl carbon releases cyanamide (

    
    ) and forms 3,4,5-trimethoxybenzoic acid (TMBA) .
    
  • Secondary Hydrolysis (Minor): Hydration of the nitrile group to form the N-carbamoyl intermediate, which subsequently degrades to 3,4,5-trimethoxybenzamide (TMB) .

Visualization: Hydrolysis Workflow

HydrolysisPath Start N-cyano-3,4,5- trimethoxybenzamide (Parent) Inter Intermediate: N-carbamoyl-TMB Start->Inter Nitrile Hydration (Acidic pH) Prod1 Major Product: 3,4,5-Trimethoxybenzoic Acid (TMBA) Start->Prod1 Direct Hydrolysis (pH > 7, Fast) Byprod Byproducts: Cyanamide / Urea Start->Byprod Prod2 Minor Product: 3,4,5-Trimethoxybenzamide (TMB) Inter->Prod2 Decarboxylation

Fig 1. Hydrolytic cascade showing the bifurcation between direct acid formation (major) and amide formation (minor).

Troubleshooting Protocol: Distinguishing Pathways

If you are unsure whether a peak is TMBA or TMB, perform this pH-Shift Confirmation Test :

StepActionExpected Result (if TMBA)Expected Result (if TMB)
1 Prepare sample in 50:50 ACN:Water.Peak observed at

X.
Peak observed at

Y.
2 Spike with 0.1% Formic Acid (pH ~2.5).Retention Shift: Peak moves to later retention (protonated form becomes less polar).No Shift: Amide is non-ionizable in this range;

remains constant.
3 Spike with 10mM Ammonium Bicarbonate (pH ~8).Retention Shift: Peak moves to earlier retention (ionized carboxylate).No Shift:

remains constant.

Secondary Pathway: Oxidative & Photolytic Demethylation

The Issue: Appearance of "late-eluting" impurities or mass spectra showing losses of 14 Da (


) during light stress or long-term storage.
Mechanistic Insight

The 3,4,5-trimethoxy motif is electron-rich. Under UV light or oxidative stress (peroxides), the methoxy groups undergo O-demethylation . This typically proceeds via a radical cation mechanism, resulting in phenolic derivatives (e.g., Syringic acid analogs).

  • Key Indicator: A distinct color change (often yellowing) in solid state or solution indicates quinone formation from the phenolic oxidation products.

Visualization: Oxidative Stress Logic

OxidationPath Parent N-CN-TMB (Parent) Radical Radical Cation Intermediate Parent->Radical UV Light / Peroxide Phenol Demethylated Product: 3-hydroxy-4,5-dimethoxy derivative Radical->Phenol -CH3 (Loss of 15 Da) Quinone Quinone Species (Yellow/Brown Color) Phenol->Quinone Further Oxidation

Fig 2. Radical-mediated demethoxylation pathway common to trimethoxybenzenes.

Analytical Method Guidelines (HPLC/UPLC)

Because N-CN-TMB is acidic (


), peak shape is highly sensitive to mobile phase pH.

Recommended Method Parameters:

  • Column: C18 End-capped (e.g., Waters BEH C18 or Agilent Zorbax Eclipse).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Do not use neutral water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Why pH 3.5? You must suppress the ionization of the N-acylcyanamide proton to prevent peak tailing and ensure separation from the hydrolysis product (TMBA).

Elution Order (Typical C18):

  • Cyanamide/Urea (Void volume)

  • TMBA (Acid degradation product)

  • TMB (Amide degradation product)

  • N-CN-TMB (Parent - if pH is acidic)

  • Demethylated impurities (Late eluting due to H-bonding/Polarity shifts)

Frequently Asked Questions (FAQs)

Q1: Why does my N-CN-TMB standard degrade in the autosampler? A: The compound is moisture-sensitive. If your autosampler is at ambient temperature and the solvent is not anhydrous, hydrolysis will occur.

  • Fix: Use anhydrous acetonitrile as the diluent and set the autosampler temperature to 4°C.

Q2: I see a mass spectrum peak at [M+H]+ 212, but the parent is 236. What is it? A: This is likely 3,4,5-trimethoxybenzamide (TMB) (MW 211.2). The loss of the cyano group (25 Da) and addition of protons corresponds to the hydrolysis of the N-CN bond.

Q3: Can I use methanol as a solvent? A: Avoid methanol for stock preparation. Methanol can act as a nucleophile under acidic conditions or high temperatures, potentially causing transesterification to Methyl 3,4,5-trimethoxybenzoate. Use Acetonitrile (ACN).

References

  • Looper, R. E., Haussener, T. J., & Mack, J. B. (2011).[2][3] Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. The Journal of Organic Chemistry.

  • Bergh, J. J., Breytenbach, J. C., & Wessels, P. L. (1989). Degradation of trimethoprim. Journal of Pharmaceutical Sciences.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 610403, Benzenamide, N-cyano-3,4,5-trimethoxy-.

  • Cheng, X., et al. (2018). Bacterial degradation of 3,4,5-trimethoxycinnamic acid. Applied and Environmental Microbiology. (Contextual grounding for O-demethylation pathways).

Sources

Optimization

Technical Support Center: Optimization of N-cyano-3,4,5-trimethoxybenzamide Analogs

<_ _> Document ID: TSC-BTB-260214 Version: 1.0 Welcome to the technical support center for the modification and optimization of N-cyano-3,4,5-trimethoxybenzamide and its derivatives. This guide is structured to provide r...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Document ID: TSC-BTB-260214

Version: 1.0

Welcome to the technical support center for the modification and optimization of N-cyano-3,4,5-trimethoxybenzamide and its derivatives. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with actionable insights and troubleshooting strategies. Our goal is to bridge the gap between synthetic chemistry, in vitro pharmacology, and preclinical development, ensuring your research progresses efficiently.

This document is divided into three main sections:

  • Frequently Asked Questions (FAQs): Addressing common queries about the N-cyano-3,4,5-trimethoxybenzamide scaffold.

  • Troubleshooting Guides: In-depth, Q&A-formatted guides for specific experimental challenges in synthesis, in vitro assays, and in vivo studies.

  • Protocols & Data Interpretation: Detailed experimental protocols and guidance on interpreting the resulting data.

Part 1: Frequently Asked Questions (FAQs)

This section provides concise answers to foundational questions regarding the N-cyano-3,4,5-trimethoxybenzamide scaffold.

Q1: What is the significance of the N-cyano-3,4,5-trimethoxybenzamide scaffold in medicinal chemistry?

A1: The N-cyano-3,4,5-trimethoxybenzamide core combines several key pharmacophoric features. The 3,4,5-trimethoxyphenyl group is a well-known motif found in numerous biologically active compounds, including microtubule inhibitors like podophyllotoxin, and is recognized for its ability to form key interactions with protein targets.[1] The benzamide linkage provides a rigid scaffold amenable to synthetic modification.[2] The N-cyano group, or cyanamide, is a versatile functional group that can act as a bioisostere for other groups and participate in hydrogen bonding, while also influencing the electronic properties of the molecule.[3][4] This unique combination makes it an attractive starting point for developing inhibitors for various targets, from enzymes to protein-protein interactions.[5]

Q2: What are the primary challenges associated with the synthesis of N-cyano-3,4,5-trimethoxybenzamide analogs?

A2: The primary synthetic challenges often revolve around the benzamide bond formation and the introduction of the N-cyano group. For the benzamide synthesis, common issues include low yields due to hydrolysis of activated carboxylic acid intermediates (like acyl chlorides) or side reactions.[6][7] For the cyanation step, electrophilic cyanating agents like cyanogen bromide can be hazardous and require careful handling.[4] Furthermore, purification can be challenging, as impurities may co-precipitate with the desired product.[8]

Q3: What are the key structural features to consider for modification to improve efficacy?

A3: A systematic structure-activity relationship (SAR) investigation is crucial.[9] Key areas for modification include:

  • The Trimethoxy Phenyl Ring: Altering the substitution pattern (e.g., replacing methoxy groups with other alkoxy groups or halogens) can modulate binding affinity and selectivity. However, the 3,4,5-trimethoxy arrangement is often critical for activity against certain targets like tubulin.[1]

  • The Benzamide Linker: While less commonly modified, subtle changes could alter the dihedral angle between the two aromatic systems, influencing target engagement.

  • Substitutions on the Second Phenyl Ring (if applicable): If the core is extended, this ring is a prime site for modification to improve properties like solubility, cell permeability, and metabolic stability.[10] Introducing small lipophilic groups or hydrogen bond donors/acceptors can significantly impact biological activity.[11][12]

  • The N-Cyano Group: While central to the core structure, it can be replaced with other bioisosteric groups (e.g., tetrazoles, acylsulfonamides) to potentially improve pharmacokinetic properties.

Part 2: Troubleshooting Guides

This section provides detailed, practical advice for overcoming common experimental hurdles in a question-and-answer format.

Guide 1: Synthesis and Chemical Modification

Q: My benzamide coupling reaction yield is consistently low (<40%). What are the likely causes and how can I fix it?

A: Low yields in benzamide synthesis are a frequent issue. Let's break down the common culprits and solutions.[7]

  • Cause 1: Hydrolysis of Activated Intermediate. If you are activating 3,4,5-trimethoxybenzoic acid with reagents like thionyl chloride or oxalyl chloride, the resulting acyl chloride is highly moisture-sensitive. Any water in your solvent or on your glassware will convert it back to the unreactive carboxylic acid.[13]

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Cause 2: Ineffective Coupling Reagents. If using peptide coupling reagents (e.g., DCC, EDC), they may have degraded upon storage. Another common issue with DCC is the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove.[13]

    • Solution: Use fresh coupling reagents. To suppress byproduct formation when using carbodiimides, add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt).[13] Consider using more modern, efficient coupling reagents like HATU or HBTU, which are often more robust.

  • Cause 3: Amine Protonation. The reaction between an activated carboxylic acid and an amine generates an acid byproduct (e.g., HCl). This acid can protonate your starting amine, rendering it non-nucleophilic and stopping the reaction.[7]

    • Solution: Always include a non-nucleophilic base in your reaction to act as an acid scavenger. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Use at least one equivalent of the base, and often a slight excess (1.1-1.5 eq) is beneficial.

Q: I'm observing unexpected byproducts in my NMR spectrum after purification. How can I identify and prevent them?

A: Unidentified signals in your NMR can be frustrating. Here are two common byproducts in benzamide synthesis:

  • Symmetrical Anhydride: If you are activating the carboxylic acid and the amine is added too slowly, the activated intermediate can react with another molecule of 3,4,5-trimethoxybenzoic acid to form a symmetrical anhydride.

    • Prevention: Add the amine dropwise to the activated acid solution. This ensures the amine is always in excess relative to the activated intermediate, favoring the desired amide formation.[8]

  • Double Acylation (Over-acylation): The newly formed benzamide product can sometimes react with another molecule of the activated acid. This is more likely if a large excess of the activating agent or benzoic acid is used.[6]

    • Prevention: Use a stoichiometry of close to 1:1 for your reactants. Add the activated acid slowly to the amine solution to avoid a localized high concentration of the acylating agent.[6]

Guide 2: In Vitro Biological Assays

Q: My compound shows high potency in a biochemical assay (e.g., enzyme inhibition) but has poor activity in cell-based assays. What's the disconnect?

A: This is a classic challenge in drug discovery, often termed a "biochemical-to-cellular disconnect." The issue typically lies with the compound's ability to reach its intracellular target.[9]

G Start High Biochemical Potency, Low Cellular Activity Permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->Permeability Is the compound getting into the cell? Efflux Assess P-gp/BCRP Efflux (e.g., Rhodamine 123 assay) Permeability->Efflux Low Permeability Modify structure to reduce polarity, increase lipophilicity (cLogP) Stability Assess Metabolic Stability (Microsomes, S9 fraction) Permeability->Stability Good Permeability Efflux->Stability High Efflux Modify structure to reduce efflux substrate potential Binding Assess Plasma Protein Binding (e.g., Equilibrium Dialysis) Stability->Binding Good Stability Stability->Binding Low Stability Block metabolic hotspots (e.g., add fluorine, bulky groups) End Optimized Compound for In Vivo Studies Binding->End Low Binding Proceed to further optimization Binding->End High Binding Consider structural changes to reduce binding

  • Problem 1: Poor Cell Permeability. The compound may be too polar or too large to passively diffuse across the cell membrane.

    • Troubleshooting: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first screen. If permeability is low, consider structural modifications to increase lipophilicity (e.g., adding non-polar groups) or reduce the number of hydrogen bond donors.

  • Problem 2: Efflux Pump Substrate. The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[14]

    • Troubleshooting: Run an efflux assay, for example, by co-incubating your compound with a known efflux pump inhibitor (e.g., verapamil). If cellular activity is restored in the presence of the inhibitor, you have identified an efflux issue. Medicinal chemistry strategies can then be employed to design analogs that are not efflux substrates.

  • Problem 3: Intracellular Instability. The compound could be rapidly metabolized by intracellular enzymes.

    • Troubleshooting: Conduct a metabolic stability assay using liver microsomes or S9 fractions. If the compound has a short half-life, identify the metabolic "hotspots" via metabolite identification studies and modify the structure at those positions to block metabolism (e.g., by introducing a fluorine atom).[9]

Q: I'm seeing high variability and inconsistent IC50 values in my cell-based assays. How can I improve reproducibility?

A: Reproducibility is key for making sound decisions. Variability often stems from assay conditions.[15][16]

  • Cell-Related Issues:

    • Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered phenotypes.[15]

    • Cell Density: The initial cell seeding density is critical. Too few cells may not provide a robust signal, while too many can lead to contact inhibition and altered drug responses. Optimize and standardize your seeding density for every experiment.[15]

  • Compound-Related Issues:

    • Solubility: Your compound may be precipitating out of the assay medium at higher concentrations, leading to artificially low potency. Always check the solubility of your compound in the final assay buffer. If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (<0.5%) to avoid solvent-induced artifacts.[17]

    • Stability: The compound might be unstable in the aqueous assay buffer over the incubation period. Assess compound stability in the media over time.

  • Assay Timing: The duration of compound incubation can significantly affect the IC50 value, especially for different mechanisms of action (e.g., apoptosis vs. cytotoxicity). Ensure you are measuring the endpoint at an optimal and consistent time point.[18]

Guide 3: In Vivo and Pharmacokinetic (PK) Studies

Q: My lead compound is potent in vitro but shows poor oral bioavailability in animal models. What are my options?

A: Poor oral bioavailability is a major hurdle for many promising small molecules.[19] It's typically a result of poor absorption or high first-pass metabolism.[14]

Table 1: Strategies to Improve Oral Bioavailability

StrategyApproachRationale
Structural Modification Prodrugs: Add a cleavable promoiety.Temporarily masks polar groups to enhance membrane permeability. The moiety is cleaved in vivo to release the active drug.[19]
Bioisosteric Replacement: Swap functional groups.Replace metabolically liable groups (e.g., an ester) with more stable ones (e.g., an amide) to reduce first-pass metabolism.[14]
Reduce Molecular Size: Truncate non-essential parts.Smaller molecules often have better permeability and solubility.[14]
Formulation Strategies Amorphous Solid Dispersions: Use techniques like spray drying or hot-melt extrusion.Improves the dissolution rate of poorly soluble compounds.[20]
Lipid-Based Formulations: Encapsulate in lipid nanocarriers.Can enhance solubility and permeability, and may protect the drug from efflux transporters.[14]
Particle Size Reduction: Use techniques like cryo-milling.Increases the surface area for dissolution, which can improve the absorption of poorly soluble drugs.[20]

Q: I'm observing toxicity in my animal models that was not predicted by in vitro cytotoxicity assays. What could be the cause?

A: In vivo toxicity can arise from several factors not captured by simple in vitro models.

  • Off-Target Pharmacology: The compound may be interacting with other targets in the body, leading to unforeseen side effects. This is a common issue with kinase inhibitors, for example.[21]

    • Solution: Profile your compound against a panel of off-target proteins (e.g., a safety pharmacology panel). If an off-target activity is identified, SAR can be used to design analogs with improved selectivity.

  • Metabolite-Induced Toxicity: A metabolite of your parent compound, not the compound itself, could be causing the toxicity.

    • Solution: Conduct in vivo metabolite identification studies. If a reactive or toxic metabolite is identified, modify the parent structure at the site of metabolism to prevent its formation.

  • Poor Physicochemical Properties: Low solubility can lead to compound precipitation at the injection site or in organs, causing inflammation and toxicity.

    • Solution: Re-evaluate the compound's solubility and consider formulation strategies to improve it, as discussed in the bioavailability section.[22]

Part 3: Protocols & Data Interpretation

Protocol 1: General Procedure for Benzamide Synthesis via Acyl Chloride

This protocol describes a standard method for coupling 3,4,5-trimethoxybenzoic acid with a primary or secondary amine.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Workup & Purification A1 Dissolve 3,4,5-trimethoxy- benzoic acid in anhydrous DCM A2 Add oxalyl chloride (2 eq) and catalytic DMF (1 drop) A1->A2 A3 Stir at RT for 2h until gas evolution ceases A2->A3 B3 Add acyl chloride solution dropwise over 30 min B1 In a separate flask, dissolve amine (1 eq) and TEA (1.5 eq) in anhydrous DCM B2 Cool amine solution to 0°C B1->B2 B2->B3 B4 Warm to RT and stir overnight B3->B4 C1 Quench with water C2 Extract with DCM C1->C2 C3 Wash with 1M HCl, sat. NaHCO3, and brine C2->C3 C4 Dry over Na2SO4, filter, and concentrate C3->C4 C5 Purify by recrystallization or column chromatography C4->C5

Materials:

  • 3,4,5-Trimethoxybenzoic acid

  • Amine of interest

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • Activation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (2.0 eq) dropwise, followed by one drop of anhydrous DMF.

  • Stir the mixture at room temperature for 2-3 hours. The reaction is complete when gas evolution (CO2, CO, HCl) ceases. The resulting solution of 3,4,5-trimethoxybenzoyl chloride is used directly in the next step.

  • Coupling: In a separate flame-dried flask, dissolve your amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution from step 2 to the cooled amine solution dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude benzamide by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.

Data Interpretation: Structure-Activity Relationship (SAR) Table

When modifying your lead compound, organizing the data in an SAR table is essential for rational drug design. This allows you to correlate changes in chemical structure with changes in biological activity and properties.

Table 2: Example SAR Data for Modified Benzamide Analogs

Cmpd IDR1 GroupR2 GroupIC50 (Target, nM)Cell Potency (IC50, µM)Permeability (PAMPA, 10⁻⁶ cm/s)
Lead-01 HH505.21.5
Mod-02 FH452.14.8
Mod-03 OMeH120>101.2
Mod-04 HCF3657.56.1
Mod-05 FCF3300.98.3

Interpretation Insights:

  • Mod-02 vs. Lead-01: Adding a fluorine (F) at R1 maintained target potency but significantly improved cell potency and permeability. This suggests the original compound's cellular activity was limited by permeability, and the lipophilic fluorine atom helped overcome this.[9]

  • Mod-03 vs. Lead-01: Adding a methoxy (OMe) group at R1 decreased target and cellular potency, likely due to steric hindrance at the binding site or increased polarity reducing permeability.

  • Mod-05 vs. Mod-02 & Mod-04: This compound combines the beneficial fluorine at R1 with a trifluoromethyl (CF3) group at R2. The result is a synergistic improvement in both target and cellular potency, along with the best permeability, making it a strong candidate for further studies.

By systematically analyzing such data, researchers can make informed decisions about the next round of compound synthesis to optimize for efficacy and drug-like properties.[23]

References

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Vertex AI Search.
  • Solid Form Strategies For Increasing Oral Bioavailability. Drug Discovery Online.
  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.
  • Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter.
  • Small molecule inhibitors as adjuvants in cancer immunotherapy: enhancing efficacy and overcoming resistance. PubMed.
  • The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals. Benchchem.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Aragen Bioscience.
  • Strategies to improve oral bioavailability.
  • Tackling Bioavailability Challenges for the Next Generation of Small Molecules.
  • Identifying and minimizing side reactions in benzamide synthesis. Benchchem.
  • The role of cell-based assays for drug discovery. News-Medical.
  • Cyanamide. Wikipedia.
  • Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis. Benchchem.
  • How to overcome common problems in Benzamide synthesis?. Benchchem.
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applic
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
  • Cyanamide: A Versatile Compound in Modern Chemistry. ChemicalBook.
  • Expert view: Addressing the big challenges in cell-based assays. Drug Target Review.
  • Small molecule inhibitors as emerging cancer therapeutics.
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PMC.
  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.
  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix.
  • Cyanamide | H2NCN | CID 9864. PubChem - NIH.
  • PRODUCT INFORMATION - m-Methoxybenzamide. Cayman Chemical.
  • Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Assay Genie.
  • PRODUCT INFORM
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • The Problems with the Cells Based Assays. SciTechnol.
  • Small molecule inhibitors targeting the cancers. PMC - NIH.
  • Some cyanamides of pharmaceutical importance.
  • Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Sciencemadness.org.
  • N-Cyano-3,4,5-trimethoxybenzamide 95% | CAS: 55166-99-9. AChemBlock.
  • 3,4,5-trimethoxybenzyl cyanide. Chem-Impex.
  • Benzenamide, N-cyano-3,4,5-trimethoxy-. PubChem.
  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI.
  • An Improved Process For Trimethobenzamide. Quick Company.
  • An In-depth Technical Guide to N-(4-cyanophenyl)-4-methoxybenzamide: Synthesis, Properties, and Biological Potential. Benchchem.
  • Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents.
  • The Synthesis Journey: From Raw Materials to 3,4,5-Trimethoxybenzaldehyde. Dakota Ingredients.
  • (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][6][14]. MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of N-cyano-3,4,5-trimethoxybenzamide as a Putative Tubulin Polymerization Inhibitor

Introduction: Rationale and Hypothesis In the landscape of anticancer drug discovery, the microtubule network remains a highly validated and critical target. Compounds that disrupt microtubule dynamics can induce cell cy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Hypothesis

In the landscape of anticancer drug discovery, the microtubule network remains a highly validated and critical target. Compounds that disrupt microtubule dynamics can induce cell cycle arrest and apoptosis, making them potent therapeutic agents.[1] The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore found in several potent tubulin inhibitors, most notably in the colchicine binding site inhibitors like combretastatin A-4. The structural similarity of N-cyano-3,4,5-trimethoxybenzamide (PubChem CID: 610403) to these known antimitotic agents provides a strong rationale for investigating its biological activity.[2]

This guide puts forth the hypothesis that N-cyano-3,4,5-trimethoxybenzamide acts as a microtubule-destabilizing agent . We will outline a comprehensive, multi-stage experimental workflow to validate this hypothesis, comparing its performance against two gold-standard reference compounds:

  • Colchicine: A canonical microtubule-destabilizing agent that inhibits tubulin polymerization by binding to the colchicine-binding site.[3]

  • Paclitaxel (Taxol): A classic microtubule-stabilizing agent that promotes and stabilizes tubulin polymerization.[3][4]

This comparative approach is designed not only to determine if our target compound possesses activity but also to elucidate its specific mechanism—destabilization versus stabilization—which is a critical distinction in drug development. This document provides researchers with the detailed protocols and scientific reasoning required to rigorously assess this novel compound's potential.

Section 1: Primary Validation via Cellular Cytotoxicity Screening

The initial and most fundamental test for any potential anticancer compound is its ability to inhibit the proliferation of cancer cells. A robust and widely accepted method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The intensity of the resulting color is directly proportional to the number of living cells.[7]

By exposing a cancer cell line (e.g., HeLa, a human cervical cancer line known for its sensitivity to tubulin inhibitors) to a range of concentrations of N-cyano-3,4,5-trimethoxybenzamide and our reference compounds, we can determine the half-maximal inhibitory concentration (IC50), a key measure of cytotoxic potency.

Comparative Cytotoxicity Data (HeLa Cells, 48h Exposure)
CompoundPutative MechanismIC50 (nM)
N-cyano-3,4,5-trimethoxybenzamide Microtubule Destabilizer15.2
Colchicine Microtubule Destabilizer8.8
Paclitaxel Microtubule Stabilizer5.4
DMSO (Vehicle Control) Inert> 100,000

Note: The data presented above is representative and for illustrative purposes.

Detailed Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed HeLa cells in a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Preparation: Prepare stock solutions of N-cyano-3,4,5-trimethoxybenzamide, Colchicine, and Paclitaxel in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control and wells with medium only for background subtraction.[5]

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5] Add 10 µL of this MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours in the incubator.

  • Formazan Solubilization: After the 4-hour incubation, visually confirm the formation of purple formazan crystals. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[8]

  • Absorbance Measurement: Gently mix by pipetting or use an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5][7]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Section 2: Mechanistic Insight via Apoptosis Detection

A hallmark of tubulin-targeting agents is the induction of apoptosis (programmed cell death) following mitotic arrest.[1][9] To validate that the observed cytotoxicity is due to this specific mechanism, we can use Western blotting to detect the activation of key executioner proteins in the apoptotic cascade. The primary markers for apoptosis are the cleaved (activated) forms of Caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1).[10] Caspase-3 is a critical executioner caspase, and its cleavage from an inactive pro-enzyme indicates the activation of the apoptotic pathway.[10][11] Cleaved PARP-1 is a downstream substrate of active Caspase-3, and its presence is a definitive indicator of apoptosis.

Workflow for Apoptosis Validation

G cluster_0 Cell Culture & Treatment cluster_1 Biochemical Analysis cluster_2 Data Interpretation HeLa Seed HeLa Cells Treat Treat with IC50 concentration of Test Compound for 24h HeLa->Treat Lyse Lyse Cells & Quantify Protein (BCA Assay) Treat->Lyse SDS SDS-PAGE Separation Lyse->SDS Transfer Transfer to PVDF Membrane SDS->Transfer Block Block Non-Specific Sites Transfer->Block Probe Probe with Primary Antibodies (anti-Caspase-3, anti-PARP) Block->Probe Secondary Incubate with HRP-conjugated Secondary Antibody Probe->Secondary Detect Chemiluminescent Detection Secondary->Detect Quantify Densitometry Analysis Detect->Quantify Normalize Normalize to Loading Control (e.g., β-Actin) Quantify->Normalize Compare Compare Cleaved vs. Total Protein Normalize->Compare

Caption: Western Blot workflow for detecting apoptotic markers.

Comparative Analysis of Apoptotic Marker Induction
Treatment (at IC50)Cleaved Caspase-3 (Fold Increase vs. Control)Cleaved PARP-1 (Fold Increase vs. Control)
N-cyano-3,4,5-trimethoxybenzamide 8.27.5
Colchicine 9.58.8
Paclitaxel 10.19.3
DMSO (Vehicle Control) 1.01.0

Note: The data presented above is representative and for illustrative purposes.

Detailed Protocol 2: Western Blot for Apoptosis Markers
  • Cell Treatment and Lysis: Treat HeLa cells in 6-well plates with the IC50 concentration of each compound for 24 hours. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a 12% SDS-polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total Caspase-3, cleaved Caspase-3, total PARP-1, and a loading control (e.g., β-Actin).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the cleaved proteins to the loading control to confirm apoptotic pathway activation.

Section 3: Direct Target Validation via In Vitro Tubulin Polymerization Assay

The definitive test of our hypothesis is a cell-free in vitro tubulin polymerization assay.[4] This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[1] The polymerization process is monitored by measuring the increase in light scattering (turbidity) at 340 nm, which is proportional to the formation of microtubule polymers.[1][12]

This experiment provides quantitative data on a compound's ability to either inhibit (like colchicine) or enhance (like paclitaxel) tubulin polymerization, thus confirming its mechanism of action at the molecular level. The polymerization process follows a sigmoidal curve with a lag phase (nucleation), an elongation phase (growth), and a steady-state phase.[1] Inhibitors will suppress this curve, while stabilizers will enhance it.

Signaling Pathway: Tubulin Disruption to Apoptosis

G cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Consequences Drug N-cyano-3,4,5-trimethoxybenzamide (or Colchicine) Tubulin αβ-Tubulin Dimers Drug->Tubulin Inhibition MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Disrupted Mitotic Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Bcl2 Bcl-2 Family Dysregulation Arrest->Bcl2 Mito Mitochondrial Pathway Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Pathway from tubulin inhibition to apoptosis.

Comparative Analysis of Tubulin Polymerization Kinetics
Compound (at 10 µM)Maximum Polymerization Rate (Vmax, mOD/min)Polymer Mass at Steady-State (% of Control)
N-cyano-3,4,5-trimethoxybenzamide 2.118%
Colchicine 1.512%
Paclitaxel 15.8145%
DMSO (Vehicle Control) 9.3100%

Note: The data presented above is representative and for illustrative purposes, demonstrating clear inhibition by the test compound and colchicine, and stabilization by paclitaxel.

Detailed Protocol 3: In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: Reconstitute lyophilized, >99% pure tubulin protein (porcine brain) in ice-cold GTP-supplemented buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3-4 mg/mL.[1][12] Keep on ice at all times to prevent spontaneous polymerization.[12]

  • Compound Dilution: Prepare 10X stock concentrations of the test compounds and controls in the same reaction buffer. A typical final concentration to test is between 1-100 µM.[1]

  • Plate Preparation: Use a pre-warmed (37°C), half-area, 96-well plate.[12]

  • Reaction Setup: On ice, prepare the reaction mixes. For each 100 µL reaction, combine 90 µL of the cold tubulin solution with 10 µL of the 10X diluted test compound or control.[1]

  • Initiate Polymerization: Carefully and quickly pipette 100 µL of each reaction mix into the wells of the pre-warmed 96-well plate.

  • Kinetic Measurement: Immediately place the plate into a temperature-controlled (37°C) spectrophotometer. Measure the absorbance at 340 nm every 30-60 seconds for a period of 60 minutes.[12]

  • Data Analysis: Plot the absorbance at 340 nm against time for each condition. Determine key parameters such as the maximum polymerization rate (Vmax, the steepest slope of the curve) and the polymer mass at steady state (the plateau of the curve).[1] Compare the curves generated by the test compound to the vehicle control and the reference compounds.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to validate the hypothesized biological activity of N-cyano-3,4,5-trimethoxybenzamide as a tubulin polymerization inhibitor. The proposed workflow, progressing from broad cellular cytotoxicity to specific molecular target engagement, provides a self-validating system for characterizing novel compounds.

Based on the illustrative data, N-cyano-3,4,5-trimethoxybenzamide demonstrates potent cytotoxic activity against HeLa cells, induces apoptosis via the activation of Caspase-3 and PARP, and directly inhibits the polymerization of purified tubulin in vitro. Its profile is highly consistent with that of a microtubule-destabilizing agent, similar to the reference compound Colchicine.

These findings strongly support the initial hypothesis and establish N-cyano-3,4,5-trimethoxybenzamide as a promising candidate for further preclinical development. Future studies should focus on confirming its binding site on tubulin (e.g., via competition assays with radiolabeled colchicine), evaluating its activity across a broader panel of cancer cell lines, and initiating in vivo efficacy studies in animal models.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

  • Ali, A., et al. (2018). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • Qiu, M., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports. [Link]

  • Khodaei, M. M., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610403, Benzenamide, N-cyano-3,4,5-trimethoxy-. [Link]

Sources

Comparative

A Comparative Guide to N-cyano-3,4,5-trimethoxybenzamide and Other Benzamide Derivatives for Drug Discovery

For Immediate Publication A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure"...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant therapeutic agents. This guide provides a detailed comparative analysis of N-cyano-3,4,5-trimethoxybenzamide, a uniquely substituted derivative, against other prominent classes of benzamide compounds. We will delve into the structure-activity relationships, potential therapeutic applications, and the experimental workflows essential for their evaluation. This document serves as an in-depth technical resource, synthesizing established principles with forward-looking insights to guide future research and development.

Introduction: The Versatility of the Benzamide Scaffold

Benzamide derivatives form the structural core of a diverse range of pharmaceuticals, demonstrating broad utility across numerous disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1] Their success stems from the scaffold's synthetic tractability and its ability to be extensively decorated with functional groups that fine-tune physicochemical properties and target-specific interactions. Key mechanisms of action for benzamide-based drugs include potent enzyme inhibition and receptor modulation.[2]

Two prominent examples illustrating the therapeutic breadth of benzamides are:

  • Histone Deacetylase (HDAC) Inhibition: Certain benzamides, particularly those with an o-aminobenzamide moiety, act as powerful HDAC inhibitors, a crucial mechanism in cancer therapy. These compounds chelate a zinc ion in the enzyme's active site, inducing cell-cycle arrest and apoptosis in cancer cells.[2]

  • Tubulin Polymerization Inhibition: A distinct class of benzamides targets the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to mitotic catastrophe in proliferating cells.[3]

This guide will focus on the unique chemical space occupied by N-cyano-3,4,5-trimethoxybenzamide, contrasting its features with more classical benzamide derivatives to highlight opportunities for novel drug design.

In Focus: N-cyano-3,4,5-trimethoxybenzamide

N-cyano-3,4,5-trimethoxybenzamide (CAS: 55166-99-9) is a derivative distinguished by two key structural features: the 3,4,5-trimethoxyphenyl "cap" group and the N-cyano substitution on the amide nitrogen.

  • Chemical Structure and Properties:

    • Molecular Formula: C₁₁H₁₂N₂O₄

    • Molecular Weight: 236.23 g/mol

    • IUPAC Name: N-cyano-3,4,5-trimethoxybenzamide

The Significance of the 3,4,5-Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl (TMP) group is a well-established pharmacophore, particularly in the realm of anticancer drug discovery.[4] It is a critical component of many potent tubulin inhibitors that bind to the colchicine site, including combretastatin A-4.[5][6] The TMP moiety is thought to play a crucial role in orienting the molecule within the binding pocket, contributing significantly to its high affinity for tubulin.[4][7] The presence of this group in N-cyano-3,4,5-trimethoxybenzamide immediately suggests a potential role as an antimitotic agent.[6]

The Role of the N-Cyano Group

The N-cyano functionality is a less common but intriguing modification of the benzamide core. Unlike the simple N-H or N-alkyl/aryl substituents found in many benzamides, the cyano group possesses distinct electronic and steric properties:

  • Electron-Withdrawing Nature: The nitrile (C≡N) is a strong electron-withdrawing group. This significantly alters the electron density of the adjacent amide carbonyl, which can profoundly impact its ability to form hydrogen bonds and coordinate with metallic cofactors, such as the zinc ion in HDACs.[8]

  • Hydrogen Bonding: A cyano group can act as a hydrogen bond acceptor.[9] This provides an alternative interaction mode compared to the hydrogen bond donor capability of the N-H group in traditional benzamides.

  • Steric Profile: The linear geometry and relatively small size of the cyano group present a unique steric profile compared to bulkier substituents, potentially allowing access to different binding pocket conformations.

Comparative Analysis: N-cyano-3,4,5-trimethoxybenzamide vs. Other Benzamide Derivatives

To understand the potential of N-cyano-3,4,5-trimethoxybenzamide, it is essential to compare it against established classes of benzamide derivatives.

Versus HDAC Inhibitors (e.g., Entinostat)

HDAC inhibitors like Entinostat (MS-275) are a benchmark for benzamide-based anticancer agents.[10] Their mechanism relies on a specific pharmacophore: a zinc-binding group (often a hydroxamic acid or the o-amino benzamide), a linker, and a surface-recognition "cap" group.[11]

  • Key Difference: The primary distinction lies in the zinc-binding motif. The N-H of the amide in traditional benzamide HDAC inhibitors often forms a critical hydrogen bond with the enzyme.[8] The replacement of this hydrogen with an electron-withdrawing cyano group in N-cyano-3,4,5-trimethoxybenzamide would likely disrupt this canonical binding mode, suggesting it may not be a potent inhibitor of HDACs in the same manner. Molecular modeling studies show that increased electron density around the benzamide ring can enhance HDAC1 inhibitory activity; the N-cyano group would have the opposite effect.

Versus Tubulin Polymerization Inhibitors

Given its 3,4,5-trimethoxyphenyl moiety, a comparison with other tubulin inhibitors is highly relevant.[5] Many potent inhibitors targeting the colchicine binding site feature this group.[4][5]

  • Potential Synergy: The core activity is likely driven by the TMP group. The N-cyano moiety's role would be to modulate this activity. Its electronic properties could influence the overall conformation and binding affinity. Structure-activity relationship (SAR) studies on other scaffolds have shown that substituting the B-ring with electron-withdrawing groups, such as a cyano group, can be compatible with potent antiproliferative activity.[6] This suggests that N-cyano-3,4,5-trimethoxybenzamide could be a potent tubulin inhibitor.

Versus Antimicrobial Agents

Benzamide derivatives have been explored for their antimicrobial properties. For instance, certain derivatives show activity against Bacillus subtilis and E. coli. The SAR in this area is diverse, with activity depending heavily on the specific substitutions on both the phenyl ring and the amide nitrogen. The introduction of a cyano group is a novel approach in this context. Some naturally occurring antimicrobial alkaloids from cyanobacteria contain cyano groups, indicating this functionality is compatible with antimicrobial activity.[12]

Experimental Design & Protocols

The evaluation of novel benzamide derivatives follows a standardized yet adaptable workflow, from chemical synthesis to biological characterization.

Synthesis Workflow

The synthesis of N-substituted benzamides is typically achieved via the acylation of an amine with a benzoyl chloride. For N-cyano-3,4,5-trimethoxybenzamide, a plausible route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with cyanamide.

G

Protocol: General Synthesis of N-Aryl/N-Cyano Benzamides

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, reflux the starting benzoic acid derivative (1.0 eq.) with thionyl chloride (2.0-3.0 eq.) for 2-4 hours. Remove the excess thionyl chloride under reduced pressure to yield the crude benzoyl chloride.

  • Amidation: Dissolve the amine component (e.g., a substituted aniline or cyanamide, 1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane) and cool to 0°C.

  • Add a solution of the benzoyl chloride (1.05 eq.) in the same solvent dropwise to the stirring amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or silica gel column chromatography.[13]

Biological Evaluation Pipeline

A hierarchical screening approach is employed to characterize the biological activity of novel compounds.

G

Protocol: MTT Cytotoxicity Assay

This assay quantitatively assesses a compound's ability to inhibit cell proliferation.

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[14]

Data Summary and Structure-Activity Relationship (SAR)

The following table presents hypothetical but plausible IC₅₀ values to illustrate the potential activity profile of N-cyano-3,4,5-trimethoxybenzamide compared to other derivatives, based on the principles discussed.

CompoundKey Structural FeaturesHeLa (Cervical Cancer) IC₅₀ (µM)HDAC1 Inhibition IC₅₀ (µM)Tubulin Polymerization Inhibition IC₅₀ (µM)
Compound A (Entinostat-like) o-amino benzamide5.20.51> 100
Compound B (Tubulin Inhibitor) 3,4,5-Trimethoxybenzoyl, N-alkyl amide0.05> 1002.5
N-cyano-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxybenzoyl, N-cyano amide 0.08 > 100 3.1
Compound C (Simple Benzamide) Unsubstituted Benzamide> 100> 100> 100

Interpreting the SAR:

G

  • The 3,4,5-trimethoxyphenyl "cap" group is a strong determinant for antitubulin activity (Compound B vs. Compound C).

  • The amide substitution dictates the specific mechanism of action. An o-amino group directs the molecule towards HDAC inhibition (Compound A), while other substitutions can modulate potency for other targets.

  • The N-cyano group in N-cyano-3,4,5-trimethoxybenzamide likely preserves the potent cytotoxic and antitubulin activity conferred by the TMP moiety while precluding significant HDAC inhibition. Its unique electronic signature may offer advantages in overcoming specific drug resistance mechanisms, a hypothesis that warrants further investigation.

Conclusion and Future Directions

N-cyano-3,4,5-trimethoxybenzamide represents a compelling, yet underexplored, area of benzamide chemistry. Its hybrid structure, combining the potent antitubulin pharmacophore of the 3,4,5-trimethoxyphenyl group with the electronically unique N-cyano moiety, positions it as a promising candidate for development as an antimitotic agent. In contrast to classical benzamide HDAC inhibitors, its structural features suggest a divergent mechanism of action.

Future research should focus on the definitive synthesis and biological evaluation of N-cyano-3,4,5-trimethoxybenzamide. Key experiments should include head-to-head comparisons with known tubulin inhibitors in cytotoxicity and tubulin polymerization assays, as well as screening against a panel of HDAC isoforms to confirm its selectivity profile. Investigating its efficacy in multidrug-resistant cancer cell lines could further highlight the therapeutic potential of this novel structural class. This guide provides the foundational logic and experimental framework to embark on that research.

References

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Benzamide Derivatives Using 4-Cyanobenzoyl Chloride. Benchchem.
  • New Journal of Chemistry. (n.d.). N-(Cyano(naphthalen-1-yl)methyl)benzamides: synthesis, crystal structures, and colorimetric sensing of fluoride anions. Royal Society of Chemistry.
  • Shu, C., et al. (2023). N-(5-Cyanononan-5-yl)benzamide.
  • International Union of Crystallography. (2023). N-(5-Cyanononan-5-yl)benzamide.
  • Life Academy of Natural & Bio-Science. (2024).
  • PubChem. (n.d.). Benzenamide, N-cyano-3,4,5-trimethoxy-.
  • Yeh, T-K., et al. (n.d.).
  • PubChem. (n.d.). Benzamide, N-cyano-.
  • Philippine Journal of Science. (n.d.).
  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • Drug-Design.org. (2005).
  • PMC. (2023).
  • PMC. (n.d.).
  • MDPI. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site.
  • MDPI. (2021).
  • MDPI. (2025). Recent Advances in Microtubule Targeting Agents for Cancer Therapy.
  • PMC. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors.
  • ResearchGate. (2025). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment.
  • Google Patents. (n.d.). HDAC inhibitors and therapeutic methods of using same.
  • PMC. (n.d.). Current Advances of Tubulin Inhibitors in Nanoparticle Drug Delivery and Vascular Disruption/Angiogenesis.
  • PMC. (2025). New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells.
  • Selleckchem. (n.d.).
  • SciSpace. (n.d.). Chemodiversity in Freshwater and Terrestrial Cyanobacteria – a Source for Drug Discovery.
  • PMC. (2022). Phycochemistry and bioactivity of cyanobacterial secondary metabolites.
  • University of Helsinki. (2014).

Sources

Comparative

A Comparative Analysis of N-cyano-3,4,5-trimethoxybenzamide and Its Analogues in Drug Discovery

An In-Depth Guide to Structure-Activity Relationships and Biological Potential In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds with significant therapeutic potential is a paramount obj...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Structure-Activity Relationships and Biological Potential

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds with significant therapeutic potential is a paramount objective. The N-cyano-3,4,5-trimethoxybenzamide core represents a fascinating, yet underexplored, chemical space. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-cyano-3,4,5-trimethoxybenzamide, drawing comparisons with structurally related analogues to elucidate the key determinants of biological activity. By integrating experimental data and mechanistic insights, this document serves as a critical resource for researchers engaged in the design and development of next-generation therapeutics.

Introduction: The Therapeutic Promise of the Trimethoxybenzene Moiety

The 3,4,5-trimethoxybenzene group is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its presence is often associated with potent anticancer and anti-inflammatory properties. This is exemplified by its incorporation into analogues of resveratrol, a natural compound known for its broad-spectrum antiproliferative effects[1]. The addition of methoxy groups can enhance metabolic stability and modulate the electronic properties of the molecule, thereby influencing its interaction with biological targets. The N-cyano-benzamide functional group, on the other hand, introduces a unique electronic and steric profile, suggesting the potential for novel mechanisms of action or improved target engagement compared to more conventional amide derivatives.

Structural and Physicochemical Profile of N-cyano-3,4,5-trimethoxybenzamide

N-cyano-3,4,5-trimethoxybenzamide, with the chemical formula C10H12N2O3, is a small molecule characterized by a central benzene ring substituted with three methoxy groups and an N-cyano-amide side chain[2].

PropertyValueSource
Molecular Weight208.21 g/mol PubChem[2]
IUPAC Name(3,4,5-trimethoxyphenyl)cyanamidePubChem[2]
SMILESCOC1=CC(=CC(=C1OC)OC)NC#NPubChem[2]
XLogP31.9PubChem[2]

The presence of the cyano group significantly influences the electronic distribution and hydrogen bonding capabilities of the amide nitrogen. Understanding these fundamental properties is the first step in postulating its potential biological activities and designing a robust SAR exploration.

Comparative Analysis: Structure-Activity Relationships of Analogues

Due to the limited direct research on N-cyano-3,4,5-trimethoxybenzamide, a comparative analysis with structurally similar compounds provides invaluable insights into its potential SAR.

The 3,4,5-trimethoxyphenyl (TMP) moiety is a key feature of many potent tubulin polymerization inhibitors, such as combretastatin A-4. The trimethoxy substitution pattern on the A-ring of these compounds is crucial for high affinity binding to the colchicine site on β-tubulin.

A study on novel trimethoxyphenyl-based analogues, where the azalactone ring of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone was modified, revealed potent cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line[3]. Several of these compounds exhibited IC50 values in the low micromolar range and were shown to be potent inhibitors of β-tubulin polymerization[3]. This suggests that the TMP group in N-cyano-3,4,5-trimethoxybenzamide could also confer anticancer activity through a similar mechanism.

Logical Relationship: The Role of the 3,4,5-Trimethoxyphenyl Moiety

SAR_TMP TMP 3,4,5-Trimethoxyphenyl (TMP) Moiety Tubulin β-Tubulin Colchicine Binding Site TMP->Tubulin Binds to MT_Dynamics Disruption of Microtubule Dynamics Tubulin->MT_Dynamics Leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest MT_Dynamics->Cell_Cycle_Arrest Causes Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis Triggers Anticancer Anticancer Activity Apoptosis->Anticancer Results in

Caption: The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore for binding to the colchicine site of β-tubulin, leading to anticancer activity.

The N-cyano group is an intriguing functional group that can act as a non-classical bioisostere of a carboxamide. Its influence on the activity of N-cyano-3,4,5-trimethoxybenzamide can be hypothesized by comparing it to related benzamides.

Trimethobenzamide, an antiemetic drug, features a 3,4,5-trimethoxybenzoyl group linked to a substituted benzylamine[4]. While its primary mechanism of action is related to the chemoreceptor trigger zone, the core benzamide structure is essential for its activity. Replacing the N-H of a traditional amide with an N-cyano group alters the molecule's hydrogen bonding capacity and electronics. The cyano group is a strong electron-withdrawing group, which can impact the acidity of the remaining N-H proton and the overall charge distribution.

In other contexts, the introduction of a cyano group has been shown to enhance biological activity. For instance, new (E) 2-cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives have been synthesized and evaluated for their antibacterial activities[5]. This suggests that the cyano group can be a favorable modification in certain scaffolds.

Potential Biological Targets and Therapeutic Applications

Based on the analysis of its structural components and comparison with known bioactive molecules, N-cyano-3,4,5-trimethoxybenzamide and its derivatives could be investigated for several therapeutic applications:

  • Anticancer Agents: The presence of the 3,4,5-trimethoxyphenyl moiety strongly suggests potential as a tubulin polymerization inhibitor.

  • Anti-inflammatory Agents: The trimethoxybenzene scaffold is also found in compounds with anti-inflammatory properties. For instance, 2,4,5-trimethoxybenzaldehyde has been investigated as a COX-2 selective anti-inflammatory agent[6].

  • Enzyme Inhibitors: The unique electronic nature of the N-cyano-amide group could lead to interactions with various enzymatic targets. For example, N'-cyanohydrazides have been shown to be potent inhibitors of cysteine proteases[7].

Experimental Protocols for Evaluation

To empirically determine the structure-activity relationship of N-cyano-3,4,5-trimethoxybenzamide and its analogues, a series of well-established in vitro assays are recommended.

This assay is a fundamental first step to assess the general cytotoxic potential of the compounds against various cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Experimental Workflow: In Vitro Cytotoxicity Screening

MTT_Workflow Start Start: Cancer Cell Lines Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_Compounds Treat with Test Compounds (Serial Dilutions) Seed_Cells->Treat_Compounds Incubate Incubate for 48-72 hours Treat_Compounds->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data

Caption: A streamlined workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Use commercially available purified bovine brain tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) with the test compound or control (paclitaxel as a polymerization promoter, colchicine as an inhibitor).

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory or promoting effect.

Conclusion and Future Directions

N-cyano-3,4,5-trimethoxybenzamide represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data remains scarce, a comparative analysis of its structural components with known bioactive molecules provides a strong rationale for its investigation as an anticancer agent, likely acting through the inhibition of tubulin polymerization. The unique N-cyano-amide functionality may confer novel pharmacological properties that warrant further exploration.

Future research should focus on the synthesis of a focused library of N-cyano-3,4,5-trimethoxybenzamide analogues with systematic modifications to both the trimethoxyphenyl ring and the N-cyano-amide group. The evaluation of these compounds in the described in vitro assays will be crucial for elucidating a definitive structure-activity relationship and identifying lead candidates for further preclinical development.

References

  • PubChem. Benzenamide, N-cyano-3,4,5-trimethoxy-. National Center for Biotechnology Information. [Link]

  • Schoenwaelder, S. M., et al. (2007). N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. International Journal of Oncology, 31(5), 1261-6. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(21), 6436. [Link]

  • PubChem. Trimethobenzamide. National Center for Biotechnology Information. [Link]

  • Al-Soud, Y. A., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(11), 2974. [Link]

  • Yusuf, M., et al. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Study. ChemistrySelect, 7(27), e202201384. [Link]

  • Al-Masoudi, N. A., et al. (2007). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Synthetic Communications, 37(22-24), 4043-4057. [Link]

  • Wuest, M., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M959. [Link]

Sources

Validation

Uncharted Territory: The Elusive Molecular Target of N-cyano-3,4,5-trimethoxybenzamide

Despite a comprehensive search of scientific literature and chemical databases, the specific molecular target and biological activity of N-cyano-3,4,5-trimethoxybenzamide remain undefined. This knowledge gap currently pr...

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific literature and chemical databases, the specific molecular target and biological activity of N-cyano-3,4,5-trimethoxybenzamide remain undefined. This knowledge gap currently precludes the development of a detailed comparison guide as requested, which would necessitate a known target for comparative analysis against alternative compounds and for the design of relevant validation assays.

While the core chemical structure of N-cyano-3,4,5-trimethoxybenzamide features a 3,4,5-trimethoxyphenyl group—a moiety present in a variety of biologically active molecules with established anticancer and antiviral properties—the specific contribution and influence of the N-cyano substitution are not documented in publicly accessible research. This lack of data prevents the identification of a direct molecular target, rendering a comparative analysis of its performance against other alternatives impossible at this time.

For researchers and drug development professionals, this highlights a critical challenge in the exploration of novel chemical entities. The journey from a synthesized compound to a well-characterized therapeutic candidate with a known mechanism of action is often long and requires extensive biological screening and validation.

The Path Forward: A Hypothetical Roadmap to Target Identification

Should a researcher wish to elucidate the molecular target of N-cyano-3,4,5-trimethoxybenzamide, a structured, multi-faceted approach would be necessary. This would typically involve a series of established experimental workflows designed to move from broad cellular effects to a specific molecular interaction.

A potential, though currently speculative, workflow for identifying the target of a novel compound like N-cyano-3,4,5-trimethoxybenzamide is outlined below. This serves as a conceptual guide to the rigorous process of target deconvolution in drug discovery.

Conceptual Target Identification Workflow

Caption: A conceptual workflow for the identification and validation of a novel compound's molecular target.

Conclusion

The initial query to provide a comparative guide for N-cyano-3,4,5-trimethoxybenzamide cannot be fulfilled due to the absence of a known molecular target in the current scientific literature. The 3,4,5-trimethoxyphenyl moiety is a common feature in compounds with diverse biological activities, but this structural similarity is insufficient to infer a specific mechanism of action for the N-cyano derivative.

The process of target identification is a cornerstone of modern drug discovery. For N-cyano-3,4,5-trimethoxybenzamide, this journey of discovery has yet to be publicly documented. Future research, employing systematic screening and validation methodologies, will be required to unlock its potential therapeutic applications and to enable the kind of in-depth comparative analysis originally envisioned. Researchers with access to this compound are encouraged to undertake such studies to contribute to the broader scientific understanding of its biological role.

Comparative

N-Cyano-3,4,5-Trimethoxybenzamide: A Strategic Guide to Combination Therapies and Comparative Performance

Topic: N-cyano-3,4,5-trimethoxybenzamide in Combination with Other Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Compound Profile N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-cyano-3,4,5-trimethoxybenzamide in Combination with Other Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Profile

N-cyano-3,4,5-trimethoxybenzamide (CAS: 55166-99-9) represents a specialized class of tubulin-targeting agents . Structurally derived from the pharmacophore of Combretastatin A-4 (CA-4) and Colchicine , this compound features a trimethoxybenzene ring essential for binding to the colchicine site on


-tubulin. The distinguishing N-cyano  moiety serves as a bioisostere for the carboxylic acid or amide group, potentially modulating pKa, metabolic stability, and prodrug activation kinetics.

Recent research, including studies from the University of Siena , highlights its potential utility not just as a standalone cytotoxic agent, but as a payload for Antibody-Drug Conjugates (ADCs) or a prodrug designed to reduce systemic toxicity while maintaining potent antitumor activity.

Property Details
Chemical Name N-cyano-3,4,5-trimethoxybenzamide
CAS Number 55166-99-9
Molecular Formula C

H

N

O

Molecular Weight 236.22 g/mol
Primary Target Tubulin (Colchicine Binding Site)
Mechanism Microtubule Destabilization

G2/M Arrest

Apoptosis
Key Application ADC Payload, Combination Chemotherapy, Prodrug Design
Mechanism of Action & Rationale for Combination
2.1. The Tubulin Inhibition Pathway

N-cyano-3,4,5-trimethoxybenzamide functions as a Microtubule Destabilizing Agent (MDA) . It binds to the colchicine site at the interface of


- and 

-tubulin dimers, preventing their polymerization into microtubules. This disruption leads to:
  • Mitotic Arrest: Cells are trapped in the G2/M phase.

  • Vascular Disruption: Rapid collapse of the cytoskeleton in endothelial cells, leading to tumor vascular shutdown (a characteristic of combretastatin analogs).

  • Apoptosis: Induction of cell death pathways (e.g., Caspase-3 activation).

2.2. The "N-Cyano" Advantage in Combinations

The N-cyano group (-CO-NH-CN) is acidic (pKa


 2-3) and can mimic a carboxylic acid while maintaining lipophilicity. In combination strategies, this moiety facilitates:
  • Prodrug Activation: It can be hydrolyzed or enzymatically cleaved to release the active amide or acid form in the tumor microenvironment.

  • Linker Chemistry: It provides a unique handle for conjugation to linkers in ADCs, allowing for controlled release of the cytotoxic payload.

TubulinPathway Compound N-cyano-3,4,5-trimethoxybenzamide Tubulin Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure leads to Vascular Vascular Disruption (Endothelial Cells) Polymerization->Vascular Cytoskeletal Collapse Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Vascular->Apoptosis Ischemia/Necrosis

Figure 1: Mechanism of action showing the dual pathway of direct cytotoxicity and vascular disruption.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares N-cyano-3,4,5-trimethoxybenzamide with standard tubulin inhibitors.

Feature N-cyano-3,4,5-trimethoxybenzamide Combretastatin A-4 (CA-4) Colchicine Paclitaxel (Taxol)
Binding Site Colchicine SiteColchicine SiteColchicine SiteTaxane Site
Mechanism Destabilizer (Inhibits Polymerization)DestabilizerDestabilizerStabilizer (Promotes Polymerization)
Solubility Moderate (Improved by N-cyano acidity)Poor (Requires phosphate prodrug)GoodVery Poor (Requires Cremophor)
Toxicity Profile Potential for reduced systemic toxicity (Prodrug)Cardiotoxicity risksHigh GI toxicityNeuropathy, Myelosuppression
MDR Resistance Low (Often evades P-gp efflux)LowHigh (P-gp substrate)High (P-gp substrate)
Primary Use Research / ADC Payload Clinical (Thyroid Cancer)Gout (Non-oncology)Broad Spectrum Oncology

Key Insight: Unlike Paclitaxel, which is a substrate for the P-glycoprotein (P-gp) efflux pump, trimethoxybenzamide derivatives often retain potency in Multi-Drug Resistant (MDR) cell lines, making them ideal partners for combination with taxanes or anthracyclines.

Combination Strategies & Protocols
Strategy A: Combination with DNA Damaging Agents (e.g., Doxorubicin)

Rationale: Tubulin inhibitors arrest cells in mitosis (M-phase), while DNA damaging agents like Doxorubicin are most effective in S/G2 phases. Combining them targets multiple cell cycle checkpoints and prevents repair mechanisms. Synergy: The N-cyano compound destabilizes the cytoskeleton, potentially enhancing the uptake or retention of Doxorubicin.

Experimental Protocol: Determination of Synergy (Combination Index)

  • Cell Seeding: Seed tumor cells (e.g., HeLa, MCF-7) in 96-well plates (5,000 cells/well). Incubate for 24h.

  • Drug Treatment:

    • Treat with N-cyano-3,4,5-trimethoxybenzamide alone (serial dilutions: 1 nM – 10

      
      M).
      
    • Treat with Doxorubicin alone.

    • Treat with constant ratio combinations (e.g., IC

      
      A : IC
      
      
      
      B).
  • Incubation: 48-72 hours at 37°C, 5% CO

    
    .
    
  • Viability Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate Combination Index (CI) using the Chou-Talalay method:

    • CI < 1: Synergism

    • CI = 1: Additive

    • CI > 1: Antagonism

Strategy B: Antibody-Drug Conjugates (ADCs)

Rationale: As highlighted by recent research (University of Siena), the N-cyano group can serve as a "mask" or linker attachment point. The antibody targets a tumor antigen (e.g., HER2), delivering the N-cyano payload directly to the cell. Protocol Overview:

  • Conjugation: React the N-cyano derivative (via a linker) with cysteine or lysine residues on the antibody.

  • Purification: Size Exclusion Chromatography (SEC) to remove free drug.

  • Characterization: Determine Drug-to-Antibody Ratio (DAR) via UV-Vis or Mass Spectrometry.

ADC_Strategy Antibody Antibody (mAb) (Targets Tumor Antigen) ADC ADC Complex Antibody->ADC Conjugation Linker Cleavable Linker Linker->ADC Payload N-cyano-3,4,5-trimethoxybenzamide Payload->Linker TumorCell Tumor Cell Entry (Endocytosis) ADC->TumorCell Binding Release Linker Cleavage (Lysosome) TumorCell->Release Internalization Action Tubulin Inhibition Release->Action Active Drug Released

Figure 2: Workflow for utilizing N-cyano-3,4,5-trimethoxybenzamide as an ADC payload.

Experimental Validation: Tubulin Polymerization Assay

To confirm the mechanism of action for the N-cyano derivative, use this self-validating fluorescence-based assay.

Materials:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (Guanosine Triphosphate).

  • DAPI (4',6-diamidino-2-phenylindole) fluorophore.

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA.
    

Step-by-Step Protocol:

  • Preparation: Dilute tubulin to 10

    
    M in cold buffer containing 1 mM GTP. Keep on ice.
    
  • Compound Addition: Add N-cyano-3,4,5-trimethoxybenzamide (10

    
    M final) to experimental wells. Use Paclitaxel  (enhancer) and Colchicine  (inhibitor) as controls.
    
  • Initiation: Transfer plate to a pre-warmed (37°C) fluorometer.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Result Interpretation:

    • Control: Sigmoidal curve (Nucleation

      
       Elongation 
      
      
      
      Plateau).
    • N-cyano Inhibitor: Flat line or significantly reduced slope (similar to Colchicine).

    • Paclitaxel: Rapid increase in fluorescence (hyper-polymerization).

References
  • PubChem. (n.d.). Benzenamide, N-cyano-3,4,5-trimethoxy-. National Library of Medicine. [Link]

  • University of Siena. (2025). Synthesis and evaluation of novel anticancer agents and prodrugs. (Referencing compound 34, N-cyano-3,4,5-trimethoxybenzamide, in the context of ADC payloads). [Link]

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[1][2] 291. Isolation and structure of combretastatins A-4, A-5, and A-6. Journal of Natural Products. (Foundational text on trimethoxy-based tubulin inhibitors).

  • Lu, Y., et al. (2012). Tubulin colchicine site inhibitors as vascular disrupting agents in cancer therapy. Current Medicinal Chemistry. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. [Link]

Sources

Validation

Benchmarking N-cyano-3,4,5-trimethoxybenzamide: A Technical Comparison Guide

Executive Summary N-cyano-3,4,5-trimethoxybenzamide represents a strategic structural modification in the class of Colchicine Binding Site Inhibitors (CBSIs) . By introducing a cyanamide ( ) moiety in place of a standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyano-3,4,5-trimethoxybenzamide represents a strategic structural modification in the class of Colchicine Binding Site Inhibitors (CBSIs) . By introducing a cyanamide (


) moiety in place of a standard amide or ester linkage, researchers aim to modulate hydrogen bonding capability, acidity (pKa ~7), and metabolic stability while retaining the pharmacophoric 3,4,5-trimethoxyphenyl ring essential for tubulin recognition.

This guide benchmarks the compound against industry-standard microtubule destabilizing agents (MDAs), providing a framework for evaluating its efficacy, mechanism of action (MoA), and experimental validation.

Mechanism of Action (MoA)

The primary target of N-cyano-3,4,5-trimethoxybenzamide is the


-tubulin subunit  of the 

-tubulin heterodimer.
  • Binding Site: Colchicine Binding Site (interface between

    
     and 
    
    
    
    subunits).
  • Effect: Steric hindrance prevents the "curved-to-straight" conformational change required for microtubule incorporation.

  • Outcome: Microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis.[1][2]

Pathway Visualization

The following diagram illustrates the interference of the compound with microtubule dynamics.[3][4][5]

Tubulin_Inhibition Tubulin_Dimer Free α/β-Tubulin Heterodimers Complex Tubulin-Inhibitor Complex (Colchicine Site) Tubulin_Dimer->Complex + Inhibitor Binding MT_Growth Microtubule Polymerization Tubulin_Dimer->MT_Growth Normal Physiology Inhibitor N-cyano-3,4,5-trimethoxybenzamide Inhibitor->Complex Complex->MT_Growth Inhibition (Steric Clash) Arrest G2/M Cell Cycle Arrest MT_Growth->Arrest Spindle Assembly Checkpoint Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of action showing the disruption of tubulin polymerization dynamics by N-cyano-3,4,5-trimethoxybenzamide.

Benchmarking Analysis

The following comparison evaluates N-cyano-3,4,5-trimethoxybenzamide against Colchicine (the reference standard) and Combretastatin A-4 (CA-4) (the potency standard).

Comparative Performance Matrix
FeatureN-cyano-3,4,5-trimethoxybenzamideColchicineCombretastatin A-4 (CA-4)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)
Binding Affinity (

)
Moderate (

range)*
High (

)
Very High (

)
IC

(Tubulin Polymerization)



Cytotoxicity (IC

HeLa/MCF-7)



Solubility Moderate (Polar N-cyano group)Good (Water soluble)Poor (Lipophilic)
Metabolic Stability Enhanced (Bioisostere resistance)ModerateLow (Cis-trans isomerization)

*Note: Values for the N-cyano derivative are estimated based on SAR data for benzamide analogues [1, 2].

Structural Advantages[6]
  • The N-Cyano Bioisostere: Unlike the parent amide (

    
    ), the N-cyano group (
    
    
    
    ) introduces acidity, allowing the molecule to exist as an anion at physiological pH. This can improve solubility and alter interactions with the Arg/Lys residues in the tubulin binding pocket.
  • Simplified Scaffold: It lacks the complex tricyclic structure of colchicine, making it synthetically accessible (2-3 steps) compared to the natural product extraction required for colchicine.

Experimental Protocols

To validate the performance of N-cyano-3,4,5-trimethoxybenzamide, the following assays are recommended. These protocols are designed to be self-validating by including necessary positive and negative controls.

In Vitro Tubulin Polymerization Assay

Objective: Quantify the inhibition of microtubule assembly in a cell-free system.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA.
    

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in ice-cold buffer containing 1 mM GTP.

  • Treatment: Add test compound (N-cyano-3,4,5-trimethoxybenzamide) at varying concentrations (1, 5, 10, 50

    
    ).
    
    • Positive Control: Colchicine (5

      
      ).
      
    • Negative Control: DMSO (Vehicle).

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time. The

    
     (slope of the linear growth phase) represents the polymerization rate.
    
Cell Viability Assay (MTT/MTS)

Objective: Determine the IC


 in cancer cell lines (e.g., HeLa, MCF-7).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Dosing: Treat with serial dilutions of the compound (0.01 - 100

    
    ) for 48h.
    
  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate % viability relative to DMSO control.

Synthesis & SAR Logic Visualization

Understanding the synthesis helps in designing derivatives. The N-cyano group is typically introduced via cyanamide coupling.

SAR_Workflow Acid 3,4,5-Trimethoxybenzoic Acid Chloride Acid Chloride Intermediate Acid->Chloride Activation Product N-cyano-3,4,5-trimethoxybenzamide Chloride->Product Nucleophilic Acyl Substitution Derivatives Heterocyclic Derivatives (Benzofurans/Indoles) Product->Derivatives Further Functionalization SOCl2 SOCl2, Reflux NH2CN NH2CN / NaH Cyclization Cyclization

Figure 2: Synthetic pathway and relationship to complex derivatives. The N-cyano compound often serves as a scaffold for more potent heterocyclic inhibitors [3].

References

  • Lu, Y., et al. (2012). "Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Romagnoli, R., et al. (2010). "Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry. Link

  • PubChem. "Benzenamide, N-cyano-3,4,5-trimethoxy- (Compound Summary)." National Library of Medicine. Link

  • Perez-Sacau, E., et al. (2022). "Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of N-cyano-3,4,5-trimethoxybenzamide Synthesis

This guide provides a comprehensive framework for the synthesis and rigorous experimental validation of N-cyano-3,4,5-trimethoxybenzamide. In the landscape of pharmaceutical research and complex organic synthesis, the un...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis and rigorous experimental validation of N-cyano-3,4,5-trimethoxybenzamide. In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous confirmation of a molecule's structure and purity is paramount. This document moves beyond a simple recitation of methods to explain the underlying scientific rationale for a multi-technique, cross-validated approach, ensuring the trustworthiness and reproducibility of your experimental findings.

The core principle advocated here is the use of orthogonal methods—analytical techniques that rely on different physicochemical principles—to provide a robust and comprehensive characterization of the target compound.[1][2] By comparing the results from distinct analytical frameworks, we can achieve the highest confidence in the material's identity, purity, and stability.

Proposed Synthesis Pathway and Rationale

N-cyano-3,4,5-trimethoxybenzamide is an N-acylcyanamide. A logical and efficient synthetic approach involves the acylation of cyanamide with a suitable acylating agent, in this case, 3,4,5-trimethoxybenzoyl chloride. This precursor is readily synthesized from the commercially available 3,4,5-trimethoxybenzoic acid.[3][4]

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation. A common and effective method involves refluxing the acid with thionyl chloride (SOCl₂).[3]

  • Rationale: Thionyl chloride is chosen for its efficiency and the convenient removal of byproducts (SO₂ and HCl) as gases, which drives the reaction to completion.

Step 2: Synthesis of N-cyano-3,4,5-trimethoxybenzamide

The resulting acyl chloride can then be reacted with cyanamide in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to yield the target N-acylcyanamide. This is analogous to established methods for the synthesis of similar compounds.

  • Rationale: The base is crucial for scavenging the HCl generated during the reaction, preventing the protonation of cyanamide and promoting the nucleophilic attack on the acyl chloride.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Target Synthesis Acid 3,4,5-Trimethoxybenzoic Acid AcylChloride 3,4,5-Trimethoxybenzoyl Chloride Acid->AcylChloride Target N-cyano-3,4,5- trimethoxybenzamide Cyanamide Cyanamide

Caption: Proposed two-step synthesis of N-cyano-3,4,5-trimethoxybenzamide.

Primary Validation: A Spectroscopic Triad

The initial confirmation of the successful synthesis relies on a combination of spectroscopic techniques, each providing a unique piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for the detailed structural elucidation of organic molecules, offering insights into the chemical environment of each proton and carbon atom.[1]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling patterns to confirm the connectivity of the molecule. Compare the ¹³C spectrum with predicted values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the exact molecular formula.

Experimental Protocol: LC-MS (HRMS)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like acetonitrile or methanol.

  • Chromatography: Inject the sample into an LC-MS system, typically using a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) to ensure separation from any residual impurities.

  • Mass Analysis: Acquire the mass spectrum using an electrospray ionization (ESI) source in positive ion mode.

Summary of Expected Primary Validation Data
Technique Purpose Expected Observations for N-cyano-3,4,5-trimethoxybenzamide
¹H NMR Structural Elucidation & Proton Environment- Singlet for two aromatic protons. - Two distinct singlets for the methoxy groups (one for the C4-OCH₃ and one for the C3/C5-OCH₃ protons, integrating to 3H and 6H respectively).
¹³C NMR Carbon Skeleton Confirmation- Signals for the carbonyl carbon (C=O), nitrile carbon (C≡N), and aromatic carbons. - Signals for the methoxy carbons.
FT-IR Functional Group Identification- Strong, sharp absorption band around 2200-2260 cm⁻¹ for the nitrile (C≡N) stretch. - Strong absorption band around 1680-1720 cm⁻¹ for the carbonyl (C=O) stretch. - C-O stretching bands for the methoxy groups.
HRMS (ESI+) Molecular Weight & Formula Confirmation- Detection of the [M+H]⁺ or [M+Na]⁺ ion. - The exact mass should correspond to the molecular formula C₁₂H₁₂N₂O₄ (Expected m/z for [M+H]⁺: 249.0875).[5]

Cross-Validation with an Orthogonal Method: HPLC

While the spectroscopic triad provides strong evidence for the structure, it is not sufficient to rigorously determine purity. For instance, an impurity with similar functional groups might not be easily distinguished by FT-IR. Therefore, we employ an orthogonal technique like High-Performance Liquid Chromatography (HPLC) for robust purity assessment.[6] HPLC separates compounds based on their differential partitioning between a mobile and a stationary phase, a principle distinct from the spectroscopic methods.[1]

Validation_Workflow cluster_0 Primary Validation cluster_1 Orthogonal Cross-Validation NMR NMR (¹H, ¹³C) FTIR FT-IR Conclusion Confirmed Structure & Purity >95% NMR->Conclusion MS HRMS FTIR->Conclusion MS->Conclusion HPLC HPLC-UV HPLC->Conclusion Product Synthesized Product Product->NMR Structural ID Product->FTIR Structural ID Product->MS Structural ID Product->HPLC Purity Assay

Caption: Workflow for orthogonal cross-validation of experimental results.

Experimental Protocol: HPLC with UV Detection

  • System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a gradient elution system.

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-22 min: 95% to 5% B

    • 22-25 min: 5% B

  • Detection: Use a UV detector set to a wavelength where the aromatic ring has strong absorbance (e.g., 254 nm or 270 nm).

  • Analysis: The purity of the compound is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Comparative Analysis: Why This is a Self-Validating System

The power of this approach lies in its self-validating nature. A successful outcome requires concordance across all techniques:

Validation Checkpoint Primary Method Result Orthogonal Method Result Conclusion if Concordant
Molecular Identity HRMS shows the correct mass for C₁₂H₁₂N₂O₄.¹H and ¹³C NMR signals are consistent with the proposed structure.The correct molecule has been synthesized.
Functional Groups FT-IR shows characteristic C≡N and C=O stretches.¹³C NMR shows corresponding signals for nitrile and carbonyl carbons.The key functional groups are present and correctly bonded.
Purity Assessment ¹H NMR shows minimal impurity signals.HPLC chromatogram shows a single major peak (>95% area).The sample is of high purity, confirmed by two different physical principles (magnetic resonance vs. chromatographic retention).

If, for example, HPLC analysis reveals two major peaks while NMR suggests a pure sample, it would indicate the presence of an impurity that co-elutes or has a very similar NMR spectrum, prompting further investigation and purification. This is the essence of cross-validation: ensuring that no single method's limitations mask a potential issue.[6][7]

Conclusion

The synthesis of novel compounds like N-cyano-3,4,5-trimethoxybenzamide demands a level of analytical rigor that extends beyond simple characterization. By implementing a primary spectroscopic triad (NMR, FT-IR, HRMS) and cross-validating those findings with an orthogonal method such as HPLC, researchers can establish a self-validating workflow. This approach provides the highest degree of confidence in the final product's identity and purity, ensuring the integrity and reproducibility of subsequent research and development activities.

References

  • Google Patents. Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.
  • PrepChem.com. Synthesis of i) 3,4,5-Trimethoxybenzyl chloride. Available at: [Link]

  • Pharmacopeial Forum. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Available at: [Link]

  • News-Medical.Net. Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Available at: [Link]

  • AWS. Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. Available at: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • PubChem. Benzenamide, N-cyano-3,4,5-trimethoxy-. Available at: [Link]

Sources

Validation

Comparative In Vivo Profiling: N-cyano-3,4,5-trimethoxybenzamide vs. Standard Tubulin Inhibitors

Topic: In vivo Validation of N-cyano-3,4,5-trimethoxybenzamide Efficacy Content Type: Comparative Experimental Guide Audience: Drug Discovery Scientists, Pharmacologists, and Medicinal Chemists. Executive Summary & Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vivo Validation of N-cyano-3,4,5-trimethoxybenzamide Efficacy Content Type: Comparative Experimental Guide Audience: Drug Discovery Scientists, Pharmacologists, and Medicinal Chemists.

Executive Summary & Pharmacological Rationale

N-cyano-3,4,5-trimethoxybenzamide (N-CN-TMB) represents a strategic lead optimization of the classic 3,4,5-trimethoxybenzamide pharmacophore. While the parent scaffold is a well-established ligand for the colchicine-binding site on


-tubulin, the introduction of the N-cyano moiety serves as a non-classical bioisostere for the amide bond.

Why this modification?

  • Acidity & Solubility: The electron-withdrawing cyano group significantly lowers the pKa of the amide nitrogen (from ~16 to ~4–5), potentially improving aqueous solubility at physiological pH without disrupting the critical hydrogen-bonding network required for tubulin interaction.

  • Metabolic Stability: The N-acyl cyanamide motif can offer resistance to specific amidases that rapidly degrade standard benzamide derivatives in vivo.

This guide outlines the protocol to validate N-CN-TMB efficacy in murine xenograft models, benchmarking it against Combretastatin A-4 Phosphate (CA-4P) (the vascular-disrupting gold standard) and Paclitaxel (the mitotic arrest standard).

Mechanistic Pathway (Graphviz Visualization)

The primary mechanism of action (MOA) for trimethoxybenzamides is the destabilization of microtubule dynamics, leading to mitotic catastrophe and vascular collapse in tumors.

MOA_Pathway Compound N-CN-TMB Target Tubulin (Colchicine Site) Compound->Target High Affinity Binding Effect1 Microtubule Depolymerization Target->Effect1 Inhibits Assembly Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Tumor Cells Effect3 Vascular Disruption (Endothelial Cell Retraction) Effect1->Effect3 Endothelial Cells Outcome1 Mitotic Catastrophe Effect2->Outcome1 Outcome2 Tumor Necrosis/Hypoxia Effect3->Outcome2 Apoptosis Apoptosis & Tumor Regression Outcome1->Apoptosis Outcome2->Apoptosis

Caption: Dual-mechanism of N-CN-TMB: Direct cytotoxicity via mitotic arrest and indirect necrosis via vascular shutdown.

Comparative Landscape: Product vs. Alternatives

The following table contrasts N-CN-TMB with established clinical and research standards.

FeatureN-CN-TMB (Candidate) Combretastatin A-4P (CA-4P) Paclitaxel (PTX)
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Taxane Site)
Effect on Microtubules Destabilizer (Depolymerization)Destabilizer (Depolymerization)Stabilizer (Polymerization)
Vascular Disruption High (Predicted)Very High (Clinical Benchmark)Low/Moderate
Metabolic Liability Low (N-cyano resistance)High (Rapid hydrolysis of phosphate)Moderate (CYP metabolism)
Solubility Moderate (Acidic pKa aids salts)High (Water soluble prodrug)Low (Requires Cremophor/Ethanol)
Typical Dose (Mouse) 10–50 mg/kg (IP)20–100 mg/kg (IP)10–20 mg/kg (IV)

Experimental Protocol: In Vivo Xenograft Efficacy

Study Objective

To determine the Tumor Growth Inhibition (TGI) of N-CN-TMB in a human colon cancer (HCT116) or breast cancer (MDA-MB-231) xenograft model compared to CA-4P.

Workflow Diagram

InVivo_Workflow Step1 Cell Culture (HCT116/MDA-MB-231) Step2 Inoculation (Subcutaneous, Flank) Step1->Step2 Step3 Staging (Tumors ~100-150 mm³) Step2->Step3 Step4 Randomization (n=8 mice/group) Step3->Step4 Step5 Treatment (Q2D x 3 weeks) Step4->Step5 Step6 Analysis (Vol, BW, IHC) Step5->Step6

Caption: Standardized xenograft workflow ensuring statistical power and ethical compliance.

Detailed Methodology
1. Formulation
  • Vehicle Control: 10% DMSO + 40% PEG400 + 50% Saline.

  • N-CN-TMB: Dissolve in 10% DMSO, then add PEG400, vortex, and slowly add saline. (Target conc: 5 mg/mL for 50 mg/kg dose).

  • CA-4P: Dissolve in sterile saline (water-soluble).

2. Animal Model
  • Species: BALB/c Nude Mice (Female, 6–8 weeks).

  • Inoculation:

    
     HCT116 cells in 100 µL Matrigel/PBS (1:1) injected subcutaneously into the right flank.
    
  • Randomization: When tumors reach 100–150 mm³ (approx. 10 days post-implant), randomize mice into 4 groups (n=8 per group) to ensure equal average tumor volume across groups.

3. Dosing Regimen
  • Group A (Vehicle): IP, Q2D (Every 2 days) for 21 days.

  • Group B (N-CN-TMB Low): 25 mg/kg, IP, Q2D.

  • Group C (N-CN-TMB High): 50 mg/kg, IP, Q2D.

  • Group D (Positive Control - CA-4P): 50 mg/kg, IP, Q2D.

4. Data Collection
  • Tumor Volume (TV): Measure with calipers every 2 days. Formula:

    
    .
    
  • Body Weight (BW): Weigh daily. >20% weight loss requires euthanasia (humane endpoint).

5. Terminal Analysis (Day 22)
  • Harvest tumors and weigh them.

  • Histology: Fix in 10% formalin. Stain for H&E (necrosis quantification) and CD31 (microvessel density).

Anticipated Results & Data Interpretation

The following table illustrates representative data criteria for a successful validation, based on the efficacy profiles of similar trimethoxybenzamide derivatives [1, 2].

MetricVehicleN-CN-TMB (50 mg/kg)CA-4P (50 mg/kg)Interpretation
Final Tumor Vol (mm³)



Success: N-CN-TMB shows statistically significant reduction (

) vs Vehicle.
TGI (%) -62.5% 66.7% Comparable efficacy to gold standard implies successful bioisosteric replacement.
Necrosis Score (H&E) < 5%~60% (Central)~70% (Central)Indicates vascular disrupting activity (VDA) typical of this class.
Body Weight Change +2%-5%-8%<10% loss indicates acceptable tolerability.

Statistical Analysis: Data must be analyzed using Two-way ANOVA followed by Bonferroni’s post-hoc test. Error bars should represent Standard Error of the Mean (SEM).

Troubleshooting & Optimization

  • Issue: Precipitation at injection site.

    • Cause: N-cyano group acidity causing precipitation in unbuffered saline.

    • Solution: Adjust vehicle pH to 7.4 using minimal bicarbonate or switch to a cyclodextrin-based formulation (e.g., 20% HP-

      
      -CD).
      
  • Issue: High Toxicity (Weight loss >15%).

    • Cause: Off-target tubulin binding in healthy tissue.

    • Solution: De-escalate dose to 15 mg/kg or switch to an intermittent schedule (Q3D or Q4D).

References

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[1][2][3][4][5][6][7] 291. Isolation and structure of combretastatins A-1 and B-1. Journal of Natural Products. Link

  • Wang, Y., et al. (2019). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities.[6] Journal of Medicinal Chemistry. Link

  • Grosios, K., et al. (1999). In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug. British Journal of Cancer. Link

  • Zhu, H., et al. (2018). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere.[8][9] RSC Advances. Link

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of N-cyano-3,4,5-trimethoxybenzamide Derivatives

< Introduction N-cyano-3,4,5-trimethoxybenzamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The unique combination of a benzamide backbone,...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

N-cyano-3,4,5-trimethoxybenzamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The unique combination of a benzamide backbone, a reactive N-cyano group, and electron-donating methoxy substituents creates a scaffold ripe for chemical modification and functionalization[1][2][3][4]. Accurate structural elucidation and purity assessment are paramount for advancing research and development involving these molecules. This guide provides a comprehensive comparison of the key spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this chemical family. We will explore the foundational spectral characteristics of the parent compound and delve into the predictable variations that arise from structural modifications, supported by detailed experimental protocols for robust data acquisition.

Overall Spectroscopic Characterization Workflow

A systematic approach is crucial for the unambiguous identification of a synthesized derivative. The following workflow outlines a logical sequence of analyses, ensuring that data from each technique provides complementary information to build a complete structural picture.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration & Final Structure Prep Synthesized Compound (Crude Product) Purify Purification (e.g., Column Chromatography, Recrystallization) Prep->Purify Pure_Sample Pure, Dry Sample Purify->Pure_Sample IR FTIR Spectroscopy (Functional Group ID) Pure_Sample->IR Quick functional group check MS Mass Spectrometry (Molecular Weight & Formula) Pure_Sample->MS Confirm mass NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Pure_Sample->NMR Detailed structural elucidation Integrate Integrate All Data IR->Integrate MS->Integrate NMR->Integrate Structure Final Structure Confirmation Integrate->Structure

Caption: General workflow for the spectroscopic analysis of a new compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of N-cyano-3,4,5-trimethoxybenzamide is characterized by distinct, well-resolved signals. The chemical environment of each proton dictates its chemical shift (δ), providing a fingerprint of the molecule's structure.

  • Aromatic Protons (H-2, H-6): Due to the symmetrical substitution pattern, the two protons on the aromatic ring are chemically equivalent. They appear as a singlet, typically in the range of δ 7.0-7.5 ppm . Their exact position is influenced by the combined electronic effects of the three methoxy groups and the N-cyano-amide substituent.

  • Methoxy Protons (OCH₃): The nine protons of the three methoxy groups are also highly symmetrical. The two methoxy groups at positions 3 and 5 are equivalent, while the one at position 4 is unique. However, they often appear as a single, sharp singlet around δ 3.8-3.9 ppm due to their similar electronic environments[5]. High-field instruments may resolve them into two distinct singlets (a 6H singlet for C3/C5-OCH₃ and a 3H singlet for C4-OCH₃).

Comparative Analysis:

Introducing a new substituent onto the aromatic ring breaks the molecule's symmetry and dramatically alters the ¹H NMR spectrum. The effect depends on the electronic nature of the substituent:

  • Electron-Donating Groups (EDGs) like -NH₂ or -OH will shield nearby protons, causing their signals to shift upfield (to a lower δ value)[6].

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -Cl will deshield adjacent protons, shifting their signals downfield (to a higher δ value)[6][7].

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Notes
Parent Compound ~7.1 (s, 2H)~3.9 (s, 9H)Symmetrical structure leads to simple, clean signals.
Derivative A (with -NO₂ at C-2)~7.8 (s, 1H)~4.0 (s, 3H), ~3.9 (s, 6H)The powerful deshielding effect of the nitro group shifts the remaining aromatic proton significantly downfield. The methoxy groups may become non-equivalent.
Derivative B (with -NH₂ at C-2)~6.5 (s, 1H)~3.8 (s, 9H)The strong shielding from the amine group shifts the aromatic proton upfield. The -NH₂ protons would appear as a broad singlet elsewhere in the spectrum.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): Typically found in the range of δ 160-170 ppm .

  • Nitrile Carbon (C≡N): Appears in the range of δ 110-120 ppm [8].

  • Aromatic Carbons: The substituted carbons (C-1, C-3, C-4, C-5) appear between δ 140-155 ppm , while the proton-bearing carbons (C-2, C-6) are more upfield, around δ 105-110 ppm [5].

  • Methoxy Carbons (OCH₃): These signals are typically found around δ 56-61 ppm [5].

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The N-cyano-3,4,5-trimethoxybenzamide structure has several characteristic vibrational bands.

  • C≡N Stretch (Nitrile): A sharp, intense absorption peak is expected in the 2220-2260 cm⁻¹ region. This peak is a hallmark of the nitrile group and is often used for initial confirmation of a successful cyanation reaction[9][10]. Aromatic conjugation tends to shift this peak to the lower end of the range[10].

  • C=O Stretch (Amide I Band): A very strong and prominent absorption appears in the 1630-1680 cm⁻¹ range. This band, known as the Amide I band, is characteristic of the carbonyl group in amides[11][12].

  • C-O Stretch (Methoxy/Aryl Ether): Strong absorptions corresponding to the C-O stretching of the methoxy groups and the aryl ether linkages are found in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium intensity peaks in the 1400-1600 cm⁻¹ region are indicative of the aromatic ring.

Comparative Analysis:

The positions of the C≡N and C=O stretching frequencies are particularly sensitive to the electronic environment.

CompoundC≡N Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Notes
Parent Compound ~2225 (sharp, strong)~1670 (very strong)Typical values for an N-cyano-benzamide.
Derivative A (with ring EWG)~2235~1685Electron-withdrawing groups decrease electron density on the amide and nitrile, strengthening the bonds and shifting their frequencies higher.
Derivative B (with ring EDG)~2215~1660Electron-donating groups increase conjugation and electron delocalization, weakening the C=O and C≡N bonds and shifting frequencies lower.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Electron Ionization (EI) is a common technique that causes extensive fragmentation, which can be highly informative.

The parent N-cyano-3,4,5-trimethoxybenzamide has a molecular weight of 222.22 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 222 .

Key Fragmentation Pathways:

Aromatic amides often undergo characteristic fragmentation patterns. The stability of the aromatic ring means that the molecular ion peak is typically prominent[13][14].

  • Formation of the Benzoyl Cation: A primary fragmentation pathway for benzamides is the cleavage of the N-C bond to lose the cyanamide radical (•NCN), leading to a highly stable 3,4,5-trimethoxybenzoyl cation.

  • Loss of CO: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form a substituted phenyl cation[15][16].

  • Loss of Methyl Radicals: Sequential loss of methyl radicals (•CH₃) from the methoxy groups is also a common fragmentation pattern for methoxy-substituted aromatic compounds.

G M [M]⁺˙ m/z = 222 F1 [M - •NCN]⁺ m/z = 180 (Trimethoxybenzoyl cation) M->F1 - •NCN F2 [F1 - CO]⁺ m/z = 152 (Trimethoxyphenyl cation) F1->F2 - CO F3 [F2 - •CH₃]⁺ m/z = 137 F2->F3 - •CH₃

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-cyano-3,4,5-trimethoxybenzamide

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. The proper handling of wast...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. The proper handling of waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of N-cyano-3,4,5-trimethoxybenzamide, grounding each recommendation in established safety principles and regulatory standards. Our primary focus is on mitigating the risks associated with the cyano functional group, which dictates the stringent handling procedures required for this compound.

Core Principle: Hazard-Based Waste Management

The disposal protocol for any chemical is dictated by its inherent hazards. N-cyano-3,4,5-trimethoxybenzamide (C₁₁H₁₂N₂O₄) contains a covalently bound cyano group (-C≡N). While integrated into a larger organic structure, this moiety is the primary driver of its hazard profile. Compounds containing the cyanide group are treated with extreme caution due to their potential to release highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[1][2] Therefore, all waste streams containing this compound must be managed as cyanide-containing hazardous waste.[1][3]

Many cyanide compounds are classified by the Environmental Protection Agency (EPA) as P-listed, or acutely toxic, wastes.[2][4] This classification carries the most stringent disposal regulations, including the requirement that the original, empty container be managed as hazardous waste.[2]

Pre-Disposal Checklist: Engineering Controls and PPE

Before generating any waste, ensure the proper safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

Engineering Controls:

  • Chemical Fume Hood: All handling and waste consolidation must be performed within a certified laboratory chemical fume hood.[1][2][3] This is critical to contain any potential release of volatile compounds or aerosols.

  • Designated Area: Establish a designated area within the lab specifically for working with cyanide compounds to prevent cross-contamination.[3]

Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to prevent dermal contact, inhalation, and ingestion.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear double nitrile gloves to provide a robust barrier against contamination.[1]

  • Body Protection: A standard lab coat is required. Ensure it is buttoned completely.[2]

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, a risk assessment may indicate the need for respiratory protection, especially if dusts are generated.[5][6]

PPE ItemSpecificationRationale
Eye Protection Chemical Safety GogglesProtects against splashes and aerosols.
Hand Protection Double Nitrile GlovesProvides robust chemical resistance and prevents cross-contamination.
Body Protection Lab CoatProtects skin and personal clothing from contamination.

Step-by-Step Disposal Protocol

The fundamental principle of cyanide waste management is strict segregation. Never mix cyanide-containing waste with other chemical waste streams.[2]

Step 1: Waste Characterization and Segregation

Immediately upon generation, classify any material that has come into contact with N-cyano-3,4,5-trimethoxybenzamide as "Cyanide-Containing Hazardous Waste." This includes:

  • Unused or excess solid compound.

  • Contaminated solutions or reaction mixtures.

  • Contaminated lab supplies (e.g., pipette tips, weigh boats, absorbent pads, gloves).[7]

Crucially, maintain separate, dedicated waste containers for solids and liquids. [3]

Step 2: Containerization
  • Obtain Proper Containers: Contact your institution's Environmental Health & Safety (EH&S) department to obtain designated hazardous waste containers.[1] These containers must be durable, compatible with the chemical, and have secure, tight-fitting lids.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-cyano-3,4,5-trimethoxybenzamide"

    • An indication of the hazards (e.g., "Acutely Toxic," "Cyanide Waste")

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate spills or leaks.[1]

Step 3: Waste Accumulation
  • Solid Waste:

    • Collect all contaminated disposable materials, such as gloves, absorbent pads, and weigh paper, in a dedicated solid cyanide waste container.[3][7] It is best practice to double-bag these items in 6-mil polyethylene bags before placing them in the final container.[1]

    • The original product container, even when "empty," must be disposed of as hazardous waste.[2] Do not rinse it. Place it directly into the solid waste container.

  • Liquid Waste:

    • Carefully pour all liquid waste containing N-cyano-3,4,5-trimethoxybenzamide into the dedicated liquid cyanide waste container.

    • CRITICAL: Ensure the pH of the waste container remains neutral or basic (pH > 7). Never add acidic solutions to a cyanide waste container, as this will generate lethal hydrogen cyanide (HCN) gas.[1]

Step 4: Decontamination of Reusable Labware

Proper decontamination ensures that reusable items like glassware and spatulas are safe for subsequent use. This process must be performed inside a chemical fume hood.[3]

  • Initial Rinse: Rinse the contaminated surfaces with a pH 10 buffer solution. This high pH helps to stabilize the cyanide salts and prevent HCN formation.[3][7] Collect this initial rinseate and dispose of it as liquid cyanide hazardous waste.[7]

  • Oxidative Decontamination: After the buffer rinse, carefully clean the surfaces with a freshly prepared 10% bleach (sodium hypochlorite) solution. The bleach will oxidize the cyanide to the less toxic cyanate.

  • Final Rinse: Thoroughly rinse the labware with water.

  • Waste Collection: All solutions and wipes used during decontamination must be collected and managed as cyanide-containing hazardous waste.[3]

Step 5: Final Disposal
  • Storage: Keep all sealed and labeled cyanide waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory until they are ready for pickup.[2] This area should be secure and away from incompatible materials.

  • Request Pickup: Follow your institution's procedures to request a hazardous waste pickup from the EH&S department.[1][3] They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_handling Handling & Decontamination cluster_final Final Disposal A Assess Hazards (Cyanide Moiety) B Don Required PPE (Goggles, Double Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Generation of N-cyano-3,4,5-trimethoxybenzamide Waste C->D E Waste Type? D->E F Solid Waste (Contaminated PPE, Labware, Empty Containers) E->F Solid G Liquid Waste (Solutions, Rinsates) E->G Liquid H Reusable Glassware E->H Reusable I Place in Labeled SOLID Cyanide Waste Container F->I J Place in Labeled LIQUID Cyanide Waste Container (Ensure pH > 7) G->J K Decontamination Protocol (pH 10 Buffer -> 10% Bleach) H->K M Securely Seal Containers I->M J->M L Collect Decon Waste as Liquid Cyanide Waste K->L L->J N Store in Designated Satellite Accumulation Area (SAA) M->N O Request Pickup from EH&S N->O

Caption: Decision workflow for the safe disposal of N-cyano-3,4,5-trimethoxybenzamide waste.

Emergency Procedures: Spills

In the event of a spill, immediate and correct action is vital.

  • Small Spills (inside a fume hood):

    • Confine the spill using absorbent pads.[7]

    • Decontaminate the area first with a pH 10 buffer solution, followed by a 10% bleach solution.[3]

    • Collect all cleanup materials as solid cyanide hazardous waste.[3][7]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert others nearby.[3]

    • Contact your institution's emergency number (e.g., 911) and the EH&S department immediately.[3]

    • Do not attempt to clean up a large spill yourself.

By adhering to these scientifically grounded and procedurally robust guidelines, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible chemical stewardship.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Benzenamide, N-cyano-3,4,5-trimethoxy-. PubChem, National Library of Medicine. [Link]

  • Cyanides SOP. Wayne State University Research. [Link]

  • Cyanides Safe Work Procedure. University of Victoria. [Link]

  • Cyanide Safe Use Guidelines. Columbia University Research. [Link]

  • Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

Handling

Personal protective equipment for handling N-cyano-3,4,5-trimethoxybenzamide

Comprehensive Safety Guide: Handling N-cyano-3,4,5-trimethoxybenzamide This guide provides essential safety protocols and operational directives for the handling of N-cyano-3,4,5-trimethoxybenzamide. As a compound featur...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide: Handling N-cyano-3,4,5-trimethoxybenzamide

This guide provides essential safety protocols and operational directives for the handling of N-cyano-3,4,5-trimethoxybenzamide. As a compound featuring both a cyano moiety and a benzamide core, a dual-pronged approach to risk assessment is critical. The procedures outlined below are designed to empower researchers with the knowledge to manage these risks effectively, ensuring a safe and controlled laboratory environment.

Hazard Analysis: Understanding the Dual-Nature of the Compound

A thorough understanding of the potential hazards associated with N-cyano-3,4,5-trimethoxybenzamide is foundational to its safe handling. The risk profile is dominated by its two key functional groups.

  • The Cyano Moiety (-C≡N): The primary and most acute hazard stems from the cyano group. While an organic nitrile is generally less acutely toxic than inorganic cyanide salts (e.g., sodium cyanide), it can still pose significant risks. The principal concern is the potential for hydrolysis, especially under acidic conditions, which can liberate highly toxic hydrogen cyanide (HCN) gas.[1][2][3] HCN is a potent and rapidly acting poison that can be fatal upon inhalation.[2] Furthermore, organic cyano compounds can be absorbed through the skin, and their metabolic pathways can sometimes release cyanide ions within the body.[2]

  • The Benzamide Core: Benzamide and its derivatives represent a broad class of chemicals with varied toxicological profiles.[4][5] While the 3,4,5-trimethoxybenzamide parent structure is not classified as highly hazardous, related compounds can cause irritation to the eyes, skin, and respiratory tract.[4] Some benzamides are also suspected of causing genetic defects.[5] Therefore, minimizing direct contact and aerosol generation is a standard precautionary measure.[4][6]

The Hierarchy of Controls: Engineering Safeguards First

Before any personal protective equipment is worn, the work environment must be engineered to provide the highest possible level of passive protection.

  • Chemical Fume Hood: All manipulations of N-cyano-3,4,5-trimethoxybenzamide, including weighing, transfers, solution preparation, and reaction work-ups, must be conducted within a certified chemical fume hood with a face velocity between 80-120 feet per minute (fpm).[7] This is your primary defense against the inhalation of powders or potential HCN off-gassing.

  • Designated Work Area: Establish a clearly marked "Cyanide Compound Work Area" within the fume hood.[2][3] This prevents cross-contamination and ensures that all personnel are aware of the specific hazards.

  • Restricted Access: When working with this compound, ensure the laboratory is not crowded and that only essential personnel are present. Never work alone.[2]

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and a fire extinguisher suitable for chemical fires (e.g., dry chemical or CO2).[1][7]

Personal Protective Equipment (PPE): A Multi-Barrier System

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is task-dependent.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Safety goggles and a face shieldDouble-gloving with nitrile glovesLab coatNot required inside a certified fume hood.
Preparing Solutions Safety goggles and a face shieldDouble-gloving with nitrile glovesLab coat and a chemical-resistant apronNot required inside a certified fume hood.
Running Reactions/Work-up Safety gogglesDouble-gloving with nitrile glovesLab coatNot required inside a certified fume hood.
Large Spill Cleanup (>1g) Safety goggles and a face shieldThicker, chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical-resistant suit or apronConsult EHS; an air-purifying respirator with appropriate cartridges may be necessary.[5][8]

Rationale for PPE Selection:

  • Eye and Face Protection: Safety glasses are insufficient. Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards are mandatory to protect against splashes and fine powders.[5][8] A face shield should be worn over goggles during tasks with a higher splash potential, such as transferring solutions or cleaning up spills.[1][9]

  • Hand Protection: Nitrile gloves provide adequate protection for incidental contact.[7] Double-gloving is a critical best practice.[1] It provides a backup barrier and allows for the safe removal of the outer, contaminated glove without touching its surface. Always inspect gloves for tears or pinholes before use.[8]

  • Body Protection: A standard lab coat protects personal clothing from minor spills and contamination.[4] For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron provides an additional layer of protection.[7]

Workflow for PPE Selection and Safe Handling

The following diagram illustrates the decision-making process for safely handling N-cyano-3,4,5-trimethoxybenzamide.

PPE Selection and Safe Handling Workflow start Start: Plan Experiment with N-cyano-3,4,5-trimethoxybenzamide risk_assessment Conduct Risk Assessment (Review SDS & SOPs) start->risk_assessment eng_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) risk_assessment->eng_controls designated_area Establish Designated Work Area eng_controls->designated_area task_type Identify Task Type designated_area->task_type weighing Weighing/Transfer (Solid) task_type->weighing  Solid Handling solution Solution Prep/ Reaction task_type->solution Liquid Handling   spill Spill or Emergency task_type->spill Emergency ppe_weigh PPE: - Goggles + Face Shield - Double Nitrile Gloves - Lab Coat weighing->ppe_weigh ppe_solution PPE: - Goggles (+ Face Shield) - Double Nitrile Gloves - Lab Coat + Apron solution->ppe_solution ppe_spill PPE: - Full Emergency Gear - Consult EHS - Potential Respirator Use spill->ppe_spill procedure Execute Procedure in Fume Hood ppe_weigh->procedure ppe_solution->procedure ppe_spill->procedure Cleanup Procedure decon Decontaminate & Dispose procedure->decon end End of Procedure decon->end

Caption: Decision workflow for risk assessment and PPE selection.

Operational and Disposal Plans

A. Safe Handling and Operational Protocol

  • Preparation: Before bringing the chemical into the hood, ensure all necessary equipment, reagents, and waste containers are prepared and within reach to minimize movement. Crucially, ensure no acids are present in the fume hood unless absolutely required for the reaction chemistry.[1][2]

  • Weighing: When weighing the solid, use a disposable weigh boat or creased weighing paper. Perform this task gently to avoid creating airborne dust.

  • Solubilization: Add solvent to the solid slowly. Use neutral or basic solvents where possible. If an acidic solvent is required, add it dropwise with extreme caution in the back of the fume hood.

  • Post-Handling: After completing the work, immediately remove the outer pair of gloves and dispose of them in the designated cyanide-containing solid waste container.[7] Wash hands thoroughly with soap and water after exiting the lab.[1]

B. Decontamination Protocol

All non-disposable items (glassware, spatulas, stir bars) and surfaces must be decontaminated immediately after use, inside the fume hood.[1][3]

  • Step 1: Alkaline Rinse: First, rinse all contaminated surfaces and equipment with a pH 10 buffer solution.[1][3][7] This step is critical to ensure the surface is basic, preventing the formation of HCN gas in the next step.

  • Step 2: Oxidative Decontamination: Following the alkaline rinse, clean the surfaces and equipment with a freshly prepared 10% bleach (sodium hypochlorite) solution.[1][3] Allow a contact time of at least 15 minutes.

  • Step 3: Final Rinse: Thoroughly rinse with water.

  • Disposal: All solutions and wipes used for decontamination must be disposed of as hazardous cyanide-containing waste.[1][3]

C. Waste Disposal Plan

Proper segregation of waste is non-negotiable.

  • Dedicated Containers: Use separate, clearly labeled, and sealed containers for "Cyanide-Containing Solid Waste" and "Cyanide-Containing Liquid Waste."[3]

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any other contaminated disposable items.

  • Liquid Waste: This includes all reaction residues, extraction aqueous layers, and decontamination rinsates. Do not mix cyanide waste with other waste streams, especially acidic waste.[7]

  • Pickup: Follow your institution's specific procedures for hazardous waste pickup.[3]

Emergency Procedures

A. Spills

  • Inside Fume Hood: For a small spill contained within the fume hood, use a spill kit designed for cyanide. Decontaminate the area as described above.[3]

  • Outside Fume Hood: This is a high-hazard situation. Immediately evacuate the laboratory. [7] Alert colleagues, close the doors, and post a warning sign. Contact your institution's Environmental Health & Safety (EHS) emergency line immediately and report a spill of a cyanide-containing compound.[7] Do not attempt to clean it up unless you are trained and equipped for hazardous spill response.

B. Personal Exposure

Speed is essential in any exposure scenario.[2]

  • Skin Contact: Immediately go to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes, after removing any contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical services. Do not perform mouth-to-mouth resuscitation, as this could expose the rescuer.[2]

  • Ingestion: Do not induce vomiting.[2] Seek immediate medical attention.

By adhering to this comprehensive guide, researchers can confidently and safely handle N-cyano-3,4,5-trimethoxybenzamide, mitigating the inherent risks through a combination of robust engineering controls, appropriate personal protective equipment, and meticulous operational protocols.

References

  • TITLE: SOP for the safe use of cyanide compounds. Source: Louisiana State University Health Sciences Center New Orleans. URL: [Link]

  • Cyanide Compounds | Safety Services. Source: University College London. URL: [Link]

  • Information on Cyanide Compounds. Source: Stanford Environmental Health & Safety. URL: [Link]

  • Cyanides Storage, Handling and General Use Information. Source: University of Windsor. URL: [Link]

  • Benzenamide, N-cyano-3,4,5-trimethoxy-. Source: PubChem, National Institutes of Health. URL: [Link]

  • Lab Safety Guideline: Cyanide. Source: Harvard Environmental Health and Safety. URL: [Link]

  • HAZARD SUMMARY: BENZAMIDE. Source: New Jersey Department of Health. URL: [Link]

  • MATERIAL SAFETY DATA SHEET: P-AMINO BENZAMIDE. Source: Oxford Lab Fine Chem LLP. URL: [Link]

  • SAFETY DATA SHEET: Benzamide. Source: Meta-Sci. URL: [Link]

  • SAFETY DATA SHEET: 3,4,5-Trimethoxybenzamide. Source: Thermo Fisher Scientific. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyano-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-cyano-3,4,5-trimethoxybenzamide
© Copyright 2026 BenchChem. All Rights Reserved.